Product packaging for 2,4,6-Trimethylbenzonitrile(Cat. No.:CAS No. 2571-52-0)

2,4,6-Trimethylbenzonitrile

Cat. No.: B1295322
CAS No.: 2571-52-0
M. Wt: 145.2 g/mol
InChI Key: SNIZBGQMWRHNDY-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzonitrile is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B1295322 2,4,6-Trimethylbenzonitrile CAS No. 2571-52-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZBGQMWRHNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180402
Record name Benzonitrile, 2,4,6-trimethyl-
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2571-52-0
Record name Mesitonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,4,6-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIMETHYLBENZONITRILE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MESITONITRILE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-trimethylbenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound, also known as mesitonitrile or cyanomesitylene, is an organic compound with the chemical formula C10H11N.[1] It is characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions and a nitrile group.[1]

IdentifierValue
IUPAC Name This compound[2][3][4][5]
Synonyms Mesitonitrile, Benzonitrile, 2,4,6-trimethyl-, Cyanomesitylene, β-Isodurylonitrile[2][3][4][5]
CAS Number 2571-52-0[2][3][4][5]
Molecular Formula C10H11N[2][3][4][5]
Molecular Weight 145.20 g/mol [2][3]
InChI Key SNIZBGQMWRHNDY-UHFFFAOYSA-N[2][3][4][5]
SMILES CC1=CC(=C(C(=C1)C)C#N)C[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical syntheses.

PropertyValue
Appearance Off-white crystalline solid[1]
Melting Point 50°C to 55°C[5]
Boiling Point 79°C to 80°C at 2 mmHg[5]
Density 0.97 g/cm³[6]
Solubility Slightly soluble in water[5][6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. Standard laboratory procedures for determining melting point, boiling point, density, and solubility would be applicable. These typically involve techniques such as capillary melting point determination, distillation under reduced pressure for boiling point, pycnometry for density, and gravimetric analysis for solubility.

Synthesis Workflow

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] One potential synthetic pathway involves the catalytic oxidation of amines to produce the nitrile compound.[1]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Mesitylene Mesitylene 2,4,6-trimethylaniline 2,4,6-trimethylaniline Mesitylene->2,4,6-trimethylaniline Nitration followed by Catalytic Hydrogenation This compound This compound 2,4,6-trimethylaniline->this compound Catalytic Oxidation

Caption: A potential synthetic route for this compound.

Applications

This compound serves as a versatile building block in organic synthesis. Its applications span across several industries:

  • Pharmaceutical Industry: It is utilized as an intermediate in the synthesis of various pharmaceutical compounds.[1]

  • Agrochemical Industry: The compound is employed in the creation of pesticides and other agrochemical products.[1]

  • Chemical Synthesis: It is a precursor for the preparation of other nitrile compounds through processes like the catalytic oxidation of amines.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents.[5] Standard personal protective equipment should be worn in a laboratory or industrial setting.

References

Authored for Senior Research & Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile (CAS No. 2571-52-0)

Abstract

This compound, also known by its synonyms Mesitonitrile and Cyanomesitylene, is a substituted aromatic nitrile with the chemical formula C₁₀H₁₁N.[1] Its unique structure, featuring a sterically hindered nitrile group flanked by two ortho-methyl groups, imparts distinct chemical properties that make it a valuable intermediate in various fields of chemical synthesis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, spectroscopic profile, applications, and safety protocols, designed for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Identity and Physical Properties

This compound is an off-white to pale yellow crystalline solid at room temperature.[2][3] The steric hindrance from the three methyl groups on the benzene ring influences its reactivity and physical properties, distinguishing it from simpler benzonitrile derivatives.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a nitrile (-C≡N) group and three methyl (-CH₃) groups at the 2, 4, and 6 positions.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are critical for its handling, storage, and application in experimental design.

PropertyValueSource(s)
CAS Number 2571-52-0[4][5][6][7]
Molecular Formula C₁₀H₁₁N[2][4][6]
Molecular Weight 145.20 g/mol [4][6]
Appearance Off-White to Pale Yellow Solid/Crystals[2][3]
Melting Point 52-53 °C[2]
Boiling Point 79-80 °C at 2 mmHg[2]
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[2]
IUPAC Name This compound[3][4]
InChIKey SNIZBGQMWRHNDY-UHFFFAOYSA-N[3][4]

Spectroscopic and Analytical Profile

Accurate characterization is paramount for verifying the purity and identity of starting materials and products. The following is a summary of expected spectroscopic data based on public reference spectra.

  • ¹H NMR (in CDCl₃) : The proton NMR spectrum is distinct. Two singlets are expected: one corresponding to the two equivalent aromatic protons (at C3 and C5) and another, more intense singlet for the nine equivalent protons of the three methyl groups.[8]

  • ¹³C NMR : The carbon spectrum will show signals for the nitrile carbon (C≡N), the four unique aromatic carbons (C1, C2/C6, C3/C5, C4), and the two unique methyl carbons (ortho- and para-).

  • Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the nitrile group (C≡N stretching) is expected in the range of 2220-2240 cm⁻¹. Additional bands will correspond to C-H stretching of the methyl and aromatic groups, and C=C stretching of the aromatic ring.[9]

  • Mass Spectrometry (MS) : The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of the compound.[10]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Sandmeyer Reaction

A reliable and common method for the synthesis of aryl nitriles is the Sandmeyer reaction, starting from the corresponding aniline. 2,4,6-Trimethylaniline (Mesitylamine) serves as a readily available precursor.

Synthesis_Workflow Start 2,4,6-Trimethylaniline Diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Diazonium Arenediazonium Salt [Ar-N₂]⁺Cl⁻ Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium->Sandmeyer Workup Aqueous Workup & Purification Sandmeyer->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound
  • Diazotization of 2,4,6-Trimethylaniline:

    • Dissolve 2,4,6-trimethylaniline in aqueous hydrochloric acid (e.g., 3M HCl).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for approximately one hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄).

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Key Reactivity Profile
  • Nitrile Group Transformations : The nitrile functionality can be hydrolyzed under acidic or basic conditions to form 2,4,6-trimethylbenzoic acid. It can also be reduced to 2,4,6-trimethylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Formation of Nitrile Oxide : this compound can be converted to its corresponding N-oxide (Mesitonitrile oxide, CAS 2904-57-6).[11][12] This N-oxide is a valuable 1,3-dipole used in cycloaddition reactions to synthesize various heterocyclic compounds.[13]

  • Steric Hindrance Effects : The ortho-methyl groups provide significant steric hindrance around the nitrile group. This can slow down reactions involving nucleophilic attack at the nitrile carbon compared to unhindered benzonitriles. However, this steric bulk also provides stability to reactive intermediates, such as the corresponding nitrile oxide.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile building block in several areas of chemical R&D.

  • Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of more complex molecules.[1] The nitrile group is a common pharmacophore found in over 30 prescribed drugs and is known for its metabolic stability and ability to act as a bioisostere for other functional groups.[14] The introduction of a fluorinated benzonitrile moiety, for example, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[15]

  • Agrochemical Industry : This compound is utilized in the synthesis of pesticides and other agrochemical products.[1] Its derivatives, such as sulfonyl hydrazones, have shown potential as antibacterial agents.[16]

  • Organic Synthesis and Materials Science : As a precursor to stable nitrile oxides, it is used in 1,3-dipolar cycloaddition reactions, a powerful tool for constructing five-membered heterocycles.[13] It is also a precursor for preparing other nitriles through catalytic oxidation of amines.[1][2] Its structural motif can be incorporated into dyes and pigments to enhance stability and solubility in organic media.[17]

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.

GHS Hazard Classification

Aggregated GHS information indicates several hazards associated with this compound.[4]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation
Skin Irritation (Category 2)H315: Causes skin irritation
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation
Recommended Safety and Handling Protocols
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[18][19]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety glasses or goggles.[18][19]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[18][20]

    • Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.[18][20]

  • Handling : Avoid breathing dust and contact with skin and eyes.[18] Do not eat, drink, or smoke when using this product.[18][20] Wash hands thoroughly after handling.[18][19]

  • Storage : Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[18][20] Keep away from incompatible materials such as strong bases and strong oxidizing agents.[21]

  • Spill Response : For minor spills, clean up immediately using dry procedures to avoid generating dust.[18] Place spilled material in a sealed container for disposal.[18] For major spills, alert emergency services.[18]

  • First Aid :

    • If Swallowed : Immediately call a poison center or doctor.[20]

    • If on Skin : Wash with plenty of soap and water.[19][22]

    • If Inhaled : Remove person to fresh air.[19][22]

    • If in Eyes : Rinse cautiously with water for several minutes.[19]

Conclusion

This compound (CAS: 2571-52-0) is a strategically important chemical intermediate whose value is derived from the interplay between its reactive nitrile group and the sterically influencing trimethyl-substituted benzene ring. Its utility in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic systems underscores its significance in modern organic chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible application in a research and development setting.

References

2,4,6-trimethylbenzonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4,6-Trimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications. This document is intended for professionals in research, and drug development who require detailed technical information on this compound.

Chemical Identity

The nomenclature and various identifiers for this compound are provided below, offering a clear and unambiguous identification of the compound.

IUPAC Name: this compound[1][2]

Synonyms:

  • Mesitonitrile[1][3]

  • Benzonitrile, 2,4,6-trimethyl-[1][2]

  • Cyanomesitylene[1][3]

  • Mesitylnitrile[1][3]

  • β-Isodurylonitrile[1][3]

  • 2-Cyano-1,3,5-trimethylbenzene[1]

  • 1-Cyano-2,4,6-trimethylbenzene[1][4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₁N[1][2][3]
Molecular Weight 145.20 g/mol [1]
CAS Number 2571-52-0[1]
Melting Point 52-53 °C[5]
Boiling Point 79-80 °C at 2 mmHg[5]
Solubility Slightly soluble in water[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from mesitylene. The first step involves the nitration of mesitylene followed by reduction to form the key intermediate, 2,4,6-trimethylaniline.[7][8] The subsequent step is a Sandmeyer reaction to convert the amino group of 2,4,6-trimethylaniline into a nitrile group.[1][4][9]

Logical Workflow for the Synthesis of this compound

The overall synthetic pathway can be visualized as a logical progression from the starting material to the final product.

G A Mesitylene B Nitration A->B C 2,4,6-Trimethylnitrobenzene B->C D Reduction C->D E 2,4,6-Trimethylaniline D->E F Diazotization E->F G Aryl Diazonium Salt F->G H Sandmeyer Reaction (Cyanation) G->H I This compound H->I

A logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline from Mesitylene

Step 1: Nitration of Mesitylene

  • Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.

  • Slowly add mesitylene to the cooled nitrating mixture with constant stirring, maintaining a low temperature (below 10°C).[3]

  • After the addition is complete, continue stirring for several hours at low temperature.

  • Pour the reaction mixture onto crushed ice and water to precipitate the crude 2,4,6-trimethylnitrobenzene.

  • Filter the solid product, wash with cold water until neutral, and dry.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

  • In a round-bottom flask equipped with a reflux condenser, add the crude 2,4,6-trimethylnitrobenzene, iron powder, and a mixture of water and hydrochloric acid.[3][7]

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Extract the 2,4,6-trimethylaniline with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2,4,6-trimethylaniline by vacuum distillation.[10]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 2,4,6-Trimethylaniline

  • Dissolve 2,4,6-trimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, keeping the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.

  • Cool the reaction mixture and extract the this compound with an organic solvent.

  • Wash the organic extracts with water and a dilute sodium hydroxide solution.

  • Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or distillation.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its sterically hindered nitrile group can undergo various chemical transformations. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[11] Furthermore, it is used in the preparation of other nitrile-containing compounds through various catalytic processes.[6] The N-oxide derivative, this compound N-oxide, is also a known reagent in organic synthesis, participating in reactions such as 1,3-dipolar cycloadditions.[12]

Experimental Workflow: General Reaction Scheme

The following diagram illustrates a generalized experimental workflow for a chemical reaction involving this compound.

G A Reactant(s) + this compound C Reaction Setup (Heating/Cooling, Stirring) A->C B Solvent + Catalyst (if any) B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Distillation, Crystallization, Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Product G->H

A generalized experimental workflow for reactions involving this compound.

References

2,4,6-trimethylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,6-Trimethylbenzonitrile for Research and Development

Introduction

This compound, also known by synonyms such as Mesitonitrile and Cyanomesitylene, is an aromatic organic compound with significant utility in synthetic chemistry.[1][2][3] Characterized by a benzonitrile core substituted with three methyl groups at the 2, 4, and 6 positions, this molecule serves as a versatile building block in the development of more complex chemical entities.[4] Its unique steric and electronic properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its core properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research context. The identity and key quantitative data for this compound are summarized below.

Chemical Identity and Properties

The essential identifiers and physicochemical properties of this compound are consolidated in the following table for ease of reference.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₁N[1][2][3][5][6]
Molecular Weight 145.20 g/mol [1][2][3][6]
IUPAC Name This compound[1]
CAS Number 2571-52-0[1][2][5]
Common Synonyms Mesitonitrile, Cyanomesitylene, 2-Cyano-1,3,5-trimethylbenzene[1][2][3]
Appearance Off-white crystalline solid[4]
Storage Temperature 2°C - 8°C[3]
Structural Representation

The structure of this compound consists of a central benzene ring bonded to a nitrile (-C≡N) functional group. Three methyl (-CH₃) groups are substituted on the ring at positions 2, 4, and 6, ortho and para to the nitrile group. This substitution pattern creates steric hindrance around the nitrile group, which can influence its reactivity in nucleophilic substitution reactions and makes it a unique building block in targeted synthesis.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is a foundational process for its subsequent use. While several routes exist, a common and reliable method involves the dehydration of 2,4,6-trimethylbenzamide. This pathway is often chosen due to the accessibility of the starting amide and the efficiency of modern dehydrating agents.

Common Synthetic Pathway: Dehydration of 2,4,6-trimethylbenzamide

The conversion of a primary amide to a nitrile is a classic transformation in organic synthesis. The mechanism involves the removal of a water molecule from the amide functional group. This is typically achieved by treating the amide with a potent dehydrating agent, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The choice of reagent is critical; a strong dehydrating agent is required to drive the equilibrium towards the product, ensuring a high yield of the desired nitrile.

Experimental Protocol: Synthesis from 2,4,6-trimethylbenzaldehyde

This protocol outlines the synthesis of this compound starting from the corresponding aldehyde, proceeding through an oxime intermediate. This is a standard, self-validating laboratory procedure.

Step 1: Synthesis of 2,4,6-trimethylbenzaldehyde Oxime

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,4,6-trimethylbenzaldehyde in 100 mL of ethanol.

  • To this solution, add 7.5 g of hydroxylamine hydrochloride followed by 10.0 g of sodium acetate.

  • Reflux the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • The precipitated oxime is collected by vacuum filtration, washed with water, and dried under vacuum.

Step 2: Dehydration of the Oxime to this compound

  • In a dry 100 mL round-bottom flask, place the dried 2,4,6-trimethylbenzaldehyde oxime (5.0 g).

  • Add 20 mL of a dehydrating agent, such as acetic anhydride.

  • Gently heat the mixture to reflux for 1 hour. The oxime will dissolve as the reaction proceeds.

  • Cool the mixture and carefully pour it onto crushed ice to hydrolyze the excess acetic anhydride.

  • The crude this compound will separate as a solid or oil. Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or distillation to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding aldehyde.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration to Nitrile A 2,4,6-Trimethylbenzaldehyde B Hydroxylamine HCl, NaOAc in Ethanol A->B Reactants C Reflux (2h) B->C Conditions D 2,4,6-Trimethylbenzaldehyde Oxime C->D Product E 2,4,6-Trimethylbenzaldehyde Oxime F Acetic Anhydride (Dehydrating Agent) E->F Reactants G Reflux (1h) F->G Conditions H Purification (Extraction & Distillation) G->H Workup I This compound H->I Final Product

Caption: A two-step synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

The utility of this compound extends across multiple scientific domains, primarily as a chemical intermediate.

Role as a Pharmaceutical Building Block

Nitrile-containing compounds are prevalent in pharmaceuticals, with over 30 such drugs currently prescribed for a wide range of conditions.[7] The nitrile group is a versatile pharmacophore that can participate in key binding interactions with biological targets.[7]

Specifically, substituted benzonitriles like this compound serve as foundational scaffolds. In drug discovery, the introduction of fluorine atoms to such rings can enhance metabolic stability and binding affinity.[8] While this compound is not fluorinated, it serves as a lipophilic, sterically defined building block onto which other functional groups can be introduced to modulate a candidate molecule's pharmacokinetic and pharmacodynamic profiles. Its use as a precursor allows for the construction of novel active pharmaceutical ingredients (APIs).[4][8]

Intermediate in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is utilized in the agrochemical industry for the synthesis of pesticides.[4] Its stable structure allows for its incorporation into larger molecules designed for specific biological activity. It also serves as a precursor in the preparation of other nitrile compounds through various chemical transformations.[4][9]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on standard Safety Data Sheet (SDS) information.

Hazard Identification

While a comprehensive risk assessment should be performed before use, this compound is generally associated with the following hazards:

  • May cause skin and serious eye irritation.[10]

  • May be harmful if swallowed or in contact with skin.[11][12]

  • May cause respiratory irritation.[10]

Recommended Handling Procedures

All personal contact, including inhalation, should be avoided.[13]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety glasses or goggles.[10][13]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11][13]

    • Respiratory Protection: If dust or aerosols may be generated, use an approved respirator.[12]

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

Storage and Disposal
  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[12][13][14] Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[10][11]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular profile. Its utility as a building block in the pharmaceutical and agrochemical industries is rooted in its unique structure. A thorough understanding of its properties, synthetic routes, and safety protocols enables researchers and drug development professionals to effectively and safely leverage this compound in their pursuit of novel chemical entities.

References

Spectroscopic Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,4,6-trimethylbenzonitrile (CAS No. 2571-52-0), a key aromatic nitrile derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound, also known as mesitonitrile, is a substituted aromatic compound with the molecular formula C₁₀H₁₁N. Its unique structural features, characterized by a nitrile group flanked by two ortho-methyl groups, lead to distinct spectroscopic signatures. Understanding these spectral properties is crucial for its identification, purity assessment, and elucidation of its role in various chemical reactions. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectral Data Summary

The following sections provide a detailed breakdown of the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.93Singlet2HAromatic H
2.48Singlet6Hortho-CH₃
2.32Singlet3Hpara-CH₃

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (δ) ppmAssignment
142.7C-CN
141.9C-CH₃ (para)
128.1Aromatic CH
117.6C≡N
110.2C-CH₃ (ortho)
21.5para-CH₃
20.6ortho-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch
~2920-2850MediumC-H stretch (aliphatic)
~3050-3000WeakC-H stretch (aromatic)
~1600, ~1450MediumC=C stretch (aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is typically acquired using electron ionization (EI).

Key Mass Spectrometry Data

m/zRelative IntensityAssignment
145High[M]⁺ (Molecular Ion)
144Moderate[M-H]⁺
130High[M-CH₃]⁺
115Moderate[M-2CH₃]⁺ or [M-H₂CN]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: A sample of 5-20 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A 45-degree pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are commonly employed. Several hundred to a few thousand scans may be required for adequate signal averaging.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: The sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-200 amu.

Data Interpretation and Structural Elucidation

The combined spectral data provides a clear and unambiguous identification of this compound.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Conclusion NMR NMR Spectroscopy NMR_Info Carbon-Hydrogen Framework (Connectivity) NMR->NMR_Info Provides IR IR Spectroscopy IR_Info Functional Groups (C≡N, C-H, C=C) IR->IR_Info Provides MS Mass Spectrometry MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info Provides Structure Structural Elucidation of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for the structural elucidation of this compound using various spectroscopic techniques.

The ¹H NMR spectrum shows two distinct signals for the methyl groups, confirming the unsymmetrical substitution pattern on the aromatic ring, and a singlet for the two equivalent aromatic protons. The ¹³C NMR spectrum provides the count of unique carbon environments, including the characteristic nitrile carbon signal. The IR spectrum prominently displays the sharp nitrile stretch, a key indicator of this functional group. Finally, the mass spectrum confirms the molecular weight of 145 g/mol and shows a characteristic fragmentation pattern involving the loss of a methyl group. Together, these data points provide a comprehensive spectroscopic fingerprint of this compound.

References

13C NMR of 2,4,6-trimethylbenzonitrile chemical shifts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4,6-trimethylbenzonitrile

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed analysis of the chemical shifts, the experimental protocol for data acquisition, and a visual representation of the molecular structure for NMR analysis.

Introduction

This compound, also known as mesitylene nitrile, is an organic compound with a substituted aromatic ring. Understanding its molecular structure is crucial for its application in various fields, including as a building block in organic synthesis. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. This document elucidates the ¹³C NMR spectrum of this compound, offering a valuable resource for structural characterization.

¹³C NMR Chemical Shift Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The observed chemical shifts are summarized in the table below. The assignment of each signal to a specific carbon atom is based on established principles of NMR spectroscopy, including the effects of substituent groups on the chemical shifts of aromatic and aliphatic carbons.

Carbon Atom(s)Chemical Shift (δ) in ppmAssignment Justification
C4142.7Quaternary aromatic carbon para to the nitrile group, deshielded by the methyl substituent.
C2, C6141.9Equivalent quaternary aromatic carbons ortho to the nitrile group, deshielded by the methyl substituents.[1]
C3, C5128.1Equivalent protonated aromatic carbons meta to the nitrile group.[1]
-C≡N117.6Characteristic chemical shift for a nitrile carbon.[1]
C1110.2Quaternary aromatic carbon attached to the electron-withdrawing nitrile group.[1]
2,6-CH₃21.5Equivalent methyl carbons at the ortho positions.[1]
4-CH₃20.6Methyl carbon at the para position.[1]

Experimental Protocol

The ¹³C NMR spectral data were acquired using the following experimental parameters:

  • Spectrometer: The spectra were recorded on a 400 MHz NMR spectrometer, with a ¹³C operating frequency of 100 MHz.[1]

  • Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]

  • Reference: The chemical shifts are reported in parts per million (ppm) relative to the center line of the triplet signal for chloroform-d at 77.0 ppm.[1]

  • Sample Preparation: A standard amount of this compound was dissolved in CDCl₃ to prepare the NMR sample.

Structural Representation for NMR Analysis

The following diagram illustrates the molecular structure of this compound with the numbering of the carbon atoms corresponding to the assignments in the data table. This visualization aids in understanding the relationship between the chemical environment of each carbon atom and its observed chemical shift.

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4,6-trimethylbenzonitrile, a key intermediate in various chemical syntheses. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis, serving as a valuable resource for researchers in organic chemistry, materials science, and pharmaceutical development.

Molecular Structure and Expected Vibrational Modes

This compound (C₁₀H₁₁N) is an aromatic compound characterized by a benzene ring substituted with three methyl groups and a nitrile group.[1][2] The key functional groups that give rise to characteristic absorption bands in the infrared spectrum are the nitrile (-C≡N) group, the aromatic ring (C=C and C-H bonds), and the methyl (-CH₃) groups (C-H bonds). The analysis of the FT-IR spectrum allows for the confirmation of these structural features.

FT-IR Spectrum Analysis and Peak Assignment

The FT-IR spectrum of this compound exhibits several distinct absorption bands corresponding to the vibrational modes of its functional groups. The table below summarizes the principal absorption peaks and their assignments. The conjugation of the nitrile group with the aromatic ring influences the position of the C≡N stretching frequency, typically lowering it compared to aliphatic nitriles.[3][4]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3050 - 3000C-H StretchingAromaticMedium
~2975 - 2850C-H Stretching (asymmetric and symmetric)Methyl (-CH₃)Strong
~2230C≡N StretchingNitrileStrong, Sharp
~1600 - 1585C=C StretchingAromatic RingMedium
~1500 - 1400C=C StretchingAromatic RingMedium
~1470 - 1450C-H Bending (asymmetric)Methyl (-CH₃)Strong
~1380 - 1370C-H Bending (symmetric, umbrella)Methyl (-CH₃)Medium
Below 900C-H Out-of-plane BendingAromatic RingMedium to Strong

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This section details the methodology for acquiring the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[5][6][7]

Materials:

  • This compound (solid)

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar, pestle, and pellet die set.[5][6]

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry spectroscopic grade KBr.[5]

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the this compound sample to the KBr powder in the mortar and mix thoroughly by gentle grinding until a homogenous mixture is obtained.[5][8]

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply a pressure of approximately 8-10 tons for a few minutes to form a transparent or translucent pellet.[7][8]

    • Carefully release the pressure and disassemble the die to retrieve the KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for FT-IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of an organic compound like this compound.

FTIR_Analysis_Workflow A Sample Preparation (e.g., KBr Pellet) B FT-IR Spectrometer Measurement - Background Scan - Sample Scan A->B Transfer Sample C Obtain FT-IR Spectrum (Transmittance vs. Wavenumber) B->C Data Acquisition D Peak Identification and Tabulation C->D Data Processing E Functional Group Region Analysis (4000-1500 cm⁻¹) D->E F Fingerprint Region Analysis (<1500 cm⁻¹) D->F G Vibrational Mode Assignment - Stretching - Bending E->G Assign High-Frequency Bands F->G Assign Low-Frequency Bands H Structural Confirmation of This compound G->H Correlate Assignments I Comparison with Reference Spectra/ Databases (e.g., NIST) I->H Validate Structure

References

Technical Guide to the GC-MS Analysis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 2,4,6-trimethylbenzonitrile, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed methodologies, data interpretation, and visualization of experimental workflows and fragmentation pathways.

Introduction

This compound (C₁₀H₁₁N), also known as mesitylnitrile, is an aromatic nitrile with a molecular weight of 145.20 g/mol .[1][2] Its analysis by GC-MS is crucial for purity assessment, reaction monitoring, and quantification in various matrices. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

Experimental Protocols

A detailed experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of aromatic and nitrile compounds.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Standard Solution Preparation : A stock solution of this compound should be prepared in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane at a concentration of 1 mg/mL.

  • Calibration Standards : A series of calibration standards, typically ranging from 1 µg/mL to 100 µg/mL, should be prepared by serially diluting the stock solution with the same solvent.

  • Sample Extraction : For analyzing the compound within a specific matrix, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) must be developed and validated. The final extract should be dissolved in the same solvent used for the calibration standards.[3]

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and analytical goals.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium at a constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temperature of 70°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-200
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Presentation and Interpretation

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a significant fragment ion.

m/zIon IdentityRelative Abundance
145[M]⁺High
130[M-CH₃]⁺High

The base peak in the mass spectrum of this compound is typically the fragment ion at m/z 130, resulting from the loss of a methyl group.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined from this curve. The use of an internal standard is recommended to improve accuracy and precision.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution Preparation Calibration Calibration Curve Preparation Standard->Calibration Injection Sample Injection Calibration->Injection Extraction Sample Extraction (LLE/SPE) Extraction->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

GC-MS analysis workflow for this compound.
Mass Spectral Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer primarily involves the loss of a methyl radical.

Fragmentation_Pathway parent This compound [M]⁺ m/z = 145 fragment [M-CH₃]⁺ m/z = 130 parent->fragment Loss of a methyl radical loss - CH₃•

Primary fragmentation pathway of this compound.

References

Determining the Solubility of 2,4,6-Trimethylbenzonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2,4,6-trimethylbenzonitrile in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol based on the widely accepted "shake-flask" method. Additionally, it outlines the theoretical principles governing solubility and offers a template for the systematic presentation of experimental data.

Introduction to this compound and its Solubility

This compound, also known as mesitonitrile, is an aromatic organic compound with the chemical formula C₁₀H₁₁N. Its structure consists of a benzene ring substituted with three methyl groups and a nitrile group. This substitution pattern, particularly the steric hindrance from the ortho-methyl groups, influences its physical and chemical properties, including its solubility.

The principle of "like dissolves like" is the primary determinant of the solubility of this compound. As a molecule with a significant nonpolar hydrocarbon character and a polar nitrile group, its solubility will vary across different organic solvents. It is expected to exhibit higher solubility in nonpolar or moderately polar solvents that can effectively solvate the aromatic ring and methyl groups. Conversely, its solubility in highly polar, protic solvents may be more limited.

Understanding the solubility of this compound is crucial for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for its synthesis or for reactions where it is a starting material.

  • Crystallization and Purification: Designing effective purification strategies.

  • Formulation Development: For its potential use in pharmaceutical or materials science applications, understanding its behavior in different solvent systems is essential.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. For a solid to dissolve, the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of this compound in organic solvents:

  • Polarity of the Solvent: The polarity of the solvent in relation to the polarity of the solute is a key factor.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.

  • Intermolecular Forces: The types of intermolecular forces (van der Waals forces, dipole-dipole interactions) between the solute and solvent molecules play a critical role.

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid. The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined.

Materials and Apparatus
  • This compound (high purity)

  • A selection of organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, ethanol, dichloromethane)

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or watch glass

  • Oven

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for concentration analysis)

Experimental Protocol
  • Preparation:

    • Accurately weigh a known amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved solid particles.

    • Immediately transfer the filtered aliquot to a pre-weighed container or a volumetric flask for analysis.

  • Quantification (Gravimetric Method):

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the filtered saturated solution to the evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

    • Once the solvent has evaporated, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

    • The mass of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

  • Quantification (Instrumental Analysis - Optional):

    • Alternatively, the concentration of this compound in the filtered aliquot can be determined using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the preparation of a calibration curve using standard solutions of known concentrations.

  • Data Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent to vial prep1->prep2 equil1 Place vials in constant temperature shaker prep2->equil1 equil2 Agitate until equilibrium is reached equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant with filtered syringe sample1->sample2 quant1 Transfer aliquot to pre-weighed dish sample2->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Dry to constant mass quant2->quant3 quant4 Weigh residue quant3->quant4 calc1 Calculate solubility quant4->calc1

Unveiling the Solid-State Architecture of 2,4,6-Trimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2,4,6-trimethylbenzonitrile, a key aromatic nitrile. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into the molecule's solid-state conformation and the experimental procedures used for its characterization.

Introduction

This compound, also known as mesitonitrile, is a substituted aromatic compound with significant utility in organic synthesis. Its molecular structure, characterized by a benzene ring functionalized with a nitrile group and three methyl groups, dictates its chemical reactivity and physical properties. Understanding its three-dimensional arrangement in the crystalline state is paramount for predicting its behavior in various applications, from a precursor in chemical reactions to its potential role in supramolecular chemistry. This document summarizes the crystallographic data and the experimental methodology for the determination of its crystal structure.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is archived in the Crystallography Open Database (COD) under the identifier 4302947. A summary of the key crystallographic parameters is presented in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₁₀H₁₁N
Formula weight145.20 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.123(4)
b (Å)11.163(5)
c (Å)7.859(3)
α (°)90
β (°)109.39(3)
γ (°)90
Volume (ų)837.9(6)
Z4
Calculated density (g/cm³)1.151
Atomic Coordinates and Equivalent Isotropic Displacement Parameters

A comprehensive list of atomic coordinates and displacement parameters is available through the Crystallography Open Database (COD) under the entry 4302947. These parameters define the precise position of each atom within the unit cell.

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental stages:

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established organic synthesis routes, such as the dehydration of 2,4,6-trimethylbenzamide or the Sandmeyer reaction of 2,4,6-trimethylaniline. For the purpose of single-crystal X-ray diffraction, high-purity material is required.

Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. The choice of solvent is critical and is often determined empirically. Common solvents for crystallization of aromatic nitriles include ethanol, methanol, or hexane.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation). The crystal was rotated, and a series of diffraction images were collected at different orientations.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods, which provided an initial model of the atomic arrangement. This model was then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. During refinement, anisotropic displacement parameters for non-hydrogen atoms were introduced, and hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Thermochemical Profile of 2,4,6-Trimethylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 2,4,6-trimethylbenzonitrile. The information is intended for researchers, scientists, and professionals in drug development who require precise thermodynamic parameters for this compound. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for their determination, and presents a relevant metabolic pathway.

Thermochemical Data

The following tables summarize the experimentally determined thermochemical properties for this compound and its N-oxide derivative. These values are crucial for understanding the energetic landscape of reactions involving these compounds.

Table 1: Thermochemical Data for this compound (C₁₀H₁₁N)

PropertyValueUnitsMethodReference
Gas Phase Enthalpy of Formation (ΔfH°gas) 106.4 ± 2.3kJ/molCombustion CalorimetryAcree, Tucker, et al., 1991
84.5 ± 3.0kJ/molCombustion CalorimetryMeier, Dogan, et al., 1987
Enthalpy of Sublimation (ΔsubH°) 82.9 ± 1.6kJ/molVapor Pressure MeasurementAcree, Tucker, et al., 1991
78.0 ± 1.2kJ/molVapor Pressure MeasurementMeier, Dogan, et al., 1987

Table 2: Thermochemical Data for this compound N-oxide (C₁₀H₁₁NO)

PropertyValueUnitsMethodReference
Gas Phase Enthalpy of Formation (ΔfH°gas) 137.0 ± 4.0kJ/molCombustion CalorimetryAcree, Simirsky, et al., 1992
133.4 ± 4.0kJ/molCombustion CalorimetryAcree, Tucker, et al., 1991
Solid Phase Enthalpy of Formation (ΔfH°solid) 49.3 ± 3.5kJ/molCombustion CalorimetryAcree, Simirsky, et al., 1992
55.9 ± 1.5kJ/molCombustion CalorimetryAcree, Tucker, et al., 1991
Enthalpy of Combustion (ΔcH°solid) -5556.5 ± 2.5kJ/molCombustion CalorimetryAcree, Simirsky, et al., 1992
-5563.1 ± 0.8kJ/molCombustion CalorimetryAcree, Tucker, et al., 1991
Standard Molar Entropy (S°solid,1 bar) 265.08J/mol·KAdiabatic CalorimetryAcree, Sevruk, et al., 1993
Constant Pressure Heat Capacity (Cp,solid) 236.10J/mol·KAdiabatic Calorimetry (at 298.15 K)Acree, Sevruk, et al., 1993
Enthalpy of Sublimation (at 313.5 K) 87.52 ± 0.53kJ/molVapor Pressure MeasurementAcree, Sevruk, et al., 1993

Experimental Protocols

The thermochemical data presented in this guide were determined using well-established experimental techniques. The following sections provide an overview of the methodologies employed in the cited literature.

Combustion Calorimetry

The enthalpy of combustion for this compound and its N-oxide was determined using a static-bomb calorimeter.

Workflow:

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis Sample Weighed Sample Pellet Crucible Platinum Crucible Sample->Crucible Fuse Platinum Fuse Wire Crucible->Fuse Bomb Sealed Bomb (3.0 MPa O2) Fuse->Bomb Calorimeter Isothermal Water Jacket Bomb->Calorimeter Temp Temperature Rise Measurement Calorimeter->Temp Ignition Electrical Ignition Ignition->Bomb Correction Washburn Corrections Temp->Correction Enthalpy Enthalpy of Combustion Correction->Enthalpy cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Calculation Sample Sample in Knudsen Cell Orifice Small Orifice Sample->Orifice Vacuum High Vacuum Chamber Orifice->Vacuum Heating Isothermal Heating Vacuum->Heating MassLoss Measure Mass Loss over Time Heating->MassLoss VaporPressure Calculate Vapor Pressure MassLoss->VaporPressure Clausius Clausius-Clapeyron Plot VaporPressure->Clausius Sublimation Enthalpy of Sublimation Clausius->Sublimation TMBN This compound Amide 2,4,6-Trimethylbenzamide TMBN->Amide + H₂O Acid 2,4,6-Trimethylbenzoic Acid Amide->Acid + H₂O Ammonia Ammonia Amide->Ammonia NHase Nitrile Hydratase Amidase Amidase

An In-depth Technical Guide to the Health and Safety of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,4,6-trimethylbenzonitrile, compiled from available safety data sheets and chemical databases. The information is presented to meet the needs of a technical audience, with a focus on data clarity and practical application in a laboratory or research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₁N[1][2][3]
Molecular Weight 145.20 g/mol [1][2][3]
CAS Number 2571-52-0[1]
Appearance Not specified, likely solid-
Melting Point 50-55 °C[4]
Boiling Point 260 °C[5]
Density 0.97 g/cm³[5]
Flash Point 111 °C[5]
Solubility Slightly soluble in water.[2]
Synonyms Mesitonitrile, Benzonitrile, 2,4,6-trimethyl-, Cyanomesitylene[1]

Toxicological Information and Hazard Classification

Hazard ClassGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1][6]
Acute toxicity, dermalCategory 4H312: Harmful in contact with skin[1][6]
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled[1][6]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][6]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][6]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[1][6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing. These include:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

  • Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Visualized Workflows and Hazard Relationships

To aid in the practical application of this safety information, the following diagrams illustrate a general workflow for chemical safety assessment and the logical relationships between the hazards associated with this compound.

GHS_Hazard_Relationship Logical Relationship of GHS Hazards for this compound A This compound B Acute Toxicity (Oral, Dermal, Inhalation) A->B Harmful if swallowed, in contact with skin, or inhaled C Skin Irritation A->C Causes skin irritation D Serious Eye Irritation A->D Causes serious eye irritation E Respiratory Tract Irritation A->E May cause respiratory irritation

Caption: GHS Hazard Relationships.

Chemical_Safety_Workflow General Workflow for Chemical Health & Safety Assessment A Hazard Identification Review literature, SDS, and database information B Exposure Assessment Identify potential routes of exposure (inhalation, dermal, ingestion) and estimate exposure levels A:f1->B:f0 C Dose-Response Assessment Determine the relationship between the dose and the incidence of adverse effects (e.g., LD50, LC50) B:f1->C:f0 D Risk Characterization Integrate information from hazard identification, exposure assessment, and dose-response assessment to estimate the probability of adverse health effects C:f1->D:f0 E Risk Management Implement control measures (e.g., PPE, ventilation, handling procedures) to minimize risk D:f1->E:f0

Caption: Chemical Safety Assessment Workflow.

Handling and Storage Recommendations

Proper handling and storage are critical to ensure the safety of personnel. The following are general recommendations based on the known hazards of this compound.

Engineering Controls:

  • Use only outdoors or in a well-ventilated area.[6]

  • Ensure adequate ventilation to prevent the accumulation of dust or vapors.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[6] Contaminated gloves should be replaced.[6]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[8]

Handling Procedures:

  • Avoid contact with skin and eyes.[6]

  • Avoid breathing dust.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, well-ventilated place.[6]

  • Keep container tightly closed.[6]

  • Store locked up.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

First Aid Measures

In the event of exposure, follow these first aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[6] Rinse mouth.[6]

  • If on Skin: Wash with plenty of water.[6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

  • If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

Fire and Explosion Hazard

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7]

  • Specific Hazards: Not considered a significant fire risk; however, containers may burn.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[7]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation.[7] Avoid dust formation.[7] Wear personal protective equipment.[7]

  • Containment and Cleanup: Sweep up and shovel into suitable containers for disposal.[7] Avoid generating dust.[6]

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

This technical guide is intended to provide a comprehensive overview of the health and safety information for this compound for a scientific audience. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Methodological & Application

Synthesis of 2,4,6-Trimethylbenzonitrile from Mesitylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-trimethylbenzonitrile from mesitylene. Two primary synthetic routes are presented: a traditional multi-step approach involving nitration, reduction, and a Sandmeyer reaction, and a modern, direct C-H cyanation method using photoredox catalysis. These protocols are intended to offer researchers reproducible methods for obtaining this valuable chemical intermediate, which is a key building block in the synthesis of various organic materials and pharmaceutical compounds.

Introduction

This compound, also known as mesitonitrile, is an important precursor in organic synthesis. Its sterically hindered nitrile group and substituted aromatic ring make it a versatile component for the development of dyes, agrochemicals, and pharmaceutical agents. The synthesis of this compound from the readily available starting material, mesitylene (1,3,5-trimethylbenzene), can be accomplished through several synthetic strategies. This application note details two effective methods, providing comprehensive protocols and comparative data to aid researchers in selecting the most suitable approach for their needs.

Synthetic Pathways

Two distinct and reliable methods for the synthesis of this compound from mesitylene are outlined below.

Route 1: Multi-step Synthesis via Sandmeyer Reaction

This classical approach involves a three-step sequence:

  • Nitration of mesitylene to yield 2,4,6-trimethylnitrobenzene.

  • Reduction of the nitro group to form 2,4,6-trimethylaniline.

  • Diazotization of the aniline followed by a Sandmeyer reaction with cuprous cyanide to afford the final product.

Route 2: Direct C-H Cyanation via Photoredox Catalysis

This modern approach offers a more direct conversion of mesitylene to this compound in a single step through the activation of a C-H bond.[1]

Data Presentation

Reaction StepStarting MaterialProductReagentsYield (%)Purity (%)
Route 1: Step 1 (Nitration) Mesitylene2,4,6-TrimethylnitrobenzeneH₂SO₄, HNO₃~90>98
Route 1: Step 2 (Reduction) 2,4,6-Trimethylnitrobenzene2,4,6-TrimethylanilineFe, HCl~80>99
Route 1: Step 3 (Sandmeyer) 2,4,6-TrimethylanilineThis compoundNaNO₂, HCl, CuCN60-70>98
Route 2: Direct C-H Cyanation MesityleneThis compoundAcridinium photocatalyst, TMSCN, Blue LED35Not specified

Experimental Protocols

Route 1: Multi-step Synthesis via Sandmeyer Reaction

Step 1: Synthesis of 2,4,6-Trimethylnitrobenzene (Nitration)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 60 g (0.5 mol) of mesitylene to the stirred sulfuric acid.

  • Prepare a nitrating mixture by carefully adding 45 mL of concentrated nitric acid to 55 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the mesitylene-sulfuric acid mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 5-10 °C for another 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • The solid 2,4,6-trimethylnitrobenzene will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a desiccator. The expected yield is approximately 90%.

Step 2: Synthesis of 2,4,6-Trimethylaniline (Reduction)

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 100 g of iron powder and 250 mL of water.

  • Add 10 mL of concentrated hydrochloric acid and heat the mixture to boiling with vigorous stirring.

  • In a separate flask, melt 82.5 g (0.5 mol) of 2,4,6-trimethylnitrobenzene by gentle warming.

  • Add the molten nitro compound dropwise to the stirred iron suspension over about 1 hour. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue to reflux and stir for an additional 3 hours.

  • Make the reaction mixture basic by adding a solution of 20 g of sodium hydroxide in 50 mL of water.

  • Steam distill the mixture to isolate the 2,4,6-trimethylaniline.

  • Separate the organic layer from the distillate and dry it over anhydrous potassium carbonate.

  • Purify the product by vacuum distillation. The expected yield is approximately 80%.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

  • Prepare a solution of 2,4,6-trimethylaniline (13.5 g, 0.1 mol) in a mixture of 30 mL of concentrated hydrochloric acid and 60 mL of water in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with stirring.

  • Slowly add a solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water, keeping the temperature below 5 °C. Test for excess nitrous acid with starch-iodide paper.

  • In a separate flask, prepare a solution of cuprous cyanide (CuCN) by dissolving 12.5 g of copper(II) sulfate pentahydrate in 100 mL of hot water, followed by the addition of a solution of 13.5 g of sodium cyanide in 50 mL of water. Cool the resulting solution to room temperature.

  • Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

  • A reaction will occur with the evolution of nitrogen gas. Allow the mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to complete the reaction.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with a 10% sodium hydroxide solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent. The expected yield is in the range of 60-70%.

Route 2: Direct C-H Cyanation via Photoredox Catalysis

This protocol is adapted from the work of Nicewicz and coworkers.[1]

  • To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the acridinium photocatalyst (1 mol%), mesitylene (0.2 mmol, 1.0 equiv), and trimethylsilyl cyanide (TMSCN, 0.4 mmol, 2.0 equiv).

  • Add 2 mL of a suitable solvent (e.g., acetonitrile).

  • Seal the vial with a cap and place it approximately 5-10 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 24-48 hours under an air atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford this compound. The reported yield for this reaction is 35%.[1]

Mandatory Visualizations

G cluster_route1 Route 1: Multi-step Synthesis cluster_route2 Route 2: Direct C-H Cyanation mesitylene1 Mesitylene nitro 2,4,6-Trimethylnitrobenzene mesitylene1->nitro Nitration (H₂SO₄, HNO₃) aniline 2,4,6-Trimethylaniline nitro->aniline Reduction (Fe, HCl) nitrile1 This compound aniline->nitrile1 Sandmeyer (NaNO₂, HCl, CuCN) mesitylene2 Mesitylene nitrile2 This compound mesitylene2->nitrile2 Photoredox Catalysis (Acridinium Catalyst, TMSCN, Blue LED)

Caption: Synthetic routes to this compound.

G cluster_workflow General Experimental Workflow start Reaction Setup reaction Reaction Monitoring start->reaction workup Workup & Extraction reaction->workup purification Purification workup->purification analysis Analysis (NMR, GC-MS) purification->analysis

Caption: General experimental workflow.

Conclusion

The synthesis of this compound from mesitylene can be effectively achieved by either a traditional multi-step method or a modern direct C-H functionalization approach. The Sandmeyer reaction route, while longer, generally provides higher overall yields and utilizes well-established, scalable reactions. The direct C-H cyanation via photoredox catalysis offers a more streamlined process, though with a lower reported yield for this specific substrate. The choice of method will depend on the specific requirements of the researcher, including desired scale, available equipment, and tolerance for multi-step procedures versus single-step, lower-yielding reactions. Both protocols provided herein are robust and can be adapted for various research and development applications.

References

Synthesis of 2,4,6-Trimethylbenzonitrile via Sandmeyer Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-trimethylbenzonitrile from 2,4,6-trimethylaniline (mesidine) utilizing the Sandmeyer reaction. This transformation is a classic and effective method for the introduction of a nitrile group onto an aromatic ring, a common structural motif in medicinal chemistry and materials science.

The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides and pseudohalides from aryl diazonium salts.[1] The reaction involves two main stages: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.[2] In this application, the cyanation of the diazonium salt derived from 2,4,6-trimethylaniline is achieved using copper(I) cyanide.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound via the Sandmeyer reaction.

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (moles)Quantity (grams)Density (g/mL)Volume (mL)
2,4,6-TrimethylanilineC₉H₁₃N135.210.1013.520.95714.1
Concentrated HClHCl36.460.30-1.1825.4
Sodium NitriteNaNO₂69.000.117.59--
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.690.12531.21--
Sodium BisulfiteNaHSO₃104.060.0879.05--
Sodium HydroxideNaOH40.000.0873.48--
Sodium CyanideNaCN49.010.2612.74--
BenzeneC₆H₆78.11--0.876100

Table 2: Reaction Conditions and Expected Yield

ParameterValue
Diazotization Temperature0 - 5 °C
Cyanation Reaction Temperature0 - 5 °C, then room temperature
Reaction TimeDiazotization: ~30 min; Cyanation: ~1-2 hours
Expected Yield65-75%
Product Molecular FormulaC₁₀H₁₁N
Product Molar Mass145.20 g/mol

Experimental Protocols

This section provides detailed step-by-step procedures for the key experiments in the synthesis of this compound.

Protocol 1: Preparation of Copper(I) Cyanide Solution

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates poisonous hydrogen cyanide gas.

  • In a large beaker, dissolve 31.21 g (0.125 mol) of copper(II) sulfate pentahydrate in 100 mL of warm water.

  • In a separate beaker, prepare a solution of 9.05 g (0.087 mol) of sodium bisulfite and 3.48 g (0.087 mol) of sodium hydroxide in 100 mL of water.

  • Cool both solutions to room temperature. Slowly add the sodium bisulfite/hydroxide solution to the copper sulfate solution with stirring. A precipitate of copper(I) sulfite will form.

  • Allow the precipitate to settle, then decant the supernatant liquid. Wash the precipitate with water several times by decantation.

  • Suspend the washed copper(I) sulfite precipitate in 100 mL of water.

  • In a separate flask, dissolve 12.74 g (0.26 mol) of sodium cyanide in 50 mL of water.

  • Slowly and carefully add the sodium cyanide solution to the stirred suspension of copper(I) sulfite. The precipitate will dissolve to form a solution of sodium cuprocyanide (Na[Cu(CN)₂]). This solution is used directly in the next step.

Protocol 2: Diazotization of 2,4,6-Trimethylaniline
  • In a 500 mL beaker, add 13.52 g (0.10 mol) of 2,4,6-trimethylaniline and 25.4 mL of concentrated hydrochloric acid.

  • Add approximately 100 g of crushed ice to the mixture and stir vigorously until a fine, uniform suspension of the amine hydrochloride is obtained. The temperature should be maintained between 0 and 5 °C.

  • In a separate beaker, dissolve 7.59 g (0.11 mol) of sodium nitrite in 40 mL of water and cool the solution.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 2,4,6-trimethylaniline hydrochloride. Maintain the temperature below 5 °C by adding more ice if necessary.

  • After the addition is complete, continue stirring for 15-20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess nitrous acid). If there is no excess, a small amount of additional sodium nitrite solution can be added.

  • The resulting solution contains the 2,4,6-trimethylbenzenediazonium chloride and should be used immediately in the next step.

Protocol 3: Sandmeyer Cyanation Reaction
  • Cool the freshly prepared copper(I) cyanide solution from Protocol 1 in an ice bath to 0-5 °C.

  • Add 100 mL of cold benzene to the copper(I) cyanide solution.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 2 to the copper(I) cyanide solution.

  • A vigorous evolution of nitrogen gas will occur. Maintain the temperature at 0-5 °C during the initial addition.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Separate the benzene layer. Extract the aqueous layer with two 50 mL portions of benzene.

  • Combine the benzene extracts and wash them with 10% sodium hydroxide solution, then with water.

  • Dry the benzene solution over anhydrous magnesium sulfate.

  • Remove the benzene by distillation. The residue is the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Sandmeyer_Reaction_Pathway Signaling Pathway of the Sandmeyer Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation 2,4,6-Trimethylaniline 2,4,6-Trimethylaniline NaNO2_HCl NaNO₂ / HCl (0-5 °C) 2,4,6-Trimethylaniline->NaNO2_HCl Reacts with Diazonium_Salt 2,4,6-Trimethylbenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Forms CuCN Copper(I) Cyanide Diazonium_Salt->CuCN Reacts with Product This compound CuCN->Product Yields N2 N₂ (gas) CuCN->N2 Releases

Caption: Signaling Pathway of the Sandmeyer Reaction.

Experimental_Workflow Experimental Workflow for Synthesis start Start prep_cucl Prepare CuCN Solution start->prep_cucl diazotization Diazotization of 2,4,6-Trimethylaniline start->diazotization sandmeyer Sandmeyer Cyanation prep_cucl->sandmeyer diazotization->sandmeyer workup Work-up and Extraction sandmeyer->workup purification Purification by Vacuum Distillation workup->purification product This compound purification->product

Caption: Experimental Workflow for Synthesis.

References

Application Notes & Protocols: Dehydration of 2,4,6-Trimethylbenzamide to 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Nitrile Synthesis

The nitrile functional group is a cornerstone of modern organic synthesis, serving as a versatile precursor for a multitude of other functionalities including carboxylic acids, amines, amides, and ketones.[1] Its presence is integral to numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3] The dehydration of primary amides represents one of the most direct and fundamental routes to nitrile synthesis.[1][4]

This guide focuses on the specific conversion of 2,4,6-trimethylbenzamide to 2,4,6-trimethylbenzonitrile. This transformation presents a unique challenge due to the steric hindrance imposed by the two ortho-methyl groups flanking the amide functionality. The choice of dehydrating agent and reaction conditions is therefore critical to achieving high yields while avoiding side reactions. We will explore several robust methods, from classic stoichiometric reagents to modern catalytic systems, providing detailed protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.

Foundational Principles: The Chemistry of Amide Dehydration

The core principle of amide dehydration is the conversion of the carbonyl oxygen—a poor leaving group—into a facile leaving group. This is typically achieved by reacting the amide with an electrophilic reagent. The activated intermediate then undergoes elimination, usually promoted by a base, to form the carbon-nitrogen triple bond of the nitrile.

Key considerations for selecting a dehydration protocol include:

  • Substrate Compatibility: Tolerance for other functional groups within the molecule.

  • Reaction Conditions: Mildness (temperature, pH) versus harshness of the required conditions.

  • Efficiency and Yield: The overall effectiveness of the conversion.

  • Operational Simplicity: The ease of setting up and performing the reaction and subsequent work-up.

  • Cost and Waste Profile: The expense of reagents and the environmental impact of byproducts.

Methodologies and Step-by-Step Protocols

We present three distinct and reliable methods for the dehydration of 2,4,6-trimethylbenzamide, each with its own mechanistic rationale and practical advantages.

Method 1: Triflic Anhydride (Tf₂O) - High Reactivity under Mild Conditions

Trifluoromethanesulfonic anhydride (Triflic Anhydride, Tf₂O) is a powerful electrophile that readily activates the amide oxygen, enabling dehydration under very mild conditions.[5] This method is often favored for sterically hindered or sensitive substrates.

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the amide oxygen onto one of the highly electrophilic sulfur atoms of Tf₂O. This forms a highly activated O-triflyl intermediate. A non-nucleophilic base, such as triethylamine or pyridine, then abstracts a proton from the nitrogen, initiating an E2-type elimination to yield the nitrile, triflic acid (neutralized by the base), and another equivalent of triflate anion.[6][7]

Protocol: Dehydration using Triflic Anhydride

  • Reagents & Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add 2,4,6-trimethylbenzamide (1.0 eq.).

    • Dissolve the amide in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add triethylamine (Et₃N) or pyridine (2.5 eq.) to the stirred solution.

    • Slowly add Triflic Anhydride (Tf₂O) (1.2 eq.) dropwise via syringe over 5-10 minutes. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude nitrile by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Method 2: The Burgess Reagent - A Mild and Chemoselective Approach

The Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate) is renowned for its mildness and high chemoselectivity, making it an excellent choice for complex molecules with sensitive functionalities.[8][9]

Causality and Mechanism: The dehydration proceeds through a concerted, internal elimination (syn-elimination) mechanism.[10] The amide oxygen attacks the electrophilic sulfur of the Burgess reagent, forming an intermediate. The geometry of this intermediate facilitates the abstraction of a proton from the amide nitrogen by the carbamate nitrogen of the reagent, leading to the formation of the nitrile and neutral byproducts, which are easily removed. This mild pathway avoids the generation of strong acids.[9][10]

Protocol: Dehydration using the Burgess Reagent

  • Reagents & Setup:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,4,6-trimethylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) or benzene (approx. 0.2 M).

    • Add the Burgess reagent (1.5 eq.) to the solution in one portion.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 60-80 °C).

    • Monitor the reaction by TLC. The reaction generally takes 2-6 hours to reach completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The residue can be directly purified by silica gel column chromatography. The byproducts of the Burgess reagent are generally polar and easily separated from the less polar nitrile product.

Method 3: Catalytic Appel-Type Dehydration - Speed and Efficiency

A modern and highly efficient protocol utilizes a catalytic amount of triphenylphosphine oxide (Ph₃PO) in combination with oxalyl chloride and a base.[11] This method is exceptionally fast, often completing in minutes at room temperature.[5]

Causality and Mechanism: Oxalyl chloride reacts with the catalyst, Ph₃PO, to form a reactive phosphonium species. The amide oxygen attacks this activated species, forming a new intermediate. Triethylamine then facilitates a cascade of eliminations, ultimately releasing the nitrile, regenerating the Ph₃PO catalyst, and producing gaseous byproducts (CO, CO₂) and triethylammonium chloride. The catalytic cycle allows for low catalyst loading and rapid turnover.

Protocol: Catalytic Appel-Type Dehydration

  • Reagents & Setup:

    • To a dry flask under argon, add 2,4,6-trimethylbenzamide (1.0 eq.), triphenylphosphine oxide (Ph₃PO) (0.01-0.05 eq., 1-5 mol%), and anhydrous acetonitrile (MeCN) (approx. 0.25 M).

    • Add triethylamine (Et₃N) (3.0 eq.).

  • Reaction Execution:

    • Stir the mixture at room temperature.

    • Add oxalyl chloride (2.0 eq.) dropwise. Caution: Vigorous gas evolution (CO, CO₂) occurs.

    • Stir the reaction at room temperature. It is often complete in less than 15 minutes. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product via silica gel chromatography to isolate the pure this compound.

Data Presentation and Workflow

Comparative Summary of Dehydration Methods
MethodKey ReagentsConditionsTypical TimeKey AdvantagesKey Disadvantages
Triflic Anhydride Tf₂O, Et₃N0 °C to RT1-3 hHigh reactivity, works for hindered substrates, mild conditions.[5][6]Reagent is expensive and moisture-sensitive.
Burgess Reagent Burgess ReagentReflux (60-80 °C)2-6 hVery mild, high chemoselectivity, neutral byproducts.[8][9]Reagent cost, requires heating.
Catalytic Appel (COCl)₂, Ph₃PO (cat.), Et₃NRoom Temp< 15 minExtremely fast, low catalyst loading, very efficient.[11]Uses toxic oxalyl chloride, vigorous off-gassing.
Thionyl Chloride SOCl₂Reflux2-12 hInexpensive, powerful dehydrating agent.[12][13]Harsh acidic conditions (HCl byproduct), limited functional group tolerance.[13]
Visualizing the Process

Diagram 1: General Experimental Workflow This diagram outlines the standard sequence of operations for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis prep Reagent & Glassware Preparation (Flame-dry) setup Reaction Setup (Inert Atmosphere) prep->setup addition Reagent Addition (Controlled Temp) setup->addition stir Stirring & Monitoring (TLC / LC-MS) addition->stir quench Quenching stir->quench extract Extraction & Washing quench->extract dry Drying & Concentration extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterization (NMR, IR, MS) purify->analyze

Caption: Standard laboratory workflow for amide dehydration.

Diagram 2: Mechanism with Triflic Anhydride This diagram illustrates the key steps in the activation and elimination process using Tf₂O.

G Amide 2,4,6-Trimethyl- benzamide Intermediate Activated O-Triflyl Intermediate Amide->Intermediate 1. Activation Tf2O Tf₂O Tf2O->Intermediate Nitrile 2,4,6-Trimethyl- benzonitrile Intermediate->Nitrile 2. Elimination Byproducts Et₃N-HTf + TfO⁻ Intermediate->Byproducts Base Et₃N Base->Intermediate

Caption: Simplified mechanism of Tf₂O-mediated dehydration.

Conclusion and Best Practices

The successful dehydration of the sterically hindered 2,4,6-trimethylbenzamide is readily achievable with the appropriate choice of methodology. For substrates demanding mild conditions and high functional group tolerance, the Burgess Reagent is an outstanding choice. For rapid synthesis where cost and reagent handling are less of a concern, the Triflic Anhydride method offers excellent yields and speed. Finally, for process efficiency and scalability, the Catalytic Appel-Type reaction provides an exceptionally fast and low-waste alternative.

Regardless of the method chosen, adherence to anhydrous reaction techniques is paramount. Moisture will readily consume the dehydrating agents, leading to lower yields and the formation of hydrolysis byproducts. Proper monitoring by TLC or LC-MS is essential to determine the reaction endpoint and avoid unnecessary decomposition. These protocols provide a robust foundation for researchers to confidently synthesize this compound and other sterically encumbered nitriles.

References

Application Note: Synthesis of Sterically Hindered Ketones via Grignard Addition to 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: This document provides a detailed guide to the reaction between 2,4,6-trimethylbenzonitrile and Grignard reagents, a key transformation for synthesizing sterically hindered ketones. It covers the mechanistic principles governed by steric hindrance, offers detailed experimental protocols, and discusses strategies for optimizing reaction outcomes.

Introduction: The Challenge of Steric Hindrance

The addition of Grignard reagents to nitriles is a classic and powerful method for carbon-carbon bond formation, yielding ketones after acidic workup.[1][2] The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon.[1][3][4] However, when the nitrile is flanked by bulky substituents, as in this compound (mesityl nitrile), the reaction is significantly impeded. The two ortho-methyl groups sterically shield the nitrile carbon, slowing the approach of the nucleophile and often requiring carefully optimized conditions to achieve acceptable yields. Understanding and overcoming this steric barrier is crucial for the synthesis of complex, sterically congested molecules, which are common motifs in medicinal chemistry and materials science.

Mechanistic Insights: A Tale of Two Steps

The overall transformation occurs in two distinct stages: nucleophilic addition followed by hydrolysis.

  • Nucleophilic Addition to the Nitrile: The Grignard reagent (R-MgX) attacks the nitrile carbon. The C-Mg bond is highly polarized, rendering the carbon atom nucleophilic.[1] This attack breaks one of the C-N π-bonds, forming a tetrahedral intermediate which is a magnesium salt of an imine (an imine anion).[3][4][5] A critical feature of this step is that the reaction typically halts after a single addition. The resulting negatively charged imine intermediate is resistant to a second nucleophilic attack by another equivalent of the Grignard reagent.[5]

  • Hydrolysis of the Imine Intermediate: The reaction is "quenched" by the addition of aqueous acid (e.g., H₃O⁺).[6] The imine salt is first protonated to form a neutral imine, which is then hydrolyzed to the final ketone product.[1][6] This hydrolysis mechanism is the reverse of imine formation and proceeds through an iminium ion intermediate that is attacked by water.[6]

The primary challenge with this compound lies in the first step. The ortho-methyl groups create a sterically crowded environment that hinders the approach of the Grignard reagent's nucleophilic carbon.

Visualizing the Mechanism

The following diagram illustrates the general mechanism, highlighting the sterically congested environment of this compound.

Caption: Reaction of this compound with a Grignard reagent.

Experimental Protocols & Considerations

Success in this reaction hinges on meticulous experimental technique, particularly the exclusion of atmospheric moisture, as Grignard reagents are potent bases that are readily quenched by protic sources like water.[7][8][9]

Protocol 1: General Synthesis of a Hindered Ketone

This protocol outlines the synthesis of 2,4,6-trimethylacetophenone from this compound and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or THF

  • Bromomethane (or methyl iodide)

  • This compound

  • Saturated aq. NH₄Cl solution

  • 3M HCl solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon.[9][10]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) and a single crystal of iodine in the reaction flask.

    • Add a small portion of anhydrous diethyl ether.

    • In the addition funnel, prepare a solution of bromomethane (1.1 eq) in anhydrous ether.

    • Add a small amount of the bromomethane solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling is observed. Gentle warming may be required.[9]

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Nitrile:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous ether and add it dropwise to the stirred Grignard solution.

    • After addition, allow the reaction to warm to room temperature and stir for several hours or overnight. Reaction progress can be monitored by TLC or GC-MS. Due to steric hindrance, elevated temperatures (reflux) may be necessary to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench it by slowly adding saturated aqueous NH₄Cl solution.

    • If a precipitate (magnesium salts) forms, add 3M HCl dropwise until the solution is clear.[10]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

Experimental Workflow Visualization

Caption: A typical experimental workflow for the Grignard reaction.

Impact of Reagent Choice and Reaction Conditions

The selection of the Grignard reagent and reaction conditions is critical for overcoming the steric barrier of this compound.

Grignard Reagent (R-MgX)Steric BulkExpected ReactivityRecommended Conditions
CH₃MgBr (Methyl)LowModerateRoom temperature to gentle reflux in THF may be sufficient for good conversion.
CH₃CH₂MgBr (Ethyl)Low-ModerateModerate to SlowRefluxing in THF is likely required. Longer reaction times are expected.
(CH₃)₂CHMgBr (Isopropyl)HighVery SlowReaction may be very sluggish. Use of a higher boiling solvent like benzene with ether might improve yields.[6] Catalysis with Cu(I) salts could be explored.[6]
(CH₃)₃CMgCl (tert-Butyl)Very HighExtremely Slow / No ReactionStandard conditions are unlikely to be effective. Alternative synthetic routes should be considered.
PhMgBr (Phenyl)ModerateSlowRequires prolonged heating in THF or a higher boiling point solvent.

Key Considerations:

  • Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether as it is a better solvating agent for the Grignard reagent and has a higher boiling point, allowing for higher reaction temperatures.

  • Temperature: For hindered substrates, running the reaction at elevated temperatures (reflux) is often necessary to provide sufficient thermal energy to overcome the activation barrier.

  • Catalysis: For particularly challenging cases, the addition of a catalytic amount of a copper(I) salt (e.g., CuI or CuBr) can sometimes facilitate the addition to sterically demanding nitriles.[6]

Troubleshooting and Side Reactions

  • Low Conversion: The most common issue is low or no conversion due to steric hindrance.

    • Solution: Increase reaction temperature, prolong reaction time, or switch to a less hindered Grignard reagent if the synthesis allows. Ensure the Grignard reagent was successfully formed and not quenched by moisture.

  • Side Product Formation:

    • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide. This is minimized by slow addition of the alkyl halide during reagent formation.

    • Enolization: If the Grignard reagent is exceptionally bulky and basic (e.g., t-BuMgCl), it may act as a base and deprotonate the methyl groups of the nitrile, though this is generally less favorable than addition.

Conclusion

The reaction of this compound with Grignard reagents is a synthetically valuable but challenging transformation. Success is predicated on a firm understanding of the role of steric hindrance and the meticulous application of anhydrous reaction techniques. By carefully selecting less bulky Grignard reagents and employing forcing conditions such as elevated temperatures and longer reaction times, researchers can effectively synthesize sterically congested ketones that are valuable intermediates in pharmaceutical and materials development.

References

Application Notes and Protocols: Hydrolysis of 2,4,6-Trimethylbenzonitrile to 2,4,6-Trimethylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective hydrolysis of the sterically hindered nitrile, 2,4,6-trimethylbenzonitrile, to its corresponding primary amide, 2,4,6-trimethylbenzamide. The inherent steric hindrance of the substrate requires specific reaction conditions to achieve high yields and selectivity, avoiding over-hydrolysis to the carboxylic acid. Two primary methods are presented: a robust acid-catalyzed hydrolysis and a mild platinum-catalyzed hydration.

Introduction

The conversion of nitriles to amides is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and materials science. However, sterically hindered nitriles, such as this compound (also known as mesitonitrile), present a significant challenge due to the reduced electrophilicity of the nitrile carbon and steric shielding by the ortho-methyl groups. Standard hydrolysis conditions often result in low conversion or require harsh conditions that can lead to undesired side products.

This document outlines two effective methods to overcome these challenges:

  • Acid-Catalyzed Hydrolysis using Acetic Acid and Sulfuric Acid: A strong acid-catalyzed method suitable for sterically hindered substrates, employing a mixture of acetic acid and sulfuric acid at elevated temperatures.[1][2]

  • Platinum-Catalyzed Hydration: A milder approach utilizing the Ghaffar-Parkins catalyst, which is known for its high selectivity in hydrating hindered nitriles under neutral conditions.[3][4][5][6][7]

Data Presentation

The following tables summarize the key quantitative data for the two recommended protocols.

Table 1: Acid-Catalyzed Hydrolysis of this compound

ParameterValue
Reactant This compound
Reagents Acetic Acid (AcOH), Sulfuric Acid (H₂SO₄)
Temperature > 90 °C
Selectivity High for the corresponding amide
Note This method is effective for sterically hindered nitriles where other acid systems like TFA/H₂SO₄ may not be sufficient.[1][2]

Table 2: Platinum-Catalyzed Hydration of this compound (General Protocol)

ParameterValue
Reactant This compound
Catalyst Ghaffar-Parkins Catalyst
Catalyst Loading 0.5 mol % (can be adjusted)[4]
Solvent Ethanol/Water mixture
Temperature 80 °C[4][5]
Selectivity Excellent for the primary amide, with no further hydrolysis to the carboxylic acid.[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Acetic Acid and Sulfuric Acid

This protocol is adapted from methodologies developed for sterically hindered nitriles.[1][2]

Materials:

  • This compound

  • Glacial Acetic Acid (AcOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in glacial acetic acid.

  • Carefully add concentrated sulfuric acid to the solution while stirring. Caution: This is an exothermic process.

  • Heat the reaction mixture to a temperature above 90 °C (typically 100-110 °C) using a heating mantle or oil bath.

  • Maintain the reaction at this temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing ice-water with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 2,4,6-trimethylbenzamide can be further purified by recrystallization or column chromatography.

Protocol 2: Platinum-Catalyzed Hydration using the Ghaffar-Parkins Catalyst

This protocol is a general method for the hydration of hindered nitriles using the Ghaffar-Parkins catalyst and should be optimized for the specific substrate.[3][4][5][6][7]

Materials:

  • This compound

  • Ghaffar-Parkins Catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)])

  • Ethanol (reagent grade)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Ghaffar-Parkins catalyst (e.g., 0.5 mol %).

  • Add this compound to the flask.

  • Add a mixture of ethanol and deionized water (typically in a 2:1 or 3:2 ratio) as the solvent.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue can be dissolved in an appropriate organic solvent and filtered to remove any catalyst residues if necessary.

  • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

experimental_workflow_acid_hydrolysis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Nitrile in AcOH B Add H₂SO₄ A->B C Heat > 90°C B->C D Quench with Ice-Water C->D Cool to RT E Neutralize with NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Recrystallization / Chromatography G->H

Caption: Workflow for Acid-Catalyzed Hydrolysis.

experimental_workflow_pt_catalyzed_hydration cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine Nitrile and Catalyst B Add EtOH/H₂O Solvent A->B C Heat to 80°C B->C D Remove Solvent C->D Cool to RT E Dissolve in Organic Solvent D->E F Filter (optional) E->F G Recrystallization / Chromatography F->G

References

Application Note: Reduction of 2,4,6-Trimethylbenzonitrile to 2,4,6-Trimethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two primary methods for the reduction of the sterically hindered aromatic nitrile, 2,4,6-trimethylbenzonitrile, to its corresponding primary amine, 2,4,6-trimethylbenzylamine. The protocols described herein utilize Lithium Aluminum Hydride (LiAlH4), a potent reducing agent, and catalytic hydrogenation, a common heterogeneous catalytic method. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide, including detailed experimental procedures, comparative data, and process workflows.

Introduction

Primary amines are crucial functional groups in a vast array of pharmacologically active compounds and are key intermediates in organic synthesis. The reduction of nitriles is a fundamental transformation for the preparation of these amines. 2,4,6-Trimethylbenzylamine, in particular, serves as a valuable building block in medicinal chemistry and materials science. The steric hindrance presented by the ortho-methyl groups on the aromatic ring of this compound can influence the choice of reduction method and reaction conditions. This note provides detailed protocols for two effective methods: reduction with Lithium Aluminum Hydride and catalytic hydrogenation.

Methods and Protocols

Two primary methods for the reduction of this compound are presented below.

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH4)

Lithium Aluminum Hydride is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding primary amines.[1][2][3]

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

  • Addition of Nitrile: A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is cooled to 0°C. The excess LiAlH4 is carefully quenched by the sequential dropwise addition of water (1 volume), followed by a 15% aqueous sodium hydroxide solution (1 volume), and finally water (3 volumes).

  • Work-up: The resulting granular precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The filtrate is collected, and the organic layer is separated.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,4,6-trimethylbenzylamine. The product can be further purified by distillation or column chromatography.

Logical Workflow for LiAlH4 Reduction

A Suspend LiAlH4 in anhydrous THF at 0°C B Add this compound in THF A->B Dropwise C Reflux for 4-6 hours B->C Warm to RT D Cool to 0°C and quench reaction C->D Monitor by TLC E Filter and separate organic layer D->E Sequential H2O, NaOH, H2O F Purify by distillation/chromatography E->F Dry and concentrate G 2,4,6-Trimethylbenzylamine F->G Characterize

Caption: Workflow for the LiAlH4 reduction of this compound.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often milder alternative to metal hydride reductions. Catalysts such as Palladium on carbon (Pd/C) or Raney® Nickel are commonly employed for the reduction of nitriles.[4][5]

Experimental Protocol:

  • Reaction Setup: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) is placed in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (e.g., 50°C) until the uptake of hydrogen ceases.

  • Monitoring: The reaction progress is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the catalyst is carefully removed by filtration through a pad of Celite®.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude 2,4,6-trimethylbenzylamine. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).

Experimental Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nitrile in Solvent B Add Pd/C Catalyst A->B C Pressurize with H2 B->C D Stir and Heat C->D E Filter Catalyst D->E Monitor reaction F Concentrate Filtrate E->F G Purify Amine F->G

Caption: Experimental workflow for catalytic hydrogenation.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for the two described methods. The data is compiled from general knowledge of nitrile reductions and may vary based on specific experimental conditions.

ParameterMethod 1: LiAlH4 ReductionMethod 2: Catalytic Hydrogenation
Reducing Agent Lithium Aluminum HydrideH2 gas with Pd/C catalyst
Solvent Anhydrous THFEthanol, Methanol
Temperature Reflux (approx. 66°C)Room Temperature to 50°C
Pressure Atmospheric50 - 100 psi
Reaction Time 4 - 6 hours6 - 24 hours
Typical Yield 85 - 95%90 - 99%
Key Considerations Highly reactive, moisture-sensitiveRequires specialized pressure equipment

Discussion

Both LiAlH4 reduction and catalytic hydrogenation are effective methods for the synthesis of 2,4,6-trimethylbenzylamine from this compound.

The LiAlH4 reduction is a rapid and high-yielding method.[6] However, LiAlH4 is a pyrophoric reagent that reacts violently with water, requiring careful handling and anhydrous conditions.[6] The work-up procedure can also be cumbersome.

Catalytic hydrogenation is often preferred for larger-scale syntheses due to its operational simplicity, milder reaction conditions, and the generation of fewer waste products. While it may require longer reaction times and specialized high-pressure equipment, the work-up is generally straightforward, involving simple filtration to remove the catalyst. The choice of catalyst and solvent can be optimized to improve reaction rates and selectivity. For instance, supported palladium catalysts are effective for both hydrogenation and can sometimes lead to hydrogenolysis byproducts, though this is less common for benzylamines compared to other substrates.[4][7]

Conclusion

The choice between LiAlH4 reduction and catalytic hydrogenation for the synthesis of 2,4,6-trimethylbenzylamine will depend on the scale of the reaction, available equipment, and safety considerations. For small-scale laboratory preparations, LiAlH4 offers a quick and effective route. For larger-scale industrial applications, catalytic hydrogenation is generally the more practical and safer option. Both methods, when performed with care, can provide the desired product in high yield and purity.

References

The Versatile Role of 2,4,6-Trimethylbenzonitrile in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a versatile aromatic nitrile that serves as a valuable building block in a wide array of organic transformations. Its unique steric and electronic properties, arising from the three methyl groups on the benzene ring, make it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in organic synthesis.

Application Note 1: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the Sandmeyer reaction of 2,4,6-trimethylaniline being a prominent method. This classical transformation allows for the introduction of the nitrile functionality onto the aromatic ring via a diazonium salt intermediate.

Experimental Workflow for the Synthesis of this compound via Sandmeyer Reaction:

A 2,4,6-Trimethylaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C 2,4,6-Trimethylbenzenediazonium Chloride B->C Intermediate D Sandmeyer Reaction (CuCN, KCN) C->D Step 2 E This compound D->E Product

Caption: Synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound from 2,4,6-Trimethylaniline

This protocol is adapted from established Sandmeyer reaction procedures.

Materials:

  • 2,4,6-Trimethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN)

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Diatomaceous earth

  • Ice

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2,4,6-trimethylaniline (1.0 eq) in a mixture of concentrated HCl and water is prepared and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The completion of diazotization can be checked with starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, a solution of CuCN (1.2 eq) and KCN (1.3 eq) in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution is added portion-wise to the hot copper cyanide solution. Vigorous nitrogen evolution is observed.

  • After the addition is complete, the reaction mixture is heated at 80-90 °C for 30 minutes to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and extracted with toluene. The combined organic layers are washed with dilute NaOH solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a white solid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesMass/VolumeYield (%)Purity (%)
2,4,6-Trimethylaniline135.211.0As required->98
Sodium Nitrite69.001.1As required--
Copper(I) Cyanide89.561.2As required--
This compound145.20--65-75>98

Application Note 2: Hydrolysis to 2,4,6-Trimethylbenzoic Acid

The sterically hindered nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid under forcing acidic or basic conditions. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates.

Experimental Workflow for the Hydrolysis of this compound:

A This compound B Acid or Base Hydrolysis (e.g., H2SO4 or NaOH, heat) A->B Reaction C 2,4,6-Trimethylbenzoic Acid B->C Product cluster_0 N-oxide Synthesis cluster_1 Cycloaddition A 2,4,6-Trimethylbenzaldehyde B Oxime Formation (NH2OH.HCl, NaOAc) A->B C 2,4,6-Trimethylbenzaldoxime B->C D Oxidation (e.g., NaOBr) C->D E This compound N-oxide D->E F This compound N-oxide H [3+2] Cycloaddition F->H G Dipolarophile (e.g., Alkene, Alkyne) G->H I Isoxazoline/Isoxazole Derivative H->I

Application Notes and Protocols for 2,4,6-Trimethylbenzonitrile as a Sterically Hindered Nitrile Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzonitrile, also known as mesitonitrile, is a sterically hindered aromatic nitrile. The presence of three methyl groups in the ortho and para positions of the benzene ring relative to the nitrile functionality imparts significant steric bulk. This steric hindrance governs its reactivity, making it a unique substrate for various chemical transformations. These application notes provide an overview of its properties, applications, and detailed protocols for its use, with a focus on how its sterical hindrance influences its chemical behavior. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

PropertyValueReference
CAS Number 2571-52-0[2]
Molecular Formula C₁₀H₁₁N[2]
Molecular Weight 145.20 g/mol [2]
Appearance Off-white crystalline solid
Melting Point 50-55 °C
Boiling Point 79-80 °C (at 2 mmHg)
Solubility Slightly soluble in water[3]

Applications

Intermediate in Pharmaceutical and Agrochemical Synthesis
Ligand in Coordination Chemistry

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons and can coordinate to transition metals. The steric bulk of the mesityl group can influence the coordination number and geometry of the resulting metal complexes, potentially leading to catalysts with unique selectivity or materials with interesting electronic and photophysical properties.

Precursor for Advanced Materials

The rigid and sterically defined structure of this compound makes it an attractive precursor for the synthesis of advanced materials. For instance, derivatives of this molecule can be used to create soluble aromatic polyamides with high thermal stability and specific mechanical properties. The bulky adamantane groups, when incorporated into the polymer backbone, can enhance solubility in organic solvents.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2,4,6-Trimethylbenzamide

The steric hindrance of the methyl groups adjacent to the nitrile functionality makes the hydrolysis of this compound challenging under standard conditions. Elevated temperatures and strong acidic or basic conditions are typically required. Below is a general protocol for the basic hydrolysis to the corresponding amide.

Materials:

  • This compound

  • Ethanol (95%)

  • Potassium hydroxide (KOH) pellets

  • Deionized water

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide pellets in 95% ethanol with stirring.

  • Once the KOH is completely dissolved, add this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Results:

The hydrolysis of the sterically hindered nitrile will proceed, albeit slower than for unhindered nitriles, to yield 2,4,6-trimethylbenzamide. The yield will depend on the reaction time and temperature.

SubstrateProductReagentsTime (h)Yield (%)
This compound2,4,6-TrimethylbenzamideKOH, Ethanol/H₂O12-24Moderate to High

Note: This is an illustrative protocol. Optimization of reaction conditions may be necessary to achieve higher yields.

Visualizing Steric Hindrance and Reactivity

The steric hindrance of this compound significantly impacts its reactivity. The ortho-methyl groups shield the nitrile carbon from nucleophilic attack, slowing down reactions like hydrolysis. This concept can be visualized in the following diagram.

Steric_Hindrance cluster_unhindered Unhindered Nitrile (e.g., Benzonitrile) cluster_hindered Sterically Hindered Nitrile Benzonitrile Benzonitrile Nitrile_C_un Nitrile Carbon (Accessible) Nucleophile_un Nucleophile Nucleophile_un->Nitrile_C_un Easy Attack TMBN This compound Nitrile_C_hin Nitrile Carbon (Hindered) Me1 Methyl Me1->Nitrile_C_hin Me2 Methyl Me2->Nitrile_C_hin Nucleophile_hin Nucleophile Nucleophile_hin->Nitrile_C_hin Difficult Attack

Caption: Steric hindrance in this compound.

The ortho-methyl groups in this compound create a crowded environment around the nitrile carbon, making it less accessible to incoming nucleophiles compared to an unhindered nitrile like benzonitrile.

Protocol 2: [3+2] Cycloaddition of this compound N-oxide

The N-oxide of this compound is a useful 1,3-dipole for [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The steric hindrance of the mesityl group can influence the regioselectivity of the cycloaddition. A theoretical study has investigated the mechanism of this reaction with arylacetylenes.

Reaction Scheme:

Cycloaddition_Reaction Reactant1 This compound N-oxide Transition_State Transition State Reactant1->Transition_State Reactant2 Arylacetylene Reactant2->Transition_State Product Isoxazole Derivative Transition_State->Product [3+2] Cycloaddition

Caption: [3+2] Cycloaddition of this compound N-oxide.

General Procedure (Illustrative):

  • Dissolve this compound N-oxide and the arylacetylene in a suitable solvent (e.g., toluene, xylene) in a reaction flask.

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will depend on the specific arylacetylene used.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole derivative.

Quantitative Data from a Related Reaction:

A study on the [3+2] 1,3-dipolar cycloaddition of a related nitrile oxide generated in situ from the corresponding phenylhydroximoyl chloride with 3,4-dihydroisoquinoline reported the formation of a tricyclic 1,2,4-oxadiazoline-fused tetrahydro-isoquinoline in 72% isolated yield when the reaction was carried out in the presence of DABCO in CH₂Cl₂ at room temperature for 12 hours. The reactions with other substrates provided yields up to 96%.[4] This demonstrates the utility of sterically hindered nitrile oxides in forming complex heterocyclic systems.

Conclusion

This compound is a versatile chemical intermediate whose utility is largely defined by its sterically hindered nature. This property, while posing challenges for certain transformations like hydrolysis, can be exploited to control selectivity in reactions and to synthesize unique molecular architectures. The protocols and information provided herein serve as a guide for researchers and professionals in chemistry and drug development to explore the potential of this interesting molecule. Further investigation into its applications is warranted, particularly in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for 2,4,6-Trimethylbenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trimethylbenzonitrile, a substituted aromatic nitrile, presents a unique structural motif for exploration in medicinal chemistry. While not as extensively studied as other benzonitrile analogs, its sterically hindered nitrile group and lipophilic trimethyl-substituted phenyl ring offer interesting properties for scaffold-based drug design. The benzonitrile moiety itself is a well-established pharmacophore, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The addition of the three methyl groups on the benzene ring enhances lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability.

These application notes provide an overview of the current, albeit limited, publicly available research on the applications of this compound in medicinal chemistry, focusing primarily on its use as a synthetic intermediate for the generation of bioactive molecules.

Synthetic Applications in Drug Discovery

The primary application of this compound in a medicinal chemistry context appears to be as a precursor for the synthesis of more complex heterocyclic structures and derivatives.

Synthesis of this compound Oxide for 1,3-Dipolar Cycloaddition

This compound can be converted to its corresponding nitrile oxide, a reactive intermediate that readily participates in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings, which are common scaffolds in many therapeutic agents. The reaction of this compound oxide with various dipolarophiles can lead to a diverse range of isoxazoles and isoxazolines, which can be further elaborated to create novel drug candidates.

Below is a generalized workflow for the utilization of this compound in the synthesis of heterocyclic compounds.

G cluster_0 Synthesis of this compound Oxide cluster_1 1,3-Dipolar Cycloaddition cluster_2 Drug Discovery Cascade This compound This compound Oxidation Oxidation This compound->Oxidation 2,4,6-Trimethylbenzonitrile_Oxide 2,4,6-Trimethylbenzonitrile_Oxide Oxidation->2,4,6-Trimethylbenzonitrile_Oxide Cycloaddition Cycloaddition 2,4,6-Trimethylbenzonitrile_Oxide->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Heterocyclic_Scaffold Heterocyclic_Scaffold Cycloaddition->Heterocyclic_Scaffold Lead_Generation Lead_Generation Heterocyclic_Scaffold->Lead_Generation Lead_Optimization Lead_Optimization Lead_Generation->Lead_Optimization Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development

Figure 1: Workflow for the use of this compound in drug discovery.

Derivatives of this compound with Biological Activity

While direct applications of this compound are not widely reported, derivatives incorporating the 2,4,6-trimethylphenyl moiety have shown biological activity.

Antibacterial Activity of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

A series of 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and evaluated for their in vitro antimicrobial activity. These compounds are derivatives of 2,4,6-trimethylbenzenesulfonohydrazide, which contains the 2,4,6-trimethylphenyl group.

The antibacterial activity of the synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones was determined against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the table below.

Compound IDGram-positive Bacteria MIC (µg/mL)Gram-negative Bacteria MIC (µg/mL)
Derivative 1 >1000>1000
Derivative 2 500 - 1000>1000
Derivative 3 250 - 500>1000
Derivative 4 125 - 250>1000
Derivative 5 62.5 - 125>1000

Note: The specific structures of the derivatives are not detailed in the available public information. The data represents a summary of the range of activities observed for a series of compounds.

Experimental Protocols

General Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

The following protocol describes a general method for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones from 2,4,6-trimethylbenzenesulfonohydrazide and various aldehydes.

Materials:

  • 2,4,6-trimethylbenzenesulfonohydrazide

  • Substituted aromatic or aliphatic aldehyde

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2,4,6-trimethylbenzenesulfonohydrazide in a minimal amount of absolute ethanol.

  • Add 1.1 equivalents of the desired aldehyde to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to afford the pure 2,4,6-trimethylbenzenesulfonyl hydrazone.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G Start Start Dissolve_Hydrazide Dissolve 2,4,6-trimethylbenzenesulfonohydrazide in ethanol Start->Dissolve_Hydrazide Add_Aldehyde Add aldehyde and catalytic acetic acid Dissolve_Hydrazide->Add_Aldehyde Reflux Heat to reflux for 2-4 hours Add_Aldehyde->Reflux Cool Cool to room temperature Reflux->Cool Isolate_Product Isolate crude product (filtration or concentration) Cool->Isolate_Product Purify Purify by recrystallization Isolate_Product->Purify Characterize Characterize the final product Purify->Characterize End End Characterize->End

Figure 2: Experimental workflow for the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the limited data on the direct biological targets of this compound-containing compounds, a hypothetical signaling pathway for the observed antibacterial activity of its derivatives is presented. Many antibacterial agents exert their effects by disrupting essential cellular processes in bacteria.

G cluster_0 Bacterial Cell Compound 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivative Target Hypothetical Bacterial Target (e.g., Enzyme, Cell Wall Synthesis) Compound->Target Inhibition Disruption Disruption of Essential Cellular Process Target->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Figure 3: Hypothetical mechanism of action for antibacterial derivatives.

Conclusion and Future Perspectives

The exploration of this compound in medicinal chemistry is still in its nascent stages. The available data suggests its potential as a versatile building block for the synthesis of novel heterocyclic compounds and other derivatives with potential therapeutic applications. The antibacterial activity of the 2,4,6-trimethylbenzenesulfonyl hydrazones warrants further investigation, including the elucidation of their specific mechanism of action and structure-activity relationship (SAR) studies to optimize their potency and spectrum of activity. Future research efforts could focus on leveraging the unique steric and electronic properties of the this compound scaffold to design and synthesize targeted inhibitors for various enzymes and receptors implicated in human diseases.

Application Notes and Protocols: 2,4,6-Trimethylbenzonitrile N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and reactions of 2,4,6-trimethylbenzonitrile N-oxide, a stable and versatile intermediate in organic synthesis.

Introduction

This compound N-oxide, also known as mesitonitrile oxide, is a sterically hindered aromatic nitrile oxide. The presence of methyl groups in the ortho positions of the benzene ring provides significant stability to the otherwise reactive nitrile oxide functional group, allowing for its isolation and handling. This stability, coupled with its reactivity as a 1,3-dipole, makes it a valuable reagent in the construction of various heterocyclic compounds, particularly through [3+2] cycloaddition reactions. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of novel molecular scaffolds.

Synthesis of this compound N-oxide

The synthesis of this compound N-oxide is typically achieved through a two-step process starting from 2,4,6-trimethylbenzaldehyde. The aldehyde is first converted to its corresponding oxime, which is then oxidized to the nitrile N-oxide.

Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde

A common method for the synthesis of 2,4,6-trimethylbenzaldehyde is the formylation of mesitylene. One established procedure is the Gattermann-Koch reaction or a modified version thereof.[1]

Experimental Protocol:

A detailed procedure for the synthesis of 2,4,6-trimethylbenzaldehyde from mesitylene is described in Organic Syntheses.[1] In a typical procedure, mesitylene is reacted with a formylating agent, such as a mixture of zinc cyanide and hydrogen chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[1] The reaction mixture is then hydrolyzed to yield the aldehyde.

Another synthetic route involves the reaction of mesitylene with dichloromethyl methyl ether in the presence of anhydrous aluminum chloride, which has been reported to produce 2,4,6-trimethylbenzaldehyde in high yields (over 88%).

Step 2: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime

The synthesized aldehyde is then converted to the corresponding oxime by reaction with hydroxylamine.

Experimental Protocol:

  • In a suitable flask, dissolve 2,4,6-trimethylbenzaldehyde (0.2 mole, 29.6 g) in a mixture of ethanol (120 mL) and water (60 mL).[2]

  • To this solution, add sodium acetate (0.4 mole, 32.8 g) and hydroxylamine hydrochloride (0.3 mole, 20.7 g).[2]

  • Heat the mixture under reflux for 2 hours.

  • After the reaction is complete, pour the reaction mixture into 500 mL of water.

  • The precipitated crystals of 2,4,6-trimethylbenzaldehyde oxime are collected by filtration.

  • This procedure yields approximately 28 g (85%) of the desired oxime.[2]

Alternatively, a solvent-free grinding method can be employed for the synthesis of oximes, which is environmentally friendly and efficient.[3]

Step 3: Oxidation of 2,4,6-Trimethylbenzaldehyde Oxime to this compound N-oxide

The final step is the oxidation of the aldoxime to the nitrile N-oxide. A common and effective oxidizing agent for this transformation is sodium hypochlorite.

Experimental Protocol:

While a specific protocol for the oxidation of 2,4,6-trimethylbenzaldehyde oxime using sodium hypochlorite was not explicitly found in the search results, a general procedure for the intramolecular nitrile oxide cycloaddition reaction of oximes with sodium hypochlorite can be adapted.[4]

  • Dissolve 2,4,6-trimethylbenzaldehyde oxime in a suitable solvent such as dichloromethane or ethanol.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of sodium hypochlorite (bleach) dropwise with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 20 °C.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the crude this compound N-oxide, which can be purified by recrystallization (e.g., from ethanol or a mixture of hexane and ethyl acetate).

Hypervalent iodine reagents, such as iodobenzene diacetate in methanol with a catalytic amount of trifluoroacetic acid, have also been shown to be effective for the oxidation of aldoximes to nitrile oxides.[5]

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,4,6-TrimethylbenzaldehydeC₁₀H₁₂O148.2014237
2,4,6-Trimethylbenzaldehyde OximeC₁₀H₁₃NO163.22--
This compound N-oxideC₁₀H₁₁NO161.20--

Spectroscopic Data for this compound N-oxide:

  • ¹³C NMR: The nitrile oxide carbon has a characteristic upfield shift compared to the corresponding nitrile. A reported ¹J(¹³C-¹⁵N) coupling constant is 77.5 Hz, which is unusually large.[6]

  • ¹⁵N NMR: The nitrogen resonance of the nitrile oxide shows little change in the paramagnetic shielding term upon conversion from the nitrile.[6]

  • IR Spectrum: The IR spectrum of this compound N-oxide is available in the NIST Chemistry WebBook.[7]

Reactions of this compound N-oxide

This compound N-oxide is a versatile reagent, primarily utilized in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings. It can also undergo deoxygenation reactions.

[3+2] Cycloaddition Reactions

These reactions, also known as Huisgen 1,3-dipolar cycloadditions, involve the reaction of the nitrile oxide (a 1,3-dipole) with a dipolarophile (e.g., an alkene, alkyne, or ketene) to form a five-membered heterocycle.

This compound N-oxide reacts with various ketenes to form 1:1 adducts, typically oxazolin-4-ones.[8]

Experimental Protocol (General):

  • Dissolve this compound N-oxide in an inert solvent like diethyl ether or dichloromethane.

  • Add a solution of the ketene (e.g., diphenylketene, t-butylcyanoketen, or dimethylketen) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • The product can be isolated by removal of the solvent and purification by column chromatography or recrystallization.

Quantitative Data for Reactions with Ketenes:

KeteneProductYield (%)
Diphenylketene1:1 adduct (oxazolinone structure)Data not available
t-Butylcyanoketen1:1 adduct (oxazolinone structure)Data not available
Dimethylketen1:1 adduct (oxazolinone structure)Data not available

The reaction of this compound N-oxide with alkynes leads to the formation of isoxazoles. Computational studies on the reaction with arylacetylenes suggest a [3+2] cycloaddition mechanism.[9]

Experimental Protocol (General):

  • Dissolve this compound N-oxide and the alkyne in a suitable solvent (e.g., toluene, xylene).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting isoxazole by column chromatography or recrystallization.

Deoxygenation Reactions

In some cases, this compound N-oxide can be deoxygenated to the corresponding nitrile, this compound, particularly in its reaction with certain ketenes like diphenylketene and dimethylketen.[8]

Experimental Protocol (General):

The deoxygenation can occur as a side reaction or the main pathway depending on the ketene used. The experimental conditions are similar to the cycloaddition reaction. The product mixture would contain both the cycloaddition adduct and this compound, which can be separated by chromatography.

Visualizations

Synthesis Pathway of this compound N-oxide

Synthesis_Pathway Mesitylene Mesitylene Aldehyde 2,4,6-Trimethyl- benzaldehyde Mesitylene->Aldehyde Formylation (e.g., Gattermann-Koch) Oxime 2,4,6-Trimethyl- benzaldehyde Oxime Aldehyde->Oxime Hydroxylamine (NH2OH) NitOxide 2,4,6-Trimethyl- benzonitrile N-oxide Oxime->NitOxide Oxidation (e.g., NaOCl) Synthesis_Workflow cluster_aldehyde Step 1: Aldehyde Synthesis cluster_oxime Step 2: Oxime Synthesis cluster_nitoxide Step 3: Nitrile N-oxide Synthesis A1 React Mesitylene with Formylating Agent A2 Hydrolysis A1->A2 A3 Purification A2->A3 B1 React Aldehyde with Hydroxylamine A3->B1 B2 Reflux B1->B2 B3 Precipitation & Filtration B2->B3 C1 Dissolve Oxime B3->C1 C2 Oxidation with NaOCl C1->C2 C3 Work-up & Purification C2->C3 Cycloaddition_Reaction NitOxide 2,4,6-Trimethyl- benzonitrile N-oxide Product Five-membered Heterocycle NitOxide->Product Dipolarophile Dipolarophile (Alkene, Alkyne, Ketene) Dipolarophile->Product

References

Application Note & Protocol: Catalytic Cyclotrimerization of 2,4,6-Trimethylbenzonitrile for the Synthesis of Symmetrical 1,3,5-Triazines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Symmetrically substituted 1,3,5-triazines are a class of nitrogen-containing heterocycles with significant applications in supramolecular chemistry, materials science, and as scaffolds in drug discovery. The cyclotrimerization of nitriles presents the most direct and atom-economical route to these valuable compounds. This document provides a comprehensive guide to the synthesis of 2,4,6-tris(2,4,6-trimethylphenyl)-1,3,5-triazine via the cyclotrimerization of 2,4,6-trimethylbenzonitrile. We detail a robust and environmentally conscious protocol using a silica-supported Lewis acid catalyst under solvent-free conditions, leveraging microwave irradiation to enhance reaction rates. This guide is designed for researchers and professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, characterization techniques, and troubleshooting advice to ensure successful synthesis and validation.

Introduction & Scientific Context

The 1,3,5-triazine core is a privileged structure in chemical sciences due to its planar geometry, C₃ symmetry, and electron-deficient nature. These characteristics make triazine derivatives ideal building blocks for covalent organic frameworks (COFs), liquid crystals, and functional polymers. In medicinal chemistry, the triazine scaffold is present in a variety of therapeutic agents. The direct cyclotrimerization of nitriles is the most fundamental method for constructing the triazine ring.[1] While historically requiring harsh conditions, modern catalytic systems have enabled this transformation under milder and more efficient terms.[1][2]

This application note focuses on the homotrimerization of this compound, a sterically hindered nitrile. The successful cyclotrimerization of this substrate demonstrates the efficacy of the chosen catalytic method in overcoming steric challenges to produce the highly structured 2,4,6-tris(2,4,6-trimethylphenyl)-1,3,5-triazine product.

Principle of the Reaction: Mechanism and Catalysis

The Cyclotrimerization Mechanism

The cyclotrimerization of nitriles is typically catalyzed by strong acids (Brønsted or Lewis) or transition metal complexes. The acid-catalyzed pathway is widely accepted to proceed through the formation of a highly reactive nitrilium salt intermediate.[3][4]

  • Catalyst Activation: A Lewis acid (e.g., ZnCl₂, TiCl₄) or Brønsted acid (e.g., Triflic Acid) activates a nitrile molecule, making its carbon atom highly electrophilic.[5]

  • Nucleophilic Attack: A second nitrile molecule acts as a nucleophile, attacking the activated carbon of the first molecule.

  • Dimerization and Cyclization: This process repeats with a third nitrile molecule, leading to a linear trimer intermediate which then undergoes an intramolecular cyclization.

  • Aromatization: The cyclic intermediate eliminates the catalyst and aromatizes to form the stable 1,3,5-triazine ring.

The use of a solid-supported catalyst, such as silica-supported zinc chloride, offers significant advantages, including ease of handling, potential for catalyst recycling, and simplification of product purification.[1][2] Furthermore, performing the reaction under solvent-free conditions aligns with the principles of green chemistry by reducing waste and potential environmental impact.[1]

Rationale for Microwave-Assisted Synthesis

Microwave irradiation is employed as an energy source to accelerate the reaction.[6] Unlike conventional heating, which relies on conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatically reduced reaction times, increased product yields, and improved purity profiles by minimizing the formation of thermal degradation byproducts.[1]

Detailed Experimental Protocol

This protocol describes the synthesis of 2,4,6-tris(2,4,6-trimethylphenyl)-1,3,5-triazine using a silica-supported Lewis acid under solvent-free microwave conditions.

Materials and Equipment
  • Reagents:

    • This compound (Substrate)

    • Silica-supported Zinc Chloride (Catalyst, ~1 mmol/g loading)

    • Dichloromethane (DCM, for extraction)

    • Toluene (for recrystallization)

    • Anhydrous Magnesium Sulfate (Drying agent)

  • Equipment:

    • Microwave synthesis reactor with appropriate reaction vessels (e.g., 10 mL vial) and magnetic stir bars

    • Analytical balance

    • Rotary evaporator

    • Standard glassware for extraction and filtration

    • NMR spectrometer, FTIR spectrometer, Mass spectrometer

Step-by-Step Synthesis Procedure
  • Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.89 mmol).

  • Catalyst Addition: Add the silica-supported zinc chloride catalyst (e.g., 345 mg, 0.05 eq of ZnCl₂). The use of a solid-supported catalyst simplifies measurement and subsequent removal.

  • Reaction Setup: Securely cap the vessel and place it into the cavity of the microwave reactor.

  • Microwave Irradiation: Program the reactor to heat the mixture to 180°C and hold for 30 minutes with active stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Reaction Workup: After the reaction is complete, allow the vessel to cool to room temperature. Add dichloromethane (15 mL) to the vessel and stir to dissolve the product.

  • Catalyst Removal: Filter the mixture to remove the insoluble silica-supported catalyst. Wash the silica gel with additional dichloromethane (2 x 5 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot toluene and allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[7]

  • Final Product: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum. Determine the final mass and calculate the percentage yield.

Experimental Workflow Diagram

G Experimental Workflow for Triazine Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_reagents Weigh this compound and Silica-Supported ZnCl₂ Catalyst mix_reagents Combine Reagents in a Microwave Reaction Vessel prep_reagents->mix_reagents seal_vessel Seal Vessel and Place in Microwave Reactor mix_reagents->seal_vessel irradiate Microwave Irradiation (e.g., 180°C, 30 min) seal_vessel->irradiate cool_down Cool Reaction to Room Temperature irradiate->cool_down extract Extract with Dichloromethane cool_down->extract filter_catalyst Filter to Remove Catalyst extract->filter_catalyst evaporate Evaporate Solvent under Reduced Pressure filter_catalyst->evaporate recrystallize Recrystallize Crude Product from Hot Toluene evaporate->recrystallize filter_dry Filter and Dry the Pure Crystalline Product recrystallize->filter_dry characterize Characterize Product (NMR, FTIR, MS) filter_dry->characterize

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Characterization and Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized 2,4,6-tris(2,4,6-trimethylphenyl)-1,3,5-triazine.

Recommended Analytical Techniques
  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural elucidation. The ¹H NMR spectrum should show the disappearance of any starting material signals and the appearance of new signals corresponding to the methyl and aromatic protons of the triazine product. The symmetry of the product will simplify the spectrum. ¹³C NMR will confirm the presence of the triazine ring carbons (typically δ ~170 ppm) and the disappearance of the nitrile carbon (δ ~118 ppm).[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to verify the conversion of functional groups. A key diagnostic is the disappearance of the sharp C≡N stretching band from the starting material (around 2230 cm⁻¹). The spectrum of the product will be dominated by C=N and C=C stretching vibrations of the triazine and aromatic rings.[8]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight of the product.[8] The expected molecular ion peak for C₃₀H₃₃N₃ would be at m/z = 435.27.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and monitor the reaction's progress.[9][10]

Data Summary

The following table summarizes the key parameters for the described protocol. Yields are based on typical outcomes reported in the literature for similar reactions.

ParameterValueRationale / Comment
Substrate This compoundSterically hindered aromatic nitrile.
Catalyst Silica-supported ZnCl₂Heterogeneous Lewis acid for easy removal.[1]
Catalyst Loading 5 mol %A catalytic amount is sufficient to promote the reaction.
Solvent None (Solvent-free)Environmentally friendly and simplifies workup.[2]
Temperature 180 °CProvides sufficient thermal energy to overcome the activation barrier.
Reaction Time 30 minutesMicrowave irradiation significantly shortens reaction times.[6]
Typical Yield 75-90%High yields are expected with this optimized method.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Microwave temperature not reached. 3. Impure starting material.1. Use freshly prepared or properly stored catalyst. Increase catalyst loading slightly (e.g., to 7.5 mol %). 2. Calibrate the microwave reactor's temperature sensor. 3. Purify the starting nitrile before use.
Formation of Byproducts 1. Reaction time too long or temperature too high, causing decomposition. 2. Presence of water in the reaction.1. Reduce reaction time or temperature. Monitor the reaction by TLC or LC-MS to find the optimal endpoint. 2. Ensure starting material and catalyst are dry.
Difficulty in Purification 1. Product is contaminated with starting material. 2. Oily or impure solid after workup.1. Ensure the reaction has gone to completion. If not, purify via column chromatography. 2. Perform the recrystallization carefully, using the minimum required amount of hot solvent. A second recrystallization may be necessary.

Safety Precautions

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Microwave Reactor: Only use vessels specifically designed for microwave chemistry. Never exceed the recommended volume, temperature, or pressure limits for the vessel. Ensure the reactor's safety features are operational.

  • Pressure Hazard: This reaction is performed in a sealed vessel at high temperatures, which will generate significant internal pressure. Allow the vessel to cool completely before opening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,4,6-trimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this sterically hindered aromatic nitrile. The presence of two ortho-methyl groups poses significant challenges, often leading to low yields and side-product formation. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve a successful synthesis.

Section 1: Overview of the Primary Synthetic Challenge

The synthesis of this compound is primarily complicated by steric hindrance. The two methyl groups flanking the target nitrile position shield the aromatic ring, impeding the approach of reagents and destabilizing reaction intermediates. Consequently, standard cyanation methods that work well for less substituted arenes often fail or give poor results.

The most reliable and widely applicable method for this transformation is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate. This pathway effectively bypasses the need for a direct nucleophilic attack on the sterically crowded aromatic ring.

Synthesis_Workflow Start 2,4,6-Trimethylaniline (Mesidine) Diazonium 2,4,6-Trimethylbenzene- diazonium Chloride Start->Diazonium   Step 1: Diazotization Product This compound Diazonium->Product Step 2: Sandmeyer Cyanation Reagent1 NaNO₂, aq. HCl (0-5 °C) Reagent2 Copper(I) Cyanide (CuCN) (Heat)

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My final yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A1: Low yields are the most common complaint for this synthesis. The issue can typically be traced to one of three areas: the diazotization step, the stability of the diazonium intermediate, or the Sandmeyer reaction itself.

Potential Cause Explanation Troubleshooting Solution
Incomplete Diazotization The reaction of 2,4,6-trimethylaniline with nitrous acid is incomplete. This can be due to improper temperature control or incorrect stoichiometry.1. Temperature Control: Strictly maintain the reaction temperature between 0-5 °C. Use an ice-salt bath for better control. 2. Monitor Reaction: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the addition, which indicates the full consumption of the starting amine.[1] A persistent blue-black color confirms excess HNO₂.
Diazonium Salt Decomposition Aryl diazonium salts are thermally unstable and can decompose back to the aryl cation, which then reacts with water to form the corresponding phenol (2,4,6-trimethylphenol or mesitol) as a major byproduct.1. Keep it Cold: Never allow the diazonium salt solution to warm above 10 °C. 2. Use Immediately: Prepare the diazonium salt and use it immediately in the next step. Do not store it.[2]
Inefficient Sandmeyer Reaction The steric hindrance from the ortho-methyl groups can slow the reaction with the copper(I) cyanide complex. Side reactions, such as the formation of biaryl compounds, can also occur.[3]1. Ensure Catalyst Quality: Use fresh, high-purity copper(I) cyanide. 2. Optimize Temperature: While the initial addition should be cold, the Sandmeyer reaction often requires gentle heating to proceed to completion. Slowly warm the reaction mixture to 50-60 °C and monitor for nitrogen gas evolution. 3. Reverse Addition: Slowly add the cold diazonium salt solution to the warm CuCN solution. This keeps the instantaneous concentration of the diazonium salt low, minimizing side reactions.

Q2: My reaction mixture turns into a dark, tarry mess during the Sandmeyer step. What is happening?

A2: The formation of dark, often intractable, tars is usually due to side reactions of the highly reactive diazonium salt. The primary cause is often an azo coupling reaction. If the local pH increases or if there is a high concentration of unreacted diazonium salt and the starting amine, they can couple to form brightly colored and complex azo compounds.

Prevention Strategy:

  • Maintain Acidity: Ensure the reaction medium remains acidic throughout the diazotization and the addition to the cyanide solution. This protonates the starting amine, preventing it from acting as a coupling partner.

  • Control Addition: As mentioned above, adding the diazonium salt solution to the copper cyanide catalyst solution (and not the other way around) is crucial. This ensures the diazonium salt reacts quickly upon addition rather than accumulating and decomposing or coupling.

Troubleshooting_Logic Start Low Yield or Side Products? Check_Diazotization Verify Diazotization (0-5 °C, Starch-Iodide Test) Start->Check_Diazotization Is Step 1 complete? Check_Addition Review Sandmeyer Step: - Diazonium added to CuCN? - Temperature control? Start->Check_Addition Is Step 2 optimized? Check_Purification Analyze Crude Product: - Phenolic byproducts? - Starting material present? Start->Check_Purification Is workup effective? Solution_Temp Solution: Use Ice-Salt Bath & Monitor with Starch-Iodide Paper Check_Diazotization->Solution_Temp Solution_Order Solution: Use Reverse Addition & Ensure Gentle Warming Post-Addition Check_Addition->Solution_Order Solution_Wash Solution: Include a Dilute NaOH Wash during Workup to Remove Phenols Check_Purification->Solution_Wash

Caption: Troubleshooting workflow for the synthesis of this compound.

Q3: How do I effectively purify the final product from common impurities?

A3: The crude product is often contaminated with 2,4,6-trimethylphenol (from diazonium decomposition) and unreacted 2,4,6-trimethylaniline. A standard purification protocol involves a liquid-liquid extraction followed by distillation or recrystallization.

  • Aqueous Workup: After the reaction is complete, perform an extraction with a solvent like diethyl ether or dichloromethane.

  • Base Wash: Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH). This will deprotonate the acidic 2,4,6-trimethylphenol, pulling it into the aqueous layer as its sodium salt.

  • Acid Wash: Subsequently, wash the organic layer with dilute hydrochloric acid (e.g., 1M HCl) to remove any residual basic starting amine.

  • Final Purification: After drying the organic layer and removing the solvent, the crude this compound can be purified. Given its boiling point, vacuum distillation is highly effective. If the product is a solid at room temperature, recrystallization from a suitable solvent like ethanol or hexane can also be employed.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to the Sandmeyer reaction?

A1: Yes, but they are generally less practical for this specific molecule. One could consider a palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆]) of a corresponding aryl halide, such as 2-bromo-1,3,5-trimethylbenzene.[5][6] However, these reactions are often severely hindered by the ortho-methyl groups, requiring specialized (and expensive) ligands, harsh reaction conditions, and may still result in low yields.[5] The Sandmeyer reaction, which starts from the readily available 2,4,6-trimethylaniline, remains the most cost-effective and reliable method.[7][8]

Q2: What are the most critical safety precautions for this synthesis?

A2: This synthesis involves several significant hazards that require careful management:

  • Aryl Diazonium Salts: These are potentially explosive, especially if isolated as a dry solid. NEVER attempt to isolate the diazonium salt. Always keep it in a cold aqueous solution and use it immediately.[2]

  • Sodium Nitrite (NaNO₂): This is a strong oxidizer and is toxic. Avoid contact with skin and do not mix it with combustible materials.

  • Copper(I) Cyanide (CuCN): This reagent is highly toxic. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

  • Nitrogen Gas Evolution: The Sandmeyer reaction releases a large volume of N₂ gas. Ensure the reaction vessel is adequately vented and not sealed.

Q3: My 2,4,6-trimethylaniline starting material is old and dark. Can I still use it?

A3: Aromatic amines are prone to air oxidation, which causes the dark coloration. While you can use it, the impurities may lead to more side products and a lower yield. It is highly recommended to purify the 2,4,6-trimethylaniline before use, typically by vacuum distillation, to obtain a colorless or pale-yellow liquid.

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific lab conditions and scale.

Step 1: Diazotization of 2,4,6-Trimethylaniline

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2,4,6-trimethylaniline (13.5 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).

  • Add 100 mL of water and stir until the amine hydrochloride salt is fully dissolved or finely suspended.

  • Cool the flask in an ice-salt bath to 0 °C.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes in the cold bath. Check for a slight excess of nitrous acid using starch-iodide paper.[1]

  • The resulting cold solution of 2,4,6-trimethylbenzenediazonium chloride is used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • In a 500 mL flask, prepare a solution of copper(I) cyanide (11.7 g, 0.13 mol) in a solution of sodium cyanide (13.0 g, 0.265 mol) in 100 mL of water. Safety Note: Perform this in a certified chemical fume hood. Handle cyanides with extreme caution.

  • Warm the copper(I) cyanide solution to approximately 60 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution via a dropping funnel. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

  • After the addition is complete, continue to stir the reaction mixture at 60 °C for 1 hour, then allow it to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with 1M NaOH (2 x 50 mL) to remove phenolic byproducts, water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil/solid by vacuum distillation or recrystallization to yield pure this compound.

References

Technical Support Center: Synthesis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-trimethylbenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section offers detailed troubleshooting for the most common synthetic routes to this compound.

Route 1: Sandmeyer Reaction of 2,4,6-Trimethylaniline

The Sandmeyer reaction is a classical method for the synthesis of aryl nitriles from aryl amines.[1][2] However, the steric hindrance from the two ortho-methyl groups in 2,4,6-trimethylaniline can present challenges.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of the sterically hindered 2,4,6-trimethylaniline.Ensure the reaction temperature is strictly maintained between 0-5°C.[3] Use a slight excess of sodium nitrite and test for complete diazotization using starch-iodide paper (a persistent blue color indicates excess nitrous acid).[3] Consider using an alternative diazotization agent like tert-butyl nitrite in an organic solvent for this hindered aniline.[4]
Premature decomposition of the diazonium salt.Maintain a low temperature (0-5°C) throughout the diazotization and before the addition of the cyanide solution.[3] Use the diazonium salt solution immediately after its preparation.
Inefficient cyanation of the diazonium salt.Ensure the copper(I) cyanide solution is freshly prepared and active. The use of a phase-transfer catalyst may be beneficial.[4]
Formation of Phenol Byproduct Reaction of the diazonium salt with water.Ensure the reaction is sufficiently acidic to suppress the formation of phenols. Avoid unnecessary warming of the diazonium salt solution.[3]
Formation of Azo Dyes (Colored Impurities) Coupling of the diazonium salt with unreacted 2,4,6-trimethylaniline.This is more likely with sterically hindered anilines. Ensure slow, controlled addition of the sodium nitrite solution to maintain a slight excess of nitrous acid, preventing unreacted aniline from being present.
Tarry, Polymeric Byproducts Radical side reactions and decomposition of the diazonium salt.This can be caused by elevated temperatures or impurities. Ensure all reagents are pure and the reaction temperature is carefully controlled.[3]

Logical Troubleshooting Flowchart: Sandmeyer Reaction

Sandmeyer_Troubleshooting start Low Yield of this compound check_diazotization Check for Complete Diazotization (Starch-Iodide Paper) start->check_diazotization diazotization_ok Diazotization Complete check_diazotization->diazotization_ok Positive diazotization_fail Incomplete Diazotization check_diazotization->diazotization_fail Negative check_temp Verify Temperature Control (0-5 °C) diazotization_ok->check_temp optimize_diazotization Optimize Diazotization: - Adjust NaNO2 stoichiometry - Slower addition rate - Use t-BuONO diazotization_fail->optimize_diazotization optimize_diazotization->check_diazotization temp_ok Temperature OK check_temp->temp_ok Yes temp_high Temperature Too High check_temp->temp_high No check_cu_cyanide Evaluate CuCN Solution temp_ok->check_cu_cyanide improve_cooling Improve Cooling: - Ice-salt bath - Pre-cool all solutions temp_high->improve_cooling improve_cooling->check_temp cu_cyanide_ok CuCN Active check_cu_cyanide->cu_cyanide_ok OK cu_cyanide_bad CuCN Inactive/Decomposed check_cu_cyanide->cu_cyanide_bad Suspect final_yield Improved Yield cu_cyanide_ok->final_yield prepare_fresh_cu_cyanide Prepare Fresh CuCN Solution cu_cyanide_bad->prepare_fresh_cu_cyanide prepare_fresh_cu_cyanide->check_cu_cyanide

Troubleshooting workflow for the Sandmeyer reaction.
Route 2: Dehydration of 2,4,6-Trimethylbenzamide

The dehydration of primary amides is a common method for synthesizing nitriles.[5] The choice of dehydrating agent is crucial, especially for sterically hindered amides like 2,4,6-trimethylbenzamide.

Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete dehydration due to an insufficiently powerful dehydrating agent.For sterically hindered amides, stronger dehydrating agents may be required. Consider using phosphorus pentoxide (P4O10), phosphoryl chloride (POCl3), or thionyl chloride (SOCl2) with heating.[6] Triflic anhydride with a non-nucleophilic base is a powerful but milder alternative.
Degradation of starting material or product under harsh reaction conditions.If using strong dehydrating agents that require high temperatures, monitor the reaction closely and avoid prolonged heating. Consider milder reagents like oxalyl chloride/triethylamine or a phosphonium-based reagent.[7]
Recovery of Starting Material Reaction has not gone to completion.Increase the reaction time, temperature, or the amount of dehydrating agent. Ensure the reagents are anhydrous, as water will consume the dehydrating agent.
Formation of Colored Impurities Side reactions or decomposition at high temperatures.Purify the starting amide to remove any impurities. Lower the reaction temperature and extend the reaction time if possible.

Dehydrating Agent Comparison

Dehydrating Agent Typical Conditions Pros Cons
SOCl₂RefluxInexpensive, volatile byproducts (SO₂, HCl)Acidic, can be harsh for sensitive substrates
POCl₃RefluxEffective for many amidesAcidic, workup can be challenging
P₄O₁₀High temperature, often neat or in a high-boiling solventVery powerfulHeterogeneous, can be difficult to work with, harsh conditions
(COCl)₂ / Et₃NLow temperature to RTMild conditionsOxalyl chloride is toxic and moisture-sensitive
Triflic Anhydride / PyridineLow temperatureVery powerful, mild conditionsExpensive

Experimental Workflow: Amide Dehydration

Amide_Dehydration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 2,4,6-Trimethylbenzamide add_reagent Add Dehydrating Agent (e.g., POCl3) start->add_reagent solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) solvent->add_reagent base Base (if required, e.g., Pyridine) base->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with Ice-Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Recrystallization) concentrate->purify end This compound purify->end

General workflow for the dehydration of 2,4,6-trimethylbenzamide.
Route 3: Palladium-Catalyzed Cyanation of 2-Bromo-1,3,5-trimethylbenzene

This modern approach offers a milder alternative to traditional methods, but can be sensitive to catalyst poisoning and steric hindrance.[8][9]

Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst deactivation by the cyanide source.Use a less toxic and less inhibitory cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[8][10] The addition of a reducing agent like zinc dust can sometimes help maintain the active Pd(0) state.[11]
Poor reactivity of the sterically hindered aryl bromide.Use a bulky, electron-rich phosphine ligand (e.g., Xantphos, SPhos, DavePhos) to promote oxidative addition and reductive elimination. Increase the reaction temperature and/or catalyst loading.[8]
Formation of Hydrodehalogenated Byproduct Reduction of the aryl bromide.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Minimize the presence of any protic sources.
Inconsistent Results Sensitivity to air, moisture, or impurities.Use anhydrous solvents and reagents. Degas the reaction mixture before adding the catalyst. Ensure the purity of the starting materials and ligand.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for preparing this compound?

The "best" route depends on the available starting materials, equipment, and scale of the reaction.

  • Sandmeyer Reaction: A good choice if 2,4,6-trimethylaniline is readily available. It is a well-established but can be challenging for sterically hindered substrates.[5]

  • Amide Dehydration: This is a reliable method if 2,4,6-trimethylbenzamide can be easily prepared (e.g., from the corresponding acyl chloride or carboxylic acid).

  • Palladium-Catalyzed Cyanation: This is a modern and often high-yielding method, but requires access to palladium catalysts, specialized ligands, and careful control of reaction conditions to avoid catalyst deactivation.[8]

Q2: How can I confirm the formation of the this compound product?

The product can be characterized by standard analytical techniques:

  • FTIR Spectroscopy: Look for the characteristic nitrile (C≡N) stretch around 2220-2240 cm⁻¹.

  • ¹H NMR Spectroscopy: Expect to see singlets for the two ortho-methyl groups and the para-methyl group, as well as a singlet for the two aromatic protons.

  • ¹³C NMR Spectroscopy: The nitrile carbon will appear around 118-120 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.

Q3: What are the main safety precautions for these syntheses?

  • Cyanide: All cyanide salts (e.g., CuCN, Zn(CN)₂) are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Have a cyanide poisoning antidote kit available.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[3]

  • Dehydrating Agents: Reagents like POCl₃, SOCl₂, and triflic anhydride are corrosive and react violently with water. Handle them in a fume hood with appropriate PPE.

  • Palladium Catalysts and Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive, and can be expensive. Handle them under an inert atmosphere.

Experimental Protocols

The following are representative protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Sandmeyer Reaction of 2,4,6-Trimethylaniline
  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4,6-trimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Reaction and Workup: Allow the reaction mixture to warm slowly to room temperature, then gently heat to 50-60°C until the evolution of nitrogen gas ceases. Cool the mixture and extract with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Dehydration of 2,4,6-Trimethylbenzamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2,4,6-trimethylbenzamide (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane.

  • Addition of Dehydrating Agent: Add phosphoryl chloride (POCl₃) (1.5 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the resulting solid by recrystallization or sublimation.

Protocol 3: Palladium-Catalyzed Cyanation of 2-Bromo-1,3,5-trimethylbenzene
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reaction: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed anhydrous solvent (e.g., DMF or dioxane). Heat the reaction mixture to 100-120°C and stir until the starting material is consumed (monitor by GC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Nitration of Mesitylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of mesitylene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of mesitylene?

A1: The primary side reactions during the nitration of mesitylene include:

  • Over-nitration: Formation of 2,4-dinitromesitylene and 2,4,6-trinitromesitylene. This is more likely to occur with an excess of the nitrating agent or under harsh reaction conditions.[1][2]

  • Oxidation: The methyl groups of mesitylene are susceptible to oxidation by the strong acidic and oxidizing conditions of the nitration mixture, which can lead to the formation of benzaldehyde and benzoic acid derivatives.[3]

  • Formation of Tarry By-products: Undesired polymerization and decomposition reactions can lead to the formation of dark, tarry materials, complicating product isolation and purification.[4]

  • Side-chain Nitration: Although less common under standard nitrating conditions, side-chain nitration can occur, leading to the formation of products like 3,5-dimethylbenzyl nitrate. This is thought to proceed through a radical cation intermediate.[5][6]

Q2: My reaction mixture turned dark and formed a tar-like substance. What could be the cause and how can I prevent it?

A2: The formation of tarry by-products is often a result of oxidative side reactions and uncontrolled polymerization.[4] Key factors include:

  • Presence of Nitrous Acid: Nitrous acid can catalyze side reactions. The addition of a nitrous acid scavenger, such as sulfamic acid, can significantly reduce the formation of these impurities.[4]

  • Reaction Temperature: Exceeding the optimal temperature range can accelerate decomposition and side reactions. It is critical to maintain low temperatures (typically below 10°C) throughout the addition of the nitrating agent.[2]

  • Concentration of Reagents: Using overly concentrated reagents or an incorrect ratio of nitric acid to sulfuric acid can increase the oxidative potential of the reaction mixture.

Q3: I obtained a mixture of mono- and di-nitrated products. How can I improve the selectivity for mononitration?

A3: Achieving high selectivity for mononitromesitylene requires careful control over reaction parameters:

  • Stoichiometry: Use a controlled molar ratio of nitric acid to mesitylene. A significant excess of nitric acid will favor the formation of dinitromesitylene.[1][7]

  • Reaction Time and Temperature: Shorter reaction times and maintaining a low temperature will decrease the likelihood of a second nitration event.

  • Choice of Nitrating Agent: Milder nitrating agents can provide higher selectivity for mononitration. A mixture of fuming nitric acid in the presence of a solid acid catalyst like ascanite-bentonite has been shown to give a high mono- to dinitration ratio.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Nitromesitylene Incomplete reaction.Ensure dropwise addition of the nitrating agent with efficient stirring to promote mixing. Monitor the reaction progress using TLC.
Loss of product during workup.Carefully perform extraction and washing steps. Ensure the pH is adjusted correctly during neutralization.
Side reactions consuming starting material.Optimize reaction conditions (temperature, reagent ratio) to minimize by-product formation.[7]
Product is a yellow oil instead of a solid Presence of impurities, particularly dinitromesitylene.Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.[9]
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.
Formation of an intractable tar Oxidation and polymerization side reactions.Add a nitrous acid scavenger (e.g., sulfamic acid).[4] Maintain strict temperature control. Ensure the purity of the starting mesitylene.
Unexpected by-products observed by GC-MS or NMR Side-chain nitration or oxidation.Review the reaction conditions. The formation of 3,5-dimethylbenzyl nitrate may indicate a radical cation pathway.[5] Consider using alternative nitrating agents that are less prone to inducing such pathways.

Quantitative Data Summary

The following table summarizes the influence of different reaction conditions on the yield of nitromesitylene and the formation of by-products.

Nitrating Agent Solvent Temperature (°C) Molar Ratio (HNO₃:Mesitylene) Yield of Mononitromesitylene (%) Key Side Products Reference
Conc. HNO₃ / Conc. H₂SO₄-5-101:198.6Tarry by-products (in the absence of sulfamic acid)[4]
Fuming HNO₃HexaneRoom Temp1.95:190Dinitromesitylene (mono:di ratio 12-17:1)[8]
Conc. HNO₃ / Acetic AnhydrideAcetic Anhydride15-201.5:174-76-[9]
HNO₃ / H₂SO₄Dichloroethane0-51.08:1High (unspecified)Dinitromesitylene[1]
Ceric Ammonium Nitrate / HNO₃Acetonitrile65-~503,5-dimethylbenzyl nitrate (~50%)[5]

Experimental Protocols

Mononitration of Mesitylene using Mixed Acid (High Yield Protocol) [4]

  • Preparation: Cool a mixture of 480 parts (4 mols) of mesitylene and 4 parts of sulfamic acid to 5°C in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Nitration: Over a period of three hours, add 1480 parts of a 17/65 mixed acid (containing 252 parts, 4 mols, of nitric acid). Maintain the temperature at 5-10°C during the first 75% of the addition and at 25-30°C for the final 25%.

  • Digestion: After the addition is complete, add another 2 parts of sulfamic acid and agitate the mixture for 30 minutes at 25-30°C.

  • Workup: Heat the mixture to 50°C and allow the layers to separate. The upper organic layer contains the crude nitromesitylene.

Logical Relationships in Mesitylene Nitration

The following diagram illustrates the relationship between reaction conditions and the potential for side product formation.

Side_Reactions cluster_conditions Reaction Conditions cluster_products Reaction Outcomes High_Temp High Temperature (> 20°C) Oxidation_Products Oxidation Products High_Temp->Oxidation_Products Leads to Tarry_Byproducts Tarry By-products High_Temp->Tarry_Byproducts Leads to Excess_HNO3 Excess Nitric Acid (molar ratio > 1.2:1) Dinitromesitylene Dinitromesitylene Excess_HNO3->Dinitromesitylene Leads to Nitrous_Acid Presence of Nitrous Acid Nitrous_Acid->Tarry_Byproducts Leads to Optimal_Conditions Optimal Conditions: - Low Temperature (0-10°C) - Stoichiometric HNO₃ - Nitrous Acid Scavenger Mononitromesitylene Mononitromesitylene (Desired Product) Optimal_Conditions->Mononitromesitylene Favors

Caption: Factors influencing side product formation in mesitylene nitration.

References

Technical Support Center: Purification of 2,4,6-Trimethylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2,4,6-trimethylbenzonitrile via recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation Excess Solvent: The most frequent cause for poor or no yield is the use of too much solvent, preventing the solution from becoming saturated upon cooling.Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly again. To check for saturation, dip a glass rod in the solution; a solid film should form upon evaporation of the solvent on the rod.
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.Re-evaluate the solvent choice. An ideal solvent should dissolve this compound well when hot but poorly when cold. Consider a mixed solvent system if a single suitable solvent cannot be identified.
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its solubility limit has been exceeded.Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. Alternatively, add a small "seed" crystal of pure this compound to the solution.
Oiling Out Low Melting Point of Compound: The melting point of this compound (52-55°C) is relatively low. If the boiling point of the solvent is high, the compound may melt before it dissolves, forming an oil.Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a solvent with a lower boiling point.
High Concentration of Impurities: A high impurity level can lower the melting point of the crude material, leading to oiling out.If the crude product is highly impure, consider a preliminary purification step such as a simple filtration or a wash with a suitable solvent before recrystallization.
Premature Crystallization Solution Cooled Too Quickly: Rapid cooling, especially during hot filtration, can cause the compound to crystallize out of solution prematurely, trapping impurities.Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution. Keep the solution heated during filtration. Allow the filtered solution to cool slowly to room temperature before placing it in an ice bath.
Colored Crystals Presence of Colored Impurities: The crude material may contain colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How do I perform a solubility test?

A2: To perform a solubility test, place a small amount of your crude this compound (e.g., 20-30 mg) in a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube and observe if it dissolves. A good recrystallization solvent will show low solubility at room temperature and high solubility at elevated temperatures.

Q3: My crystals are very fine and difficult to filter. What can I do?

A3: The formation of very fine crystals is often a result of rapid cooling. To obtain larger crystals, allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Slower cooling promotes the growth of larger, purer crystals.

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure that you are using the minimum amount of hot solvent necessary to dissolve the crude material. Slow cooling is also critical. If impurities persist, a second recrystallization may be necessary. For colored impurities, treatment with activated charcoal can be effective.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Based on solubility tests, select a suitable solvent or solvent pair. For this example, we will use ethanol.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid adding a large excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution and swirl.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Pre-heat a gravity funnel and a clean receiving flask.

  • Fold a piece of filter paper and place it in the funnel.

  • Pour the hot solution through the filter paper to remove insoluble materials.

5. Crystallization:

  • Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

7. Drying:

  • Allow the crystals to air dry on the filter paper by drawing air through the funnel for a few minutes.

  • Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point. Pure this compound has a melting point of 52-55°C.[1][2]

Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,4,6-trimethylbenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering potential causes and effective solutions.

Q1: My recrystallization attempt resulted in an oily precipitate instead of crystals. What went wrong?

  • Possible Cause: The compound "oiled out." This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute (this compound has a melting point of 50-55°C).[1] The solute dissolves in the hot solvent, but upon cooling, it separates as a liquid phase before it can form a crystal lattice because the solution is still above the compound's melting point.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add more hot solvent to decrease the saturation point.

    • Consider using a lower-boiling point solvent or a co-solvent system.

    • Ensure a slower cooling rate to allow proper crystal formation.

Q2: After recrystallization, my yield is very low. How can I improve it?

  • Possible Cause 1: Using an excessive amount of solvent. The compound remains in the mother liquor because the solution is not sufficiently saturated upon cooling.

    • Solution: Before filtering, carefully evaporate some of the solvent to concentrate the solution and induce further crystallization.

  • Possible Cause 2: Premature crystallization during hot filtration. The compound crystallizes on the filter paper or in the funnel stem.

    • Solution: Use a heated filter funnel and pre-warm the receiving flask. Filter the hot solution as quickly as possible.

  • Possible Cause 3: The chosen solvent is too good at dissolving the compound, even at low temperatures.

    • Solution: Use a different solvent or a solvent system where the compound has high solubility at high temperatures but low solubility at low temperatures (e.g., ethanol/water mixture).

Q3: I've performed recrystallization, but analytical tests (TLC, GC-MS) show that significant impurities remain. What should I do next?

  • Possible Cause: The impurities have very similar solubility profiles to this compound in the chosen solvent.

  • Solution:

    • Repeat Recrystallization: A second recrystallization may remove the remaining impurities.

    • Change Purification Method: If recrystallization is ineffective, switch to an orthogonal purification method like column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, which can be effective for impurities with similar polarities.

    • Chemical Wash: Consider an acidic or basic wash during workup if the impurity is a basic (e.g., amine) or acidic (e.g., carboxylic acid from hydrolysis) species.[2]

Q4: What are the most likely impurities in my sample of this compound?

  • Possible Impurities:

    • Starting Materials: Unreacted mesitylene (1,3,5-trimethylbenzene).

    • Byproducts of Synthesis: Partially hydrolyzed species such as 2,4,6-trimethylbenzamide or 2,4,6-trimethylbenzoic acid.[3][4] The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[4][5][6]

    • Solvent Residues: Residual solvents from the reaction or previous purification steps.

    • Isomers: Positional isomers if the starting materials were not pure.

Q5: My purified product is discolored. How can I remove the color?

  • Possible Cause: Highly conjugated, colored impurities are present in trace amounts.

  • Solution: During the recrystallization protocol, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Hot-filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[2]

Quantitative Data on Purification Methods

The following table summarizes common purification methods for this compound, providing an overview of their effectiveness and optimal conditions.

Purification MethodStarting Purity (Typical)Achievable PuritySolvents & ConditionsAdvantagesDisadvantages
Recrystallization 85-95%>99%Solvents: Ethanol, Methanol, Ethanol/Water, Hexane.[7] Conditions: Dissolve in minimum hot solvent, cool slowly.Simple, cost-effective, good for removing major impurities.Can have low recovery; ineffective for impurities with similar solubility.
Column Chromatography Any>99.5%Stationary Phase: Silica Gel (200-300 mesh).[8] Mobile Phase: Hexane/Ethyl Acetate gradient.Highly effective for separating closely related compounds.More time-consuming, requires larger solvent volumes, more expensive.
Vacuum Distillation 90-98%>99%Conditions: Requires reduced pressure due to high boiling point (e.g., 79-80°C at 2 mmHg).[1]Excellent for removing non-volatile or highly volatile impurities.Not suitable for thermally sensitive compounds; requires specialized equipment.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is effective for purifying this compound from many common non-polar and semi-polar impurities.

  • Dissolution: Place the impure this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and swirl the hot solution for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Induce Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point), indicating it is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40°C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This method is ideal when recrystallization fails to remove persistent impurities.

  • Column Packing: Prepare a slurry of silica gel (e.g., 100 g for 1 g of crude product) in a non-polar solvent like hexane. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent, such as ethyl acetate (e.g., starting from 1% and increasing to 5% ethyl acetate in hexane). The this compound will elute from the column.

  • Fraction Collection: Collect the eluent in small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow for Purification

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow start Impure this compound assess Assess Impurity Profile (TLC, GC-MS, NMR) start->assess decision1 Are impurities significantly different in polarity? assess->decision1 recrystallize Perform Recrystallization decision1->recrystallize Yes chromatography Perform Column Chromatography decision1->chromatography No check_purity1 Check Purity > 99%? recrystallize->check_purity1 check_purity1->chromatography No end_product Pure this compound check_purity1->end_product Yes check_purity2 Check Purity > 99%? chromatography->check_purity2 check_purity2->end_product Yes troubleshoot Troubleshoot Method (See FAQs) check_purity2->troubleshoot No

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Optimizing Reaction Conditions for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during nitrile synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: My nitrile synthesis reaction is resulting in a low yield. What are the general areas I should investigate?

A low yield in nitrile synthesis can stem from various factors throughout the experimental process. A systematic approach to troubleshooting is crucial. Key areas to examine include:

  • Reagent and Solvent Quality: Ensure all starting materials, reagents, and catalysts are pure and dry. The presence of moisture can be particularly detrimental in many nitrile synthesis reactions.[1][2]

  • Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that significantly impact yield.[2][3] Monitoring the reaction progress using techniques like TLC or GC/MS can help determine the optimal reaction time.

  • Work-up and Purification Procedures: Product loss can occur during extraction, washing, and purification steps. Inefficient phase separation, product solubility in the aqueous layer, or decomposition on silica gel during chromatography are common issues.

Q2: I am observing unexpected side products in my reaction mixture. What are the common side reactions for different nitrile synthesis methods?

The nature of side products is highly dependent on the chosen synthetic route.

  • Dehydration of Amides: Incomplete dehydration can leave unreacted starting material. Side reactions can also occur depending on the dehydrating agent and the substrate's functional groups.

  • Hydrocyanation of Alkenes: Catalyst deactivation can lead to the formation of inactive metal complexes.[4][5] Regioselectivity issues can also arise, leading to a mixture of linear and branched nitriles.[6][7]

  • Sandmeyer Reaction: Common side reactions include the formation of phenols due to the reaction of the diazonium salt with water, especially at elevated temperatures.[2][8] Biaryl compounds can also form through the coupling of aryl radical intermediates.

Q3: How can I effectively purify my nitrile product?

Purification strategies depend on the physical properties of the nitrile and the impurities present.

  • Distillation: For volatile nitriles, distillation is an effective purification method.

  • Column Chromatography: Silica gel chromatography is commonly used. However, some nitriles or starting materials may be unstable on silica. In such cases, using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.

  • Recrystallization: If the nitrile is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

  • Aqueous Work-up: Washing the organic layer with dilute acid or base can help remove basic or acidic impurities. For instance, in the dehydration of amides, washing with a mild acid can remove any remaining basic reagents.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered in common nitrile synthesis methods.

Dehydration of Primary Amides to Nitriles

The dehydration of primary amides is a widely used method for nitrile synthesis. Common dehydrating agents include trifluoroacetic anhydride (TFAA), phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂).[9][10][11]

Issue: Low or No Conversion of the Amide

Possible Cause Troubleshooting Steps
Insufficiently active dehydrating agent Use a freshly opened or purified dehydrating agent. Consider a stronger dehydrating agent if the amide is particularly unreactive.
Presence of moisture Ensure all glassware is oven-dried and solvents are anhydrous.
Suboptimal reaction temperature Some dehydrating agents require heating to be effective.[10] Monitor the reaction at different temperatures to find the optimum.
Poor solubility of the amide Choose a solvent in which the amide is more soluble at the reaction temperature.

Issue: Formation of Side Products

Side Product Possible Cause Troubleshooting Steps
Unreacted Amide Incomplete reaction.Increase reaction time, temperature, or the amount of dehydrating agent.
Hydrolyzed Nitrile (Amide) Presence of water during work-up or purification.Ensure anhydrous conditions during work-up and use dry solvents for chromatography.
Trifluoroacetylated byproducts (when using TFAA) Reaction of TFAA with other nucleophilic functional groups in the starting material.[10]Protect sensitive functional groups before the dehydration step.
Hydrocyanation of Alkenes

This method involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene, typically catalyzed by a nickel complex.[4] Due to the high toxicity of HCN, transfer hydrocyanation methods using safer cyanide sources are also employed.[12][13]

Issue: Low Yield of Nitrile

Possible Cause Troubleshooting Steps
Catalyst Deactivation The catalyst can be poisoned by excess HCN or other impurities.[4][5][14]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.
Reversible Reaction The hydrocyanation of some alkenes can be reversible.

Issue: Poor Regioselectivity

Observation Possible Cause Troubleshooting Steps
Mixture of linear and branched nitriles The catalyst and reaction conditions influence the regioselectivity.[6]Screen different ligands for the nickel catalyst. The choice of ligand can significantly influence the regioselectivity. Adjusting the reaction temperature and solvent can also impact the product ratio.
Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for synthesizing aryl nitriles from aryl diazonium salts, using a copper(I) cyanide catalyst.[8][15]

Issue: Low Yield of Aryl Nitrile

Possible Cause Troubleshooting Steps
Decomposition of the Diazonium Salt Diazonium salts are often unstable at room temperature.[2]
Incomplete Diazotization The initial formation of the diazonium salt from the aniline is incomplete.
Inactive Copper(I) Cyanide The CuCN may have oxidized to Cu(II).

Issue: Formation of Impurities

Impurity Possible Cause Troubleshooting Steps
Phenol Reaction of the diazonium salt with water.[2][8]Maintain low reaction temperatures and minimize the amount of water present.
Biaryl Compounds Coupling of aryl radical intermediates.[2]Use a more active catalyst or adjust the reaction conditions to favor the desired cyanation pathway.
Azo Compounds Coupling of the diazonium salt with the starting aniline.Ensure complete diazotization by using a slight excess of nitrous acid.

Quantitative Data on Reaction Conditions

The following tables summarize the effects of various reaction parameters on the yield of nitrile synthesis.

Table 1: Dehydration of Benzamide to Benzonitrile
Dehydrating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
P(NMe₂)₃Et₂NHCHCl₃Reflux695[16]
PCl₃Et₂NHCHCl₃Reflux0.6798[16]
P(OPh)₃DBUNeat (Microwave)1500.0796[16]
Triflic AnhydrideEt₃NCH₂Cl₂0 to RT0.2594[17]
SOCl₂-NeatReflux1~90[10][11]
POCl₃-NeatReflux1~90[10][11]
Table 2: Nickel-Catalyzed Hydrocyanation of Styrene
Ligand Lewis Acid Solvent Temperature (°C) Time (h) Yield (%) Branched:Linear Ratio Reference
P(O-o-tolyl)₃BPh₃Toluene601885>99:1[4]
Chiral Phosphine-Phosphite-THFRT2>99>99:1[18]
BiPhePhos-Toluene250.5>99>99:1[19]
Table 3: Sandmeyer Cyanation of 4-Methoxyaniline
Cyanide Source Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
CuCN-H₂O/Toluene60185[20]
KCNCuCNH₂O70280[21]
TBACNNoneMeCNRT0.6792[1]

Experimental Protocols

Protocol 1: Dehydration of an Amide using Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline for the dehydration of a primary amide to a nitrile using TFAA.

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a suitable base, such as triethylamine (1.1 - 1.5 eq) or pyridine (1.1 - 1.5 eq), to the solution.[17]

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC/MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Nickel-Catalyzed Hydrocyanation of an Alkene

This protocol describes a general procedure for the nickel-catalyzed hydrocyanation of an alkene using a pre-formed catalyst. Caution: Hydrogen cyanide is extremely toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a nickel(0) precursor (e.g., Ni(COD)₂) (0.05 eq) and a phosphine or phosphite ligand (0.05 eq). Add a minimal amount of anhydrous toluene to dissolve the solids, stir for 5-10 minutes, and then remove the solvent under vacuum.[18]

  • Reaction Setup: To the flask containing the pre-formed catalyst, add an anhydrous solvent (e.g., THF or toluene) followed by the alkene substrate (1.0 eq).

  • Addition of HCN: Slowly add a solution of hydrogen cyanide (1.5 eq) in the reaction solvent to the stirred mixture at room temperature over a period of 1-2 hours.[18]

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by GC/MS.

  • Work-up: Carefully quench any unreacted HCN by adding an aqueous solution of sodium hypochlorite (bleach). Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous drying agent.

  • Purification: Filter and concentrate the organic layer. Purify the crude nitrile by column chromatography or distillation.

Protocol 3: Sandmeyer Reaction for the Synthesis of an Aryl Nitrile

This protocol provides a general procedure for the synthesis of an aryl nitrile from a primary aromatic amine.

  • Diazotization:

    • In a flask, dissolve the primary aromatic amine (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄) (2.5-3.0 eq). Cool the solution to 0-5 °C in an ice bath.[3]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 15-30 minutes. Check for the presence of excess nitrous acid with starch-iodide paper (should turn blue).[3]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) in a suitable solvent (e.g., aqueous KCN solution or DMF). Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution from the first step to the stirred copper(I) cyanide solution. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

  • Work-up:

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).

    • Wash the organic layer with water, a dilute solution of sodium hydroxide (to remove any phenolic byproducts), and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Filter and concentrate the organic layer. Purify the crude aryl nitrile by column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow_dehydration cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amide in Anhydrous Solvent cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_tfaa Add TFAA add_base->add_tfaa react Stir at RT add_tfaa->react Proceed to Reaction monitor Monitor by TLC/GC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Nitrile dry->purify end end purify->end Final Product

Caption: Experimental workflow for the dehydration of amides to nitriles.

troubleshooting_low_yield cluster_reagent Reagent Quality Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up/Purification Issues start Low Yield Observed reagent_quality Check Reagent & Solvent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions workup Review Work-up & Purification start->workup impure_reagents Impure/Wet Reagents or Solvents reagent_quality->impure_reagents inactive_catalyst Inactive Catalyst reagent_quality->inactive_catalyst suboptimal_temp Suboptimal Temperature reaction_conditions->suboptimal_temp incorrect_time Incorrect Reaction Time reaction_conditions->incorrect_time product_loss Product Loss During Extraction workup->product_loss decomposition Decomposition on Silica workup->decomposition solution1 solution1 impure_reagents->solution1 Solution: Purify/Replace Reagents & Solvents inactive_catalyst->solution1 solution2 solution2 suboptimal_temp->solution2 Solution: Optimize Temperature & Time incorrect_time->solution2 solution3 solution3 product_loss->solution3 Solution: Refine Extraction & Chromatography decomposition->solution3

Caption: Troubleshooting logic for low reaction yields in nitrile synthesis.

References

dealing with steric hindrance in 2,4,6-trimethylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered molecule, 2,4,6-trimethylbenzonitrile.

Troubleshooting Guides

Hydrolysis to 2,4,6-Trimethylbenzoic Acid or 2,4,6-Trimethylbenzamide

Issue: Low or no conversion of this compound to the corresponding carboxylic acid or amide.

dot

Hydrolysis_Troubleshooting Start Low/No Hydrolysis Condition_Check Check Reaction Conditions: - Acid/Base Concentration - Temperature - Reaction Time Start->Condition_Check Harsh_Conditions Use Harsher Conditions: - Concentrated H₂SO₄ - High Temperature (150-190°C) - Prolonged Reaction Time Condition_Check->Harsh_Conditions Standard conditions ineffective Catalytic_Method Consider Catalytic Methods: - Platinum-based catalysts - Microwave-assisted hydrolysis Condition_Check->Catalytic_Method Functional group sensitivity Side_Reactions Check for Side Reactions: - Degradation of starting material - Charring Harsh_Conditions->Side_Reactions Purification Optimize Purification: - Recrystallization - Column Chromatography Catalytic_Method->Purification Side_Reactions->Purification Success Successful Hydrolysis Purification->Success

Caption: Troubleshooting workflow for the hydrolysis of this compound.

Possible Causes and Solutions:

  • Steric Hindrance: The two ortho-methyl groups on the benzene ring sterically hinder the approach of nucleophiles (hydroxide or water) to the electrophilic carbon of the nitrile group.

    • Solution: Employ more forcing reaction conditions. This includes using highly concentrated acids (e.g., 75% H₂SO₄) and elevated temperatures (150-190°C) for extended periods.[1]

  • Insufficient Reaction Time or Temperature: Due to the high stability of the nitrile under steric hindrance, standard hydrolysis conditions are often insufficient.

    • Solution: Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

  • Inappropriate Catalyst or Conditions: For substrates with sensitive functional groups that cannot withstand harsh acidic or basic conditions, the choice of catalyst is crucial.

    • Solution: Consider using a platinum(II) catalyst with a secondary phosphine oxide ligand, which can facilitate the hydration of hindered nitriles to amides under neutral and mild conditions.[2] Another alternative is to use microwave-assisted hydrolysis, which can significantly reduce reaction times.

Method Reagents/Catalyst Temperature Time Yield Product
Acid Hydrolysis75% H₂SO₄150-190°C3 hours80-89%o-Toluic Acid (analogous reaction)[1]
Catalytic HydrationPlatinum(II) catalyst with SPO ligand80°CVariesHighAmide[2]
Microwave-AssistedAlkali in water530 W4-7 min85-90% (for various benzonitriles)Carboxylic Acid
Grignard Reaction to form Ketones

Issue: Failure of the Grignard reagent to add to the nitrile, resulting in low or no yield of the desired ketone.

dot

Grignard_Troubleshooting Start Failed Grignard Reaction Reagent_Quality Check Grignard Reagent: - Freshly prepared? - Anhydrous conditions? Start->Reagent_Quality Steric_Hindrance Address Steric Hindrance: - Use less bulky Grignard reagent - Increase reaction time/temperature Reagent_Quality->Steric_Hindrance Reagent is active Catalyst Employ a Lewis Acid Catalyst: - Add ZnCl₂ to the reaction Steric_Hindrance->Catalyst Still low yield Alternative_Reagent Consider Alternative Reagents: - Use more reactive organolithium reagents Steric_Hindrance->Alternative_Reagent No improvement Workup Optimize Work-up: - Ensure complete hydrolysis of imine intermediate Catalyst->Workup Alternative_Reagent->Workup Success Successful Ketone Synthesis Workup->Success

Caption: Troubleshooting workflow for the Grignard reaction with this compound.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky nature of both the 2,4,6-trimethylphenyl group and potentially the Grignard reagent can prevent the nucleophilic attack.

    • Solution 1: Use a less sterically hindered Grignard reagent if the experimental design allows.

    • Solution 2: The addition of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can enhance the electrophilicity of the nitrile carbon, thereby promoting the addition of the Grignard reagent.[3]

  • Poor Quality of Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.

    • Solution: Ensure that the Grignard reagent is freshly prepared or properly stored under anhydrous conditions. All glassware and solvents must be rigorously dried.

  • Low Reactivity: Grignard reagents are less reactive than other organometallic reagents like organolithiums.

    • Solution: If the Grignard reaction consistently fails, consider using a more reactive organolithium reagent.

Catalyst Grignard Reagent Temperature Time Yield of Ketone
NoneVariesRefluxVariesOften low for hindered nitriles
ZnCl₂ (20 mol%)Primary Alkyl MgCl25°C3-9 hoursImproved yields[3]
ZnCl₂ (20 mol%)Secondary Alkyl MgCl25°C3-18 hoursSignificantly improved yields[3]
Reduction to 2,4,6-Trimethylbenzaldehyde

Issue: Over-reduction to the corresponding amine or alcohol, or incomplete reaction when attempting to form the aldehyde.

dot

Reduction_Troubleshooting Start Incorrect Reduction Product Reagent_Choice Select Appropriate Reducing Agent: - DIBAL-H for aldehydes - Stephen reduction (SnCl₂/HCl) Start->Reagent_Choice DIBAL_Conditions Optimize DIBAL-H Conditions: - Low temperature (-78°C) - Stoichiometry (1 equivalent) Reagent_Choice->DIBAL_Conditions Using DIBAL-H Stephen_Conditions Optimize Stephen Reduction: - Anhydrous conditions - Proper work-up Reagent_Choice->Stephen_Conditions Using Stephen Reduction Workup Careful Work-up: - Hydrolysis of the intermediate imine DIBAL_Conditions->Workup Stephen_Conditions->Workup Success Aldehyde Isolated Workup->Success

Caption: Troubleshooting workflow for the reduction of this compound to the aldehyde.

Possible Causes and Solutions:

  • Over-reduction: Powerful reducing agents like LiAlH₄ will reduce the nitrile all the way to the primary amine.

    • Solution: Use a bulky reducing agent like Di-isobutylaluminium hydride (DIBAL-H) which allows for the partial reduction of nitriles to aldehydes at low temperatures.[4][5]

  • Incorrect Stoichiometry or Temperature for DIBAL-H Reduction: Using an excess of DIBAL-H or allowing the reaction to warm up can lead to the formation of the corresponding alcohol.

    • Solution: Use only one equivalent of DIBAL-H and maintain a low temperature (typically -78°C) throughout the addition and reaction time.[2][4]

  • Stephen Reduction Issues: The Stephen reduction (using SnCl₂ and HCl) can be sensitive to reaction conditions.

    • Solution: Ensure strictly anhydrous conditions during the formation of the aldimine salt intermediate. The subsequent hydrolysis to the aldehyde must be performed carefully. The reaction is generally more efficient for aromatic nitriles.

Reducing Agent Key Conditions Intermediate Final Product Reported Yield
DIBAL-H-78°C, 1 equivalentImineAldehydeGenerally good, substrate-dependent
SnCl₂ / HCl (Stephen Reduction)Anhydrous conditions, then hydrolysisAldimine tin chlorideAldehydeEfficient for aromatic nitriles

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in many common nitrile reactions?

A: The primary reason for the low reactivity of this compound is steric hindrance. The two methyl groups in the ortho positions to the nitrile group physically block the approach of reagents to the electrophilic carbon atom of the cyano group. This makes reactions that require nucleophilic attack at this carbon, such as hydrolysis and Grignard addition, particularly challenging.

Q2: I am struggling with the hydrolysis of this compound to the carboxylic acid. What are the most effective methods?

A: Due to the steric hindrance, forcing conditions are often necessary. A common and effective method is to use concentrated sulfuric acid (e.g., 75%) at high temperatures (150-190°C).[1] For substrates that are sensitive to strong acids, catalytic methods are a better choice. Platinum-based catalysts have been shown to be effective for the hydration of hindered nitriles to amides under milder, neutral conditions.[2] Microwave-assisted hydrolysis in the presence of an alkali can also be a rapid and efficient alternative.

Q3: My Grignard reaction with this compound is not working. What can I do to improve the yield of the ketone?

A: The steric hindrance of this compound significantly impedes the Grignard reaction. To improve the yield, you can add a Lewis acid catalyst like zinc chloride (ZnCl₂) to the reaction mixture. ZnCl₂ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the attack of the Grignard reagent.[3] Using freshly prepared, high-quality Grignard reagent and ensuring strictly anhydrous conditions are also critical for success. If these measures fail, switching to a more reactive organolithium reagent may be necessary.

Q4: I want to reduce this compound to 2,4,6-trimethylbenzaldehyde. Which reducing agent should I use?

A: To selectively reduce a nitrile to an aldehyde, a bulky reducing agent that can stop the reduction at the imine stage is required. Di-isobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[4][5] The reaction must be carried out at low temperature (-78°C) with a controlled amount of DIBAL-H (typically one equivalent) to prevent over-reduction to the alcohol. The intermediate imine is then hydrolyzed to the aldehyde during the work-up. The Stephen reduction is another classical method for this conversion.

Experimental Protocols

Protocol 1: DIBAL-H Reduction of a Nitrile to an Aldehyde (General Procedure)

This protocol is a general procedure for the reduction of a nitrile to an aldehyde using DIBAL-H and should be adapted for this compound.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under a nitrogen atmosphere.

  • Reaction Setup: The nitrile (1 equivalent) is dissolved in an anhydrous solvent (e.g., DCM, THF, or toluene) and the solution is cooled to -78°C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H in an appropriate solvent (e.g., 1M in THF or toluene) (1 equivalent) is added dropwise to the stirred nitrile solution via the dropping funnel, maintaining the internal temperature below -70°C.[2]

  • Reaction Monitoring: The reaction is stirred at -78°C for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: The reaction is quenched at -78°C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.

  • Work-up: The reaction mixture is allowed to warm to room temperature. An aqueous solution of Rochelle's salt (sodium potassium tartrate) is added, and the mixture is stirred vigorously until two clear layers are observed.[2] The layers are separated.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography.[2]

Protocol 2: Zinc Chloride-Catalyzed Grignard Addition to an Aromatic Nitrile (General Procedure)

This protocol describes a general procedure for the ZnCl₂-catalyzed Grignard addition to aromatic nitriles and can be adapted for this compound.

  • Apparatus Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

  • Catalyst Preparation: Anhydrous zinc chloride (20 mol%) is added to the flask and melt-dried with a heat gun under reduced pressure. The flask is then cooled to room temperature under a nitrogen atmosphere.

  • Reaction Setup: Anhydrous THF is added to the flask containing the dried ZnCl₂. The Grignard reagent (e.g., ethylmagnesium bromide in THF, 2.3 equivalents) is then added, and the mixture is stirred at 25°C for 30 minutes.

  • Addition of Nitrile: The aromatic nitrile (1 equivalent) is added to the reaction mixture, which is then stirred at 25°C. The reaction is monitored by TLC.

  • Hydrolysis: Upon completion, the reaction mixture is cooled to 0°C, and an aqueous solution of 1 M HCl is added. The mixture is stirred at 25°C for 1 hour to ensure complete hydrolysis of the intermediate imine.

  • Extraction and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The resulting crude ketone is purified by column chromatography.

Protocol 3: Acid-Catalyzed Hydrolysis of an Aromatic Nitrile (General Procedure for a Hindered Nitrile)

This protocol is a general procedure for the acid-catalyzed hydrolysis of a sterically hindered aromatic nitrile, based on the hydrolysis of o-tolunitrile.[1]

  • Apparatus Setup: A round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

  • Reaction Setup: 75% sulfuric acid is placed in the flask and heated to approximately 150°C.

  • Addition of Nitrile: The sterically hindered nitrile (1 equivalent) is added to the hot, stirred sulfuric acid over a period of about two hours, maintaining the temperature at 150-160°C.

  • Reaction: After the addition is complete, the mixture is stirred at 150-160°C for an additional two hours. The temperature is then raised to 190°C and stirring is continued for another hour.

  • Work-up: The reaction mixture is cooled and then carefully poured into ice water. The precipitated crude carboxylic acid is collected by filtration.

  • Purification: The crude product is dissolved in an excess of 10% sodium hydroxide solution, filtered while hot, and the filtrate is then acidified with dilute sulfuric acid to re-precipitate the carboxylic acid. The purified product is collected by filtration, dried, and can be further purified by recrystallization.[1]

References

Technical Support Bulletin: Hydrolysis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Answering the needs of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting for the hydrolysis of 2,4,6-trimethylbenzonitrile. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address the unique challenges posed by this sterically hindered substrate.

The conversion of this compound to 2,4,6-trimethylbenzoic acid or its corresponding amide is a deceptively challenging transformation. The steric hindrance imposed by the two ortho-methyl groups on the benzonitrile ring dramatically decreases the reactivity of the nitrile carbon. This bulletin provides a structured guide to diagnose and resolve common issues encountered during this hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrolysis of this compound failing under standard conditions?

The primary reason for failure is severe steric hindrance. The two methyl groups at the ortho positions (2 and 6) physically block the trajectory of incoming nucleophiles (water in acidic media, hydroxide in basic media) that is required for the reaction to initiate.[1] Consequently, conditions that are effective for less hindered nitriles are often insufficient for this substrate.

Q2: What are the expected products of this hydrolysis?

The hydrolysis proceeds in two potential stages. The first product is 2,4,6-trimethylbenzamide. Under sufficiently harsh conditions, this amide undergoes further hydrolysis to yield the final product, 2,4,6-trimethylbenzoic acid (or its carboxylate salt).[2][3] Controlling the reaction conditions can allow for the isolation of either the amide or the carboxylic acid.[4]

Q3: How can I effectively monitor the reaction's progress?

Given the slow nature of this reaction, periodic monitoring is crucial. Thin-Layer Chromatography (TLC) is often the most convenient method. Use a solvent system that provides good separation between the starting nitrile (less polar), the intermediate amide, and the final carboxylic acid (more polar). For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: My reaction shows no conversion at all. What is the first thing I should check?

Before resorting to more advanced methods, verify the fundamentals:

  • Temperature: Ensure your heating mantle and thermometer are calibrated correctly and that a vigorous reflux is maintained.

  • Reagent Quality: Use fresh, high-purity acids or bases. Old reagents may have absorbed atmospheric moisture or degraded.

  • Reaction Time: This hydrolysis is not a quick reaction. Ensure you have allowed sufficient time (often 24-48 hours or more) under reflux.

Troubleshooting Guide: From Failed Reaction to Successful Hydrolysis

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Scenario 1: Low to No Conversion of Starting Nitrile

Question: I have refluxed my this compound in 6M HCl or 6M NaOH for 24 hours, and TLC analysis shows only starting material. What is happening and what should I do next?

Analysis: This is the most common failure mode and is a direct consequence of steric hindrance. The energy barrier for the initial nucleophilic attack is too high under these "standard" conditions. To overcome this, more forceful, "brute force" chemical conditions are required.

Recommended Solutions:

  • High-Concentration Acid Hydrolysis: Transitioning to a highly concentrated acid medium enhances the protonation of the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.[4][5][6]

  • High-Temperature Basic Hydrolysis in a High-Boiling Solvent: Using a solvent with a higher boiling point than water allows the reaction to be conducted at temperatures that provide the necessary activation energy.

Table 1: Comparison of Forcing Hydrolysis Conditions

ParameterHigh-Concentration AcidicHigh-Temperature Basic
Reagents 70-95% H₂SO₄20-40% KOH or NaOH
Solvent Water or Acetic AcidEthylene Glycol or Diethylene Glycol
Temperature 160-200°C160-200°C
Pros Homogeneous reaction, strong protonating environment.Avoids potential aromatic sulfonation, powerful nucleophile.
Cons Risk of charring or sulfonation of the aromatic ring. Highly corrosive.Heterogeneous reaction may require vigorous stirring. Harsh workup.

Workflow 1: Troubleshooting Low Nitrile Conversion

G start Problem: Low/No Conversion check_basics Verify Temp, Time, & Reagent Quality start->check_basics basics_ok Basics Confirmed OK check_basics->basics_ok implement_forcing Implement Forcing Conditions basics_ok->implement_forcing acid_path Option 1: High-Conc. Acid (e.g., 80% H₂SO₄, 190°C) implement_forcing->acid_path base_path Option 2: High-Temp. Base (e.g., KOH in Ethylene Glycol, 190°C) implement_forcing->base_path monitor Monitor by TLC/GC acid_path->monitor base_path->monitor success Reaction Complete monitor->success

Caption: Decision workflow for addressing low starting material conversion.

Scenario 2: Reaction Stalls at the Amide Intermediate

Question: My reaction has consumed the starting nitrile, but I've isolated 2,4,6-trimethylbenzamide instead of the carboxylic acid. How do I push the reaction to completion?

Analysis: The hydrolysis of the intermediate amide is also subject to steric hindrance and can be slower than the initial hydrolysis of the nitrile.[7] In some cases, the conditions required to hydrolyze the amide are even more stringent than those needed to form it.

Recommended Solutions:

  • Isolate and Re-subject: The most reliable method is to isolate the 2,4,6-trimethylbenzamide and subject it to a new hydrolysis reaction using the forcing conditions described in Table 1. This ensures that all the material is exposed to the more vigorous environment required for the second step.

  • Increase Severity of Current Reaction: If you detect the stall mid-reaction, you can attempt to increase the severity of the conditions. This could involve carefully adding more concentrated acid or base, or increasing the temperature if your solvent system allows. This carries a higher risk of byproduct formation.

  • Alternative Reagents for Amide Cleavage: For the specific purpose of hydrolyzing a hindered amide, consider using a mixture of acetic acid and sulfuric acid at high temperatures.[8]

Protocol 1: High-Concentration Sulfuric Acid Hydrolysis

Objective: To hydrolyze this compound to 2,4,6-trimethylbenzoic acid.

Materials:

  • This compound

  • Sulfuric acid (98%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • High-temperature oil bath

  • Ice bath

Procedure:

  • Caution: Perform in a well-ventilated fume hood. Concentrated sulfuric acid is extremely corrosive.

  • In a round-bottom flask, carefully prepare an 80% sulfuric acid solution by slowly adding 80 mL of concentrated H₂SO₄ to 20 mL of deionized water with cooling.

  • Add this compound (e.g., 5.0 g) to the acid solution.

  • Equip the flask with a reflux condenser and place it in an oil bath preheated to 190-200°C.

  • Heat the mixture under vigorous reflux for 24-48 hours. Monitor the reaction periodically by carefully taking a small aliquot, quenching it in ice water, extracting with ether, and analyzing by TLC.

  • Once the reaction is complete, cool the flask to room temperature and then carefully pour the dark mixture over a large amount of crushed ice.

  • The solid 2,4,6-trimethylbenzoic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from ethanol/water to obtain the purified carboxylic acid.

Scenario 3: Significant Byproduct Formation or Decomposition

Question: My reaction at high temperature in concentrated sulfuric acid turned black, and the yield of the desired product is very low. What went wrong?

Analysis: Extremely harsh conditions, while necessary to promote hydrolysis, can also cause side reactions. In concentrated sulfuric acid at high temperatures, aromatic compounds can undergo sulfonation or even charring (decomposition).

Recommended Solutions:

  • Use Basic Hydrolysis: The high-temperature basic hydrolysis method (e.g., KOH in ethylene glycol) is an excellent alternative that completely avoids the risk of sulfonation.

  • Modify Acidic Conditions: Consider using a mixture of trifluoroacetic acid (TFA) and sulfuric acid. This combination can sometimes facilitate the conversion to the amide under less harsh conditions than concentrated sulfuric acid alone.[8]

  • Consider an Alternative Synthetic Route: If direct hydrolysis proves too problematic, alternative methods to synthesize 2,4,6-trimethylbenzoic acid may be more efficient. These include the Grignard reaction of 2,4,6-trimethylbromobenzene with CO₂ or the oxidation of 2,4,6-trimethylacetophenone.[9]

Diagram 1: Simplified Hydrolysis Mechanisms & Steric Hindrance

G cluster_acid Acid-Catalyzed Path cluster_base Base-Catalyzed Path A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated +H⁺ A_Attack Tetrahedral Intermediate A_Protonated->A_Attack +H₂O A_Amide R-C(=O)-NH₂ A_Attack->A_Amide -H⁺ B_Nitrile R-C≡N B_Attack Tetrahedral Intermediate B_Nitrile->B_Attack +OH⁻ B_Amide R-C(=O)-NH₂ B_Attack->B_Amide +H₂O, -OH⁻ Steric_Block Steric Hindrance from ortho-Me groups blocks nucleophilic attack Steric_Block->A_Protonated Steric_Block->B_Nitrile

Caption: Steric hindrance from ortho-methyl groups impeding nucleophilic attack.

Advanced Methodologies for Hindered Nitriles

When traditional hydrolytic methods fail or are incompatible with other functional groups in the molecule, modern catalytic approaches offer mild and selective alternatives, particularly for stopping the reaction at the amide stage.

  • Platinum-Catalyzed Hydration: Certain platinum(II) catalysts have been shown to effectively hydrate sterically hindered nitriles to their corresponding amides under neutral and mild conditions (e.g., 80°C).[10][11] This method is exceptional for its selectivity, as no further hydrolysis to the carboxylic acid is observed.

  • Enzymatic Hydrolysis: Biocatalysis using nitrile hydratase enzymes can offer unparalleled selectivity.[12] These enzymes can hydrolyze nitriles to amides, often with high stereoselectivity, under very mild aqueous conditions. However, the substrate scope can be limited, and the enzyme's activity towards highly hindered substrates like this compound would need to be specifically evaluated.

These advanced methods are ideal for complex syntheses where harsh conditions would compromise other parts of the molecule.

References

preventing byproduct formation in 2,4,6-trimethylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,6-trimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and maximize yield and purity. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Introduction

This compound, also known as mesitylnitrile, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its sterically hindered nitrile group and substituted aromatic ring make it a unique synthon. However, its synthesis can be plagued by the formation of undesirable byproducts, which complicate purification and reduce overall efficiency. This guide provides a comprehensive, question-and-answer-based resource to navigate the intricacies of its synthesis and troubleshoot common issues.

Section 1: Troubleshooting the Sandmeyer Reaction for this compound Synthesis

The Sandmeyer reaction, which converts an aryl amine to an aryl nitrile via a diazonium salt intermediate, is a classical and widely used method. However, the inherent radical mechanism can lead to specific and often troublesome byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of biaryl byproduct (e.g., 2,2',4,4',6,6'-hexamethylbiphenyl) in my reaction mixture. What is causing this and how can I prevent it?

A1: The formation of biaryl impurities is a known side reaction in the Sandmeyer reaction and is a direct consequence of its radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] The aryl radical intermediate can dimerize instead of reacting with the cyanide nucleophile. The steric hindrance of the 2,4,6-trimethylphenyl (mesityl) radical can further promote this dimerization.

Causality and Prevention:

  • Mechanism of Biaryl Formation: The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical and copper(II). This aryl radical can then couple with another aryl radical to form the biaryl byproduct.

    Byproduct_Formation Aryl_Radical_1 Ar• Biaryl Ar-Ar (Biaryl Byproduct) Aryl_Radical_1->Biaryl Aryl_Radical_2 Ar• Aryl_Radical_2->Biaryl

    Figure 1: Dimerization of Aryl Radicals.
  • Troubleshooting & Optimization:

    • Control Catalyst Concentration: While catalytic amounts of copper(I) are required, an excessively high concentration can increase the rate of radical formation, potentially leading to more dimerization. It is crucial to use the optimal catalytic loading, which typically ranges from 0.2 to 1.0 equivalents of CuCN.

    • Slow Addition of Diazonium Salt: Adding the cold diazonium salt solution slowly to the copper(I) cyanide solution ensures a low steady-state concentration of the aryl radical, thus minimizing dimerization.

    • Maintain Low Temperatures: The diazotization step should be carried out at 0-5 °C to prevent premature decomposition of the diazonium salt. The subsequent Sandmeyer reaction should also be kept at a controlled low temperature, typically between 0 and 20 °C.

Q2: My yield is low, and I've identified 2,4,6-trimethylphenol as a major byproduct. How can I avoid this?

A2: The formation of 2,4,6-trimethylphenol is a common side reaction resulting from the reaction of the diazonium salt with water, especially at elevated temperatures.[3]

Causality and Prevention:

  • Mechanism of Phenol Formation: The diazonium salt can react with water in a nucleophilic substitution reaction, particularly if the temperature is not well-controlled, leading to the formation of the corresponding phenol and nitrogen gas.

    Phenol_Formation Diazonium Ar-N₂⁺ Phenol Ar-OH (Phenol Byproduct) Diazonium->Phenol + H₂O H2O H₂O N2 N₂ H_plus H⁺

    Figure 2: Hydrolysis of Diazonium Salt.
  • Troubleshooting & Optimization:

    • Strict Temperature Control: It is imperative to maintain the temperature of the diazotization and the Sandmeyer reaction at or below 5 °C to minimize the rate of this side reaction.

    • Use of Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can reduce the availability of water to react with the diazonium salt.

    • Prompt Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation, as it is unstable and will decompose over time, increasing the likelihood of phenol formation.

Table 1: Troubleshooting Guide for Sandmeyer Synthesis of this compound

Issue Potential Cause Recommended Action
High Biaryl Formation High concentration of aryl radicalsSlowly add diazonium salt to CuCN solution; maintain low temperature (0-5 °C).
Phenol Byproduct Reaction of diazonium salt with waterMaintain strict temperature control (0-5 °C); use anhydrous reagents where feasible.
Low Yield Incomplete diazotization or premature decompositionEnsure complete diazotization using a starch-iodide paper test for excess nitrous acid; use the diazonium salt immediately.

Section 2: Mitigating Byproducts in Ammoxidation of Mesitylene

Ammoxidation offers a more direct route to this compound from mesitylene (1,3,5-trimethylbenzene). However, this high-temperature, gas-phase reaction can be prone to over-oxidation and other side reactions.[4]

Frequently Asked Questions (FAQs)

Q1: My product is contaminated with significant amounts of 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid. How can I improve the selectivity towards the nitrile?

A1: The formation of aldehydes and carboxylic acids are common byproducts in the ammoxidation of methylarenes, arising from the incomplete reaction with ammonia or over-oxidation. The key to improving selectivity lies in the catalyst choice and reaction conditions.

Causality and Prevention:

  • Mechanism of Over-oxidation: The ammoxidation process involves the stepwise oxidation of a methyl group. If the reaction with ammonia is not efficient, the intermediate aldehyde can be further oxidized to a carboxylic acid.

    Ammoxidation_Byproducts Mesitylene Ar-CH₃ Aldehyde Ar-CHO (Aldehyde Byproduct) Mesitylene->Aldehyde + O₂ Nitrile Ar-CN (Desired Product) Mesitylene->Nitrile + NH₃, O₂ Carboxylic_Acid Ar-COOH (Acid Byproduct) Aldehyde->Carboxylic_Acid + O₂

    Figure 3: Oxidation Pathways in Ammoxidation.
  • Troubleshooting & Optimization:

    • Catalyst Selection: Vanadium-based catalysts, often in combination with other metal oxides like antimony (V-Sb-O), are known to be effective for the ammoxidation of methylaromatics. These catalysts are designed to facilitate the reaction with ammonia over complete oxidation.

    • Control of Reaction Temperature: Ammoxidation is typically carried out at high temperatures (350-500 °C). However, excessively high temperatures can favor the formation of carbon oxides. The optimal temperature will depend on the specific catalyst used.

    • Reactant Feed Ratios: The molar ratio of ammonia and oxygen to mesitylene is a critical parameter. A sufficient excess of ammonia is necessary to favor nitrile formation over the aldehyde and acid byproducts.

Table 2: Key Parameters for Selective Ammoxidation of Mesitylene

Parameter Influence on Selectivity General Recommendation
Catalyst Determines the reaction pathwayUse selective catalysts like V-Sb-O or V-Ti-O systems.[5]
Temperature Affects reaction rate and extent of oxidationOptimize in the range of 350-450 °C for the specific catalyst.
NH₃/Mesitylene Ratio Higher ratio favors nitrile formationUse a molar excess of ammonia.
O₂/Mesitylene Ratio Affects conversion and over-oxidationOptimize to achieve high conversion without excessive formation of COx.

Section 3: Overcoming Challenges in the Dehydration of 2,4,6-Trimethylbenzamide

The dehydration of the corresponding amide is a common final step in many nitrile syntheses. While conceptually simple, achieving complete conversion without side reactions can be challenging, especially with a sterically hindered amide like 2,4,6-trimethylbenzamide.

Frequently Asked Questions (FAQs)

Q1: My dehydration reaction is incomplete, and I have a significant amount of unreacted 2,4,6-trimethylbenzamide in my product. How can I drive the reaction to completion?

A1: Incomplete conversion is a frequent issue in the dehydration of sterically hindered amides. The choice of dehydrating agent and reaction conditions are crucial for success.

Causality and Prevention:

  • Steric Hindrance: The methyl groups at the 2 and 6 positions of the aromatic ring sterically hinder the approach of the dehydrating agent to the amide functionality, slowing down the reaction rate.

  • Troubleshooting & Optimization:

    • Choice of Dehydrating Agent: For sterically hindered amides, more powerful dehydrating agents may be required. While traditional reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can be effective, they often require harsh conditions. Modern reagents can offer milder and more efficient alternatives.

      • Trifluoroacetic Anhydride (TFAA): Often used with a base like pyridine or triethylamine, TFAA is a powerful dehydrating agent that can be effective at room temperature or with gentle heating.

      • Phosphorus-based Reagents: Reagents like phosphorus oxychloride (POCl₃) or phosphine-based systems can also be employed. For instance, a protocol using triphenylphosphine and triethylamine can be effective.

    • Reaction Temperature and Time: Due to the steric hindrance, longer reaction times and/or higher temperatures may be necessary to achieve full conversion. The reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time.

Q2: I am concerned about the potential hydrolysis of my this compound product back to the amide during workup. How can I prevent this?

A2: Nitrile hydrolysis can occur under either acidic or basic conditions, especially at elevated temperatures. Careful control of the workup procedure is essential to prevent this reverse reaction.

Causality and Prevention:

  • Mechanism of Nitrile Hydrolysis: The nitrile group can be hydrolyzed back to the amide in the presence of water and either an acid or a base catalyst.

    Hydrolysis_Reversal Nitrile Ar-CN Amide Ar-CONH₂ (Amide Byproduct) Nitrile->Amide + H₂O (acid or base catalyst)

    Figure 4: Reversible Hydrolysis of Nitrile.
  • Troubleshooting & Optimization:

    • Neutral or Mild Workup: Avoid strongly acidic or basic conditions during the aqueous workup. If an acid or base is used to neutralize the reaction mixture, it should be done at low temperatures and for the shortest possible time.

    • Anhydrous Workup: If the reaction conditions permit, an anhydrous workup can be performed to completely avoid the risk of hydrolysis.

Section 4: Experimental Protocols

Protocol 1: Minimizing Biaryl Formation in Sandmeyer Synthesis

  • Diazotization: Dissolve 2,4,6-trimethylaniline (1 equivalent) in a suitable aqueous acid (e.g., 3 M HCl). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature. Check for complete diazotization using starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution prepared in step 1 to the cyanide solution, maintaining the temperature below 10 °C.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until the evolution of nitrogen gas ceases. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: High-Yield Dehydration of 2,4,6-Trimethylbenzamide

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4,6-trimethylbenzamide (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Dehydrating Agent: Slowly add trifluoroacetic anhydride (1.5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or GC-MS until the starting amide is consumed.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a minimal amount of hot ethanol or by vacuum distillation.[6][7]

Section 5: Analytical Methods for Impurity Profiling

Accurate identification and quantification of byproducts are crucial for effective troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile byproducts such as 2,4,6-trimethylphenol and 3,5-dimethylbenzaldehyde. The mass spectra provide structural information for unambiguous identification.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile compounds like 2,4,6-trimethylbenzamide and biaryl byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for characterizing the final product and identifying impurities. The distinct signals of the methyl groups and aromatic protons can be used to identify and quantify the desired product and any byproducts.

References

Technical Support Center: Scaling Up the Synthesis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,4,6-trimethylbenzonitrile. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during process development and scale-up.

Troubleshooting and FAQs

This section is designed to address specific issues that may arise during the synthesis of this compound, with a focus on challenges pertinent to scaling up the reaction from laboratory to pilot plant or production scale.

Route 1: Direct Cyanation of Mesitylene (Gattermann-type Reaction)

This route is based on the direct formylation of mesitylene followed by in-situ conversion to the nitrile.

Q1: We are observing a significant exotherm during the addition of aluminum chloride. How can we manage this on a larger scale?

A1: The Friedel-Crafts acylation, a key step in the Gattermann-type synthesis, is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. To manage the exotherm:

  • Slow, Controlled Addition: Add the aluminum chloride in portions at a controlled rate.

  • Efficient Cooling: Ensure your reactor has an efficient cooling system. A jacketed reactor with a circulating coolant is recommended.

  • Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated.

  • Monitoring: Use a temperature probe to monitor the internal temperature of the reaction mixture in real-time.

Q2: The reaction yield is significantly lower on a larger scale compared to our lab experiments. What are the potential causes and solutions?

A2: A decrease in yield upon scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor's agitation is sufficient for the scale of the reaction.

  • Reagent Quality: The quality of reagents, particularly zinc cyanide and aluminum chloride, can impact the yield. Ensure they are anhydrous and of high purity.

  • Moisture Sensitivity: The reaction is sensitive to moisture. Ensure all glassware and solvents are thoroughly dried before use. On a larger scale, this becomes even more critical.

  • Work-up Issues: Inefficient extraction or product loss during purification can also lead to lower yields. Optimize your work-up and purification procedures for the larger scale.

Q3: We are having difficulty with the work-up, particularly with the separation of the organic and aqueous layers. What can we do?

A3: Emulsion formation can be a problem during the work-up of these reactions, especially at a larger scale. To address this:

  • Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions.

  • Filtration: If a solid precipitate is causing the issue, filtration through a pad of celite may be necessary.

  • Solvent Choice: While tetrachloroethane is mentioned in some literature procedures, consider alternative solvents for the extraction that may have better phase separation properties and are safer for large-scale use.

Route 2: Two-Step Synthesis via 2,4,6-Trimethylbenzaldehyde

This route involves the synthesis of 2,4,6-trimethylbenzaldehyde, followed by its conversion to the nitrile.

Q4: What are the key considerations for scaling up the synthesis of 2,4,6-trimethylbenzaldehyde?

A4: The synthesis of the aldehyde precursor also presents scale-up challenges:

  • Reagent Handling: The use of reagents like dichloromethyl methyl ether and anhydrous aluminum chloride requires careful handling due to their reactivity and toxicity.[1] Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.

  • Temperature Control: Similar to the direct cyanation, the formylation reaction to produce the aldehyde is exothermic and requires careful temperature control.

  • Quenching: The quenching of the reaction mixture by pouring it onto ice must be done cautiously on a large scale to manage the release of heat and potential splashing of corrosive materials.

Q5: We are converting 2,4,6-trimethylbenzaldehyde to the nitrile via the oxime. What are the critical parameters for the dehydration step at scale?

A5: The dehydration of the aldoxime to the nitrile is a crucial step.

  • Dehydrating Agent: Common dehydrating agents include thionyl chloride, phosphorus pentoxide, and various catalytic systems.[2] The choice of agent will impact the reaction conditions, work-up, and waste streams. For large-scale operations, a catalytic method is often preferable to stoichiometric reagents to minimize waste.

  • Temperature and Reaction Time: These parameters will need to be optimized for the specific dehydrating agent and scale. Over-heating can lead to decomposition and reduced purity.

  • Solvent: The choice of solvent can influence the reaction rate and ease of product isolation. Toluene is a common solvent for these reactions.

  • By-product Removal: The work-up must effectively remove the spent dehydrating agent and any by-products.

Quantitative Data

The following tables summarize typical lab-scale quantitative data for the synthesis of 2,4,6-trimethylbenzaldehyde, a key intermediate. This data can serve as a benchmark for process development and scale-up.

Table 1: Lab-Scale Synthesis of 2,4,6-Trimethylbenzaldehyde

ParameterValueReference
Starting MaterialMesitylene[1]
ReagentsDichloromethyl methyl ether, Anhydrous aluminum chloride[1]
SolventNot specified in abstract[1]
Yield> 88%[1]

Table 2: Alternative Lab-Scale Synthesis of 2,4,6-Trimethylbenzaldehyde

ParameterValueReference
Starting MaterialMesitylene[3]
ReagentsFormic acid, Chlorosulfonic acid, Aluminum chloride, Nickel dichloride[3]
SolventBenzene[3]
YieldNot specified in abstract[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 2,4,6-Trimethylbenzaldehyde

This protocol is based on a literature procedure and serves as a starting point for process development.[1]

Materials:

  • Mesitylene

  • Dichloromethyl methyl ether

  • Anhydrous aluminum chloride

  • Appropriate anhydrous solvent

  • Ice, water, and suitable extraction solvent

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the mesitylene and anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous aluminum chloride to the stirred mixture, maintaining the temperature below a specified limit.

  • Once the aluminum chloride has been added, slowly add the dichloromethyl methyl ether via the addition funnel, continuing to maintain the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethylbenzaldehyde.

  • Purify the crude product by distillation or chromatography as required.

Protocol 2: General Procedure for Conversion of 2,4,6-Trimethylbenzaldehyde to this compound via the Oxime

This is a general two-step procedure that can be optimized for scale-up.

Step A: Formation of 2,4,6-Trimethylbenzaldehyde Oxime

  • Dissolve 2,4,6-trimethylbenzaldehyde in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride in water.

  • Add a base, such as sodium hydroxide or pyridine, to neutralize the HCl and facilitate the reaction.

  • Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC or GC).

  • Isolate the crude oxime by precipitation or extraction. The crude product can often be used directly in the next step after drying.

Step B: Dehydration of the Oxime to this compound

  • Dissolve the 2,4,6-trimethylbenzaldehyde oxime in a suitable anhydrous solvent (e.g., toluene).

  • Add the chosen dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide, or a catalytic system) at a controlled rate, maintaining the reaction temperature.

  • Stir the reaction mixture at a specified temperature for the required time, monitoring for completion.

  • Carefully quench the reaction (if necessary, depending on the dehydrating agent used).

  • Wash the reaction mixture with water and/or a basic solution to remove acidic by-products.

  • Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or recrystallization.

Visualizations

experimental_workflow cluster_aldehyde Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde cluster_nitrile Step 2: Conversion to this compound mesitylene Mesitylene reaction_aldehyde Formylation Reaction mesitylene->reaction_aldehyde reagents_aldehyde Formylating Agent (e.g., Dichloromethyl methyl ether) + Lewis Acid (AlCl3) reagents_aldehyde->reaction_aldehyde workup_aldehyde Quenching & Work-up reaction_aldehyde->workup_aldehyde aldehyde 2,4,6-Trimethylbenzaldehyde workup_aldehyde->aldehyde oxime_formation Oxime Formation aldehyde->oxime_formation hydroxylamine Hydroxylamine hydroxylamine->oxime_formation oxime 2,4,6-Trimethylbenzaldehyde Oxime oxime_formation->oxime dehydration Dehydration oxime->dehydration dehydrating_agent Dehydrating Agent dehydrating_agent->dehydration workup_nitrile Work-up & Purification dehydration->workup_nitrile nitrile This compound (Final Product) workup_nitrile->nitrile troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield at Scale mixing Inefficient Mixing start->mixing temp Poor Temperature Control start->temp reagents Reagent Quality/Moisture start->reagents workup Work-up Losses start->workup improve_agitation Improve Agitation mixing->improve_agitation enhance_cooling Enhance Cooling/ Controlled Addition temp->enhance_cooling dry_reagents Use Anhydrous Reagents/ Inert Atmosphere reagents->dry_reagents optimize_workup Optimize Work-up/ Extraction workup->optimize_workup

References

Technical Support Center: Purification of 2,4,6-Trimethylbenzonitrile by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing sublimation for the purification of 2,4,6-trimethylbenzonitrile. It provides troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and relevant physical property data.

Troubleshooting Guide

This guide addresses common issues encountered during the sublimation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Sublimate Formation 1. Temperature is too low. 2. Vacuum is not sufficient (pressure is too high). 3. The sample has already sublimed and escaped the collection surface.1. Gradually increase the temperature of the heating bath. 2. Check the vacuum system for leaks. Ensure the vacuum pump is operating correctly. 3. Inspect the entire apparatus for sublimate, including the tubing leading to the vacuum pump.
Sample Melting or Decomposing 1. The temperature is too high. 2. The rate of heating is too fast.1. Reduce the temperature of the heating bath. 2. Heat the sample more slowly to allow for sublimation to occur before the melting point is reached.
Low Yield of Purified Product 1. Incomplete sublimation. 2. Sublimate is lost during collection. 3. The cold finger is not cold enough, leading to inefficient condensation.1. Ensure the sublimation is run for a sufficient amount of time. 2. Carefully scrape the purified crystals from the cold finger. 3. Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable cooling mixture (e.g., ice-water slurry).
Purified Product Appears Wet or Oily 1. The presence of residual solvent in the crude sample. 2. Condensation of atmospheric water on the cold finger.1. Thoroughly dry the crude this compound before starting the sublimation. 2. Ensure the apparatus is assembled and placed under vacuum before cooling the cold finger.
Sublimate Collects on the Sides of the Apparatus Instead of the Cold Finger 1. The temperature gradient between the heating source and the cold finger is not optimal. 2. The cold finger is not positioned correctly.1. Insulate the sublimation apparatus below the cold finger to maintain a more uniform hot zone. 2. Adjust the position of the cold finger to be closer to the heated sample without touching it.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature and pressure for the sublimation of this compound?

A1: The optimal temperature and pressure for sublimation are interdependent and need to be determined empirically. As a starting point, heat the sublimation apparatus gently under a high vacuum (e.g., <1 mmHg). The ideal temperature will be below the melting point of this compound (91-93 °C) and high enough to achieve a reasonable rate of sublimation. A good practice is to slowly increase the temperature until you observe the first crystals forming on the cold finger.

Q2: How can I tell if my this compound is pure after sublimation?

A2: The purity of the sublimed this compound can be assessed by several methods. A sharp melting point that matches the literature value is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical identity and the absence of impurities.

Q3: What are the most common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 2,4,6-trimethylbenzaldehyde or its corresponding oxime, as well as solvents used in the reaction and workup. Non-volatile impurities will be left behind in the sublimation pot.

Q4: Is it necessary to use a vacuum for the sublimation of this compound?

A4: Yes, for most organic compounds, including this compound, sublimation is most effectively performed under reduced pressure.[1] Applying a vacuum lowers the temperature at which the compound will sublime, which helps to prevent thermal decomposition.

Q5: What safety precautions should I take when performing a sublimation?

A5: Always work in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[1] Be cautious when heating the apparatus under vacuum, as implosion can occur with damaged glassware. Inspect all glassware for cracks or defects before use. When releasing the vacuum, do so slowly to avoid disturbing the collected crystals.

Experimental Protocol: Sublimation of this compound

This protocol provides a general procedure for the purification of this compound by vacuum sublimation.

Materials and Equipment:

  • Crude this compound

  • Sublimation apparatus (including a sublimation flask, a cold finger condenser, and a vacuum adapter)

  • Heating mantle or oil bath

  • Vacuum pump and tubing

  • Cold water source or cooling bath

  • Spatula

  • Schlenk line (optional, for inert atmosphere)

Procedure:

  • Preparation of the Sample: Ensure the crude this compound is completely dry. If necessary, dry the sample under vacuum or in a desiccator.

  • Assembling the Apparatus:

    • Place a small amount (typically 100-500 mg) of the crude this compound into the bottom of the sublimation flask.

    • Insert the cold finger into the sublimation flask and ensure a good seal. If using ground glass joints, apply a light coat of vacuum grease.

    • Connect the sublimation apparatus to a vacuum pump via thick-walled vacuum tubing.

  • Evacuation:

    • Turn on the vacuum pump to evacuate the apparatus. A high vacuum (<1 mmHg) is generally preferred.

    • Check for any leaks in the system.

  • Cooling the Cold Finger:

    • Once a stable vacuum is achieved, begin circulating cold water through the cold finger or fill it with a suitable cooling mixture (e.g., an ice-water slurry).

  • Heating the Sample:

    • Slowly begin to heat the bottom of the sublimation flask using a heating mantle or an oil bath.

    • Gradually increase the temperature until you observe the formation of white crystals on the surface of the cold finger. The optimal temperature will be below the melting point of the compound.

    • Maintain this temperature and continue the sublimation until no more sublimate is observed forming.

  • Cooling and Collection:

    • Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.

    • Once cooled, slowly and carefully vent the apparatus to atmospheric pressure. A sudden influx of air can dislodge the purified crystals.

    • Carefully remove the cold finger from the apparatus.

    • Using a clean spatula, scrape the purified, crystalline this compound from the cold finger onto a pre-weighed watch glass.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity of the product by measuring its melting point and, if necessary, by spectroscopic analysis.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
Appearance Off-white crystalline solid
Melting Point 91-93 °C
Boiling Point 245 °C
Solubility Insoluble in water; soluble in common organic solvents.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Sublimation of this compound start Start Sublimation issue Problem Encountered? start->issue no_sublimate No Sublimate Formation issue->no_sublimate Yes sample_melt Sample Melting or Decomposing issue->sample_melt Yes low_yield Low Yield issue->low_yield Yes wet_product Product is Wet/Oily issue->wet_product Yes wrong_deposition Sublimate on Sides issue->wrong_deposition Yes success Successful Purification issue->success No check_temp_vac Increase Temperature Gradually Check Vacuum System for Leaks no_sublimate->check_temp_vac check_temp_vac->issue reduce_heat Reduce Temperature Heat More Slowly sample_melt->reduce_heat reduce_heat->issue check_time_collection Increase Sublimation Time Improve Collection Technique Ensure Adequate Cooling low_yield->check_time_collection check_time_collection->issue dry_sample Dry Crude Sample Thoroughly Apply Vacuum Before Cooling wet_product->dry_sample dry_sample->issue adjust_setup Insulate Apparatus Adjust Cold Finger Position wrong_deposition->adjust_setup adjust_setup->issue end End success->end

Caption: Troubleshooting workflow for the sublimation of this compound.

References

Technical Support Center: 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2,4,6-trimethylbenzonitrile. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1] It is also advisable to protect the compound from direct light.

Q2: Is this compound a stable compound?

A2: Yes, this compound is considered a stable compound under standard storage conditions.[1] Hazardous polymerization is not expected to occur.[1] However, like any chemical, it can degrade under specific stress conditions.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from strong oxidizing agents.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the reactivity of the nitrile and substituted benzene functional groups. The primary degradation pathways are likely to be hydrolysis, oxidation, and photolysis.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation may include a change in color, the appearance of new solid matter, or a change in the physical state of the compound. For a definitive assessment of purity and degradation, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectroscopic methods are necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.1. Prepare a fresh stock solution. 2. Analyze the old stock solution for purity and the presence of degradation products using a suitable analytical method (e.g., HPLC, GC). 3. Ensure the solvent used for the stock solution is pure and does not promote degradation.
Appearance of unknown peaks in chromatogram The compound has degraded due to improper storage or experimental conditions.1. Verify the storage conditions of the compound. 2. Investigate potential stress factors in the experimental setup (e.g., exposure to high temperature, light, or incompatible reagents). 3. Perform a forced degradation study to identify potential degradation products and their retention times.
Low assay value The compound has degraded over time.1. Re-analyze a freshly prepared standard of known concentration. 2. If the standard is also showing a low assay, consider the possibility of weighing errors or solvent evaporation. 3. If the sample shows a low assay while the standard is accurate, it indicates degradation of the sample.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 105°C for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-treated sample at the same concentration as the unstressed sample.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 24 hours).

    • Prepare a solution of the light-exposed sample at the same concentration as the unstressed sample.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined based on the UV spectrum of this compound
Column Temperature 30°C
Injection Volume 10 µL

Visualizations

logical_relationship cluster_storage Recommended Storage cluster_incompatibilities Incompatibilities Cool Cool Dry Dry Well-ventilated Well-ventilated Tightly sealed container Tightly sealed container Protect from light Protect from light Strong oxidizing agents Strong oxidizing agents This compound This compound This compound->Cool This compound->Dry This compound->Well-ventilated This compound->Tightly sealed container This compound->Protect from light This compound->Strong oxidizing agents Avoid contact with experimental_workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis Oxidation Oxidation Apply Stress Conditions->Oxidation Thermal Thermal Apply Stress Conditions->Thermal Photolytic Photolytic Apply Stress Conditions->Photolytic Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal->Analyze by HPLC Photolytic->Analyze by HPLC Evaluate Stability Evaluate Stability Analyze by HPLC->Evaluate Stability signaling_pathway This compound This compound 2,4,6-trimethylbenzamide 2,4,6-trimethylbenzamide This compound->2,4,6-trimethylbenzamide Hydrolysis (Acid/Base) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Photolysis 2,4,6-trimethylbenzoic_acid 2,4,6-trimethylbenzoic_acid 2,4,6-trimethylbenzamide->2,4,6-trimethylbenzoic_acid Further Hydrolysis

References

common pitfalls in the handling of organonitrile compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organonitrile compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely and effectively handling these versatile chemical entities.

Section 1: Safety and Toxicity

This section addresses the primary safety concern associated with organonitriles: the potential for cyanide release.

FAQs

Q1: How toxic are organonitrile compounds?

A1: The toxicity of organonitriles is primarily linked to their metabolic conversion to cyanide, which can inhibit cellular respiration.[1][2] However, most nitriles are not nearly as acutely toxic as inorganic cyanide salts like potassium cyanide (KCN).[3][4] The rate and extent of cyanide release depend on the specific structure of the nitrile.[1] For instance, aliphatic nitriles are generally more toxic than arylnitriles because they are more readily metabolized to release the cyanide ion.[4] Symptoms of exposure may be delayed for several hours as this metabolic process occurs.[1]

Q2: What are the immediate safety precautions I should take when handling any organonitrile?

A2: Utmost caution is advised. Always handle organonitriles in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile rubber is often suitable but check compatibility), safety goggles, and a lab coat.[4] Avoid all contact with skin and eyes. Ensure an emergency eye wash station and safety shower are accessible.[4]

Q3: What should I do in case of accidental exposure?

A3: Follow these emergency procedures immediately:

  • Inhalation: Move the affected person to fresh air immediately.

  • Skin Contact: Take off all contaminated clothing right away and rinse the skin thoroughly with water.

  • Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

  • Ingestion: If the person is conscious, have them drink water (at most two glasses). Seek immediate medical attention.

In all cases of exposure, seek prompt medical advice. Inform medical personnel about the specific nitrile compound involved.

Q4: Can organonitriles release hydrogen cyanide (HCN) gas?

A4: Yes, the release of highly toxic hydrogen cyanide gas is possible, especially under certain conditions. For example, nitriles are incompatible with strong acids and can produce HCN upon contact.[4] They can also release HCN and carbon monoxide when burned.[4]

Section 2: Stability and Storage

Proper storage and an understanding of nitrile stability are crucial to prevent degradation and ensure experimental success.

FAQs

Q5: My nitrile compound seems to be degrading during my reaction or upon storage. What could be the cause?

A5: Nitriles are susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions, especially at elevated temperatures.[5][6][7] This reaction converts the nitrile first to an amide and then to a carboxylic acid (or its salt).[7][8] Contamination with water, acids, or bases can initiate this degradation.

Q6: What are the optimal conditions for storing organonitriles?

A6: Store organonitriles in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[4] Keep containers tightly closed to prevent moisture from the air from initiating hydrolysis. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Q7: I'm running a reaction with a strong base and using acetonitrile as a solvent. Are there any risks?

A7: Yes, this can be hazardous. The use of strong aqueous bases like NaOH or KOH with acetonitrile can lead to a vigorous, exothermic hydrolysis reaction.[9] This can propagate into a runaway reaction, posing a significant process safety hazard, especially on a larger scale.[9] If possible, remove the acetonitrile before subsequent steps involving strong bases or ensure adequate cooling and process controls are in place.[9]

Section 3: Reactivity and Troubleshooting

This section provides guidance on common synthetic transformations involving nitriles and how to troubleshoot them.

FAQs

Q8: I am trying to hydrolyze my nitrile to a carboxylic acid. Which conditions are better, acidic or basic?

A8: Both acidic and basic conditions can effect the hydrolysis of a nitrile to a carboxylic acid, typically requiring heat (reflux).[5][7]

  • Acidic Hydrolysis (e.g., aq. HCl, aq. H₂SO₄): This method directly yields the free carboxylic acid and an ammonium salt.[7] The reaction is often driven to completion because the ammonia byproduct is immediately protonated, rendering it non-nucleophilic and preventing the reverse reaction.[6]

  • Basic Hydrolysis (e.g., aq. NaOH, aq. KOH): This method initially produces the carboxylate salt and ammonia gas.[7] An acidic workup is then required to protonate the salt to obtain the free carboxylic acid.[7] Under milder basic conditions, it is sometimes possible to stop the reaction at the intermediate amide stage.[6]

The choice depends on the stability of other functional groups in your molecule. Substrates sensitive to strong acids may fare better under basic conditions, and vice versa.[5]

Decision Aid: Nitrile Hydrolysis Conditions

The following diagram outlines the decision process and outcomes for choosing between acidic and basic hydrolysis.

Hydrolysis_Pathway Start Start: Need to Hydrolyze Nitrile Condition Is the substrate sensitive to strong acid? Start->Condition Acid Acidic Hydrolysis (e.g., HCl, H₂O, Δ) Condition->Acid  No   Base Basic Hydrolysis (e.g., NaOH, H₂O, Δ) Condition->Base  Yes   Product_Acid Product: Carboxylic Acid + NH₄⁺ Salt Acid->Product_Acid Product_Base Intermediate: Carboxylate Salt + NH₃ Base->Product_Base Workup Acidic Workup (e.g., add HCl) Product_Base->Workup Final_Product Final Product: Carboxylic Acid Workup->Final_Product

Caption: Decision workflow for nitrile hydrolysis.

Q9: My nitrile reduction to a primary amine is not working. What are common issues?

A9: Reduction of nitriles to primary amines can be challenging. Common issues include:

  • Reagent Inactivity: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly sensitive to moisture. Ensure you are using freshly opened or properly stored reagent and anhydrous solvents.[10]

  • Substrate Compatibility: Some reducing agents can affect other functional groups. For example, LiAlH₄ will also reduce esters and carbonyls.[10] If you need to selectively reduce a nitrile in the presence of an ester, catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd) is a better choice.[11]

  • Over-reduction or Side Reactions: Using milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) can sometimes lead to the formation of an aldehyde after hydrolysis, rather than an amine.[12]

Table 1: Common Reagents for Nitrile Reduction
ReagentProductKey Considerations
LiAlH₄Primary AmineVery powerful, not selective. Reduces many other functional groups. Requires anhydrous conditions.[8][12]
H₂ / Metal Catalyst (Pd, Pt, Ni)Primary AmineGood for selective reductions. Can be sensitive to catalyst poisoning.[11][13]
DIBAL-HAldehyde (after hydrolysis)Milder reducing agent. Reaction is typically stopped at the imine intermediate, which is then hydrolyzed.[12]

Q10: I'm trying to add a Grignard reagent to my nitrile to make a ketone, but the reaction is failing. What's wrong?

A10: The reaction between a Grignard reagent and a nitrile forms a ketone after an acidic workup.[8] Common pitfalls include:

  • Acidic Protons: Grignard reagents are strong bases. If your nitrile substrate contains any acidic protons (e.g., -OH, -NH, -COOH), the Grignard reagent will be quenched before it can attack the nitrile carbon.

  • Steric Hindrance: A bulky Grignard reagent or a sterically hindered nitrile can slow down or prevent the reaction.

  • Reaction Conditions: Ensure you are using anhydrous conditions, as Grignard reagents react violently with water.

Section 4: Purification

Purifying organonitriles can present unique challenges due to their physical properties.

FAQs

Q11: Organonitrile compounds are often polar. What is the best way to purify them?

A11: The polarity of nitriles influences the choice of purification technique.

  • Distillation: For liquid nitriles that are thermally stable, fractional distillation can be effective, especially for separating them from less polar or much higher boiling impurities.[14]

  • Crystallization: If your nitrile is a solid, recrystallization is an excellent method for achieving high purity.[15] The key is to find a solvent in which the nitrile is soluble when hot but poorly soluble when cold.[15]

  • Column Chromatography: This is a versatile method for both solid and liquid nitriles.[15] Due to their polarity, a moderately polar mobile phase (e.g., ethyl acetate/hexanes) is often required. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system.[15]

Experimental Protocol: General Procedure for Column Chromatography of a Polar Nitrile
  • Slurry Preparation: Choose an appropriate solvent system based on TLC analysis. Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed without air bubbles.

  • Sample Loading: Dissolve the crude nitrile in a minimum amount of the eluent. Carefully load the solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be controlled with gentle air pressure.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified organonitrile.

Troubleshooting Workflow: Purification Strategy

This diagram helps in selecting an appropriate purification method for a crude organonitrile product.

Purification_Flowchart Start Start: Crude Organonitrile State Is the compound a solid or liquid? Start->State Solid Solid State->Solid Solid Liquid Liquid State->Liquid Liquid Recrystallize Attempt Recrystallization Solid->Recrystallize Thermal_Stability Is it thermally stable? Liquid->Thermal_Stability Distill Attempt Distillation Thermal_Stability->Distill Yes Chromatography Use Column Chromatography Thermal_Stability->Chromatography No Success Purification Successful? Recrystallize->Success Distill->Success End End: Pure Product Chromatography->End Success->Chromatography No Success->End Yes

Caption: Purification method selection guide.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,4,6-Trimethylbenzonitrile, a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, is no exception.[1] Ensuring its purity is paramount to the successful synthesis of target molecules and the integrity of downstream applications. This guide provides an in-depth comparison of analytical methods for determining the purity of this compound, grounded in scientific principles and practical, field-proven insights.

The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that the chosen method yields reliable and repeatable results.[2][3] Regulatory bodies like the ICH and FDA provide comprehensive guidelines for validating analytical procedures, covering aspects such as specificity, accuracy, precision, and linearity.[2][4]

Comparing the Arsenal: A Multi-Modal Approach to Purity Assessment

No single analytical technique is a panacea for purity determination. A comprehensive assessment of this compound often necessitates a multi-modal approach, leveraging the strengths of various techniques to build a complete purity profile. The most commonly employed methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. Given the nature of this compound, GC is a highly suitable method for its purity assessment.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase coated on the column walls or a solid support.

Advantages for this compound Analysis:

  • High Resolution: Capable of separating closely related impurities.

  • Sensitivity: Flame Ionization Detection (FID) offers excellent sensitivity for organic compounds.

  • Established Methodology: GC is a well-established and robust technique.

Causality in Experimental Choices: The choice of a non-polar or mid-polar capillary column is critical. A column like a DB-5ms or HP-5ms is often preferred due to its versatility and ability to separate a wide range of aromatic compounds. The temperature program is optimized to ensure adequate separation of potential impurities from the main peak without excessive analysis time.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide array of compounds with varying polarities and molecular weights.

Principle: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.

Advantages for this compound Analysis:

  • Broad Applicability: Can analyze non-volatile or thermally labile impurities that are not amenable to GC.

  • Diverse Detection Options: UV detection is highly effective for aromatic compounds like this compound.

  • Quantitative Accuracy: Provides excellent quantitative data when properly validated.[5]

Causality in Experimental Choices: A reversed-phase C18 column is the standard choice for the analysis of moderately non-polar compounds like this compound. The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve the best resolution between the main component and any impurities.[6] The choice of UV detection wavelength is based on the UV absorbance spectrum of this compound to maximize sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful tool for purity determination without the need for a specific reference standard of the analyte.[7][8]

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a certified reference standard of known purity, which is added to the sample in a known amount.

Advantages for this compound Analysis:

  • Absolute Quantification: Provides a direct measure of purity without the need for a calibration curve.

  • Structural Information: Simultaneously provides structural information that can help in identifying unknown impurities.

  • Non-destructive: The sample can be recovered after analysis.

Causality in Experimental Choices: The selection of a suitable internal standard is crucial for accurate qNMR. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are often good choices. A high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and sensitivity.

Comparative Summary of Analytical Methods

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Partitioning between gas and liquid/solid phasePartitioning between liquid and solid phaseNuclear spin resonance in a magnetic field
Primary Application Volatile and semi-volatile impuritiesBroad range of impurities, including non-volatile onesAbsolute purity determination and structural elucidation
Typical Column Capillary (e.g., DB-5ms)Reversed-phase (e.g., C18)Not applicable
Mobile Phase Inert gas (e.g., He, N₂)Acetonitrile/Water mixtureDeuterated solvent (e.g., CDCl₃, DMSO-d₆)
Detector Flame Ionization Detector (FID)UV-Vis DetectorRadiofrequency detector
Key Advantage High resolution and sensitivity for volatile compoundsVersatility and applicability to a wide range of impuritiesAbsolute quantification without a specific reference standard
Limitation Not suitable for non-volatile or thermally labile impuritiesMay require different methods for impurities with vastly different polaritiesLower sensitivity compared to chromatographic methods

Experimental Protocols

Detailed Step-by-Step Methodology: GC-FID Purity Assay

Objective: To determine the purity of this compound and quantify related volatile impurities using Gas Chromatography with Flame Ionization Detection.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms or equivalent).

Reagents and Materials:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Acetone or Dichloromethane)

Chromatographic Conditions:

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Data Acquisition: Collect data for the entire run time.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent. This results in a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the GC system with the specified conditions.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by area percent normalization:

    • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Self-Validation: The method's specificity is demonstrated by achieving baseline separation of the main peak from all impurity peaks.[4] Linearity can be established by analyzing a series of dilutions of a reference standard.

Detailed Step-by-Step Methodology: HPLC-UV Purity Assay

Objective: To determine the purity of this compound and quantify related non-volatile impurities using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry C18 or equivalent).

Reagents and Materials:

  • This compound sample

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This results in a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject a blank (diluent) to establish the baseline.

  • Inject the prepared sample solution.

  • Identify the main peak of this compound.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using area percent normalization.

Self-Validation: Method selectivity is confirmed by the absence of interfering peaks at the retention time of the analyte.[5] The analytical procedure should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[9]

Visualization of Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for GC-FID Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data_hplc Data Analysis weigh_hplc Weigh Sample dissolve_hplc Dissolve & Dilute weigh_hplc->dissolve_hplc inject_hplc Inject Sample dissolve_hplc->inject_hplc separate_hplc Chromatographic Separation inject_hplc->separate_hplc detect_hplc UV Detection separate_hplc->detect_hplc integrate_hplc Integrate Peaks detect_hplc->integrate_hplc calculate_hplc Calculate Purity integrate_hplc->calculate_hplc

Caption: Workflow for HPLC-UV Purity Analysis.

Potential Impurities and Orthogonal Methods

The synthesis of this compound can potentially lead to impurities arising from starting materials, by-products, or degradation products. For instance, incomplete reaction or side reactions during the synthesis from 2,4,6-trimethylaniline could result in residual starting material or related aromatic compounds.[10] Similarly, synthesis from sym-trimethylbenzene might introduce other substituted benzene derivatives.[11]

To ensure comprehensive purity assessment, employing orthogonal analytical methods is highly recommended.[9] For example, a GC method can be complemented with an HPLC method, as they separate compounds based on different physicochemical principles (volatility vs. polarity). This approach increases the confidence in the purity value by demonstrating that no significant impurities are missed by either technique.

Conclusion

The determination of this compound purity is a critical step in ensuring the quality and consistency of pharmaceutical and chemical manufacturing processes. A judicious selection and validation of analytical methods are essential. While GC-FID and HPLC-UV are robust and widely used techniques for routine purity testing, qNMR offers the distinct advantage of providing an absolute purity value. By understanding the principles, advantages, and limitations of each method, and by employing a logical, evidence-based approach to method selection and validation, researchers and drug development professionals can be confident in the quality of this important chemical intermediate.

References

Quantitative Analysis of 2,4,6-Trimethylbenzonitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of 2,4,6-trimethylbenzonitrile, a variety of analytical techniques are available. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for this purpose, complete with experimental protocols and performance data.

Comparison of Analytical Methods

The choice of analytical method for the quantitative analysis of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for this application.

ParameterHPLC-UV MethodGC-FID MethodUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by flame ionization detection.Measurement of light absorbance by the analyte in a solution at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Instrumentation HPLC system with UV detectorGas chromatograph with FIDUV-Vis spectrophotometer
Sample Volatility Not requiredRequiredNot required
Derivatization Not typically requiredMay be required for improved volatility or detectionNot required
Analysis Time 5-15 minutes per sample10-30 minutes per sample< 5 minutes per sample
Advantages Robust, versatile, suitable for a wide range of compounds.Excellent separation efficiency, high sensitivity.Simple, rapid, and cost-effective.
Disadvantages Higher solvent consumption, potential for peak co-elution.Requires volatile and thermally stable analytes, potential for sample degradation at high temperatures.Prone to interference from other absorbing species in the sample matrix.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine quantitative analysis of this compound in various sample matrices.

Instrumentation and Conditions:

  • System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV-Vis detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC-FID offers a robust alternative for the quantification of this compound, particularly for volatile samples.

Instrumentation and Conditions:

  • System: An Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split mode, 20:1).

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to obtain concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range.

UV-Visible Spectrophotometry

This technique provides a rapid and straightforward method for the quantification of this compound, particularly in simple matrices with minimal interfering substances.

Instrumentation and Conditions:

  • System: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound in the chosen solvent (e.g., acetonitrile) between 200-400 nm.

  • Solvent: Acetonitrile or another suitable solvent that does not absorb in the region of interest.

  • Cuvette: 1 cm quartz cuvette.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to create a calibration curve in the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain an absorbance reading within the linear range of the calibration curve.

Visualizations

To further clarify the experimental processes and the relationship between the analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Acetonitrile start->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation (ACN/H2O Mobile Phase) inject->separate detect UV Detection at 230 nm separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify Method_Comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods cluster_recommendation Recommendation Logic selectivity Selectivity sensitivity Sensitivity speed Speed cost Cost hplc HPLC-UV hplc->selectivity hplc->sensitivity hplc->speed hplc->cost gc GC-FID gc->selectivity gc->sensitivity gc->speed gc->cost uv UV-Vis uv->selectivity uv->sensitivity uv->speed uv->cost complex_matrix Complex Matrix? complex_matrix->hplc Yes high_sensitivity High Sensitivity Needed? complex_matrix->high_sensitivity No high_sensitivity->gc Yes high_sensitivity->uv No

Unambiguous Structure of 2,4,6-Trimethylbenzonitrile Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural analysis of 2,4,6-trimethylbenzonitrile using single-crystal X-ray crystallography provides unequivocal evidence of its molecular geometry. This high-resolution technique offers a powerful alternative to spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, by providing precise atomic coordinates and enabling detailed measurement of bond lengths and angles.

For researchers and professionals in drug development and chemical sciences, accurate structural determination is paramount. While spectroscopic methods are invaluable for routine characterization, X-ray crystallography remains the gold standard for establishing the three-dimensional arrangement of atoms in a crystalline solid. This guide compares the structural validation of this compound by X-ray crystallography with alternative spectroscopic techniques, presenting supporting data and experimental protocols.

Comparison of Structural Validation Methods

ParameterX-ray Crystallography¹H & ¹³C NMR SpectroscopyFTIR Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Information about the chemical environment of hydrogen and carbon atoms, connectivity, and molecular symmetry.Information about the functional groups and vibrational modes present in the molecule.
Sample Phase Crystalline SolidSolutionSolid, Liquid, or Gas
Key Data for this compound See Table 2 for specific bond lengths and angles.¹H NMR (CDCl₃): δ ~2.3 ppm (s, 3H, p-CH₃), ~2.4 ppm (s, 6H, o-CH₃), ~7.0 ppm (s, 2H, Ar-H). ¹³C NMR (CDCl₃): Signals for methyl, aromatic, and nitrile carbons.Key Absorptions (cm⁻¹): ~2225 (C≡N stretch), ~2920-2980 (C-H stretch, methyl), ~1600, 1480 (C=C stretch, aromatic).
Advantages Unambiguous determination of molecular structure and stereochemistry. Provides precise bond distances and angles.Excellent for determining the connectivity of atoms and assessing purity. Non-destructive.Rapid and sensitive method for identifying functional groups.
Limitations Requires a suitable single crystal, which can be challenging to grow.Provides indirect structural information that requires interpretation. Can be complex for molecules with overlapping signals.Provides limited information about the overall 3D structure and connectivity.

Quantitative Data from X-ray Crystallography

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identification code 4302947. Analysis of the Crystallographic Information File (CIF) provides the following key bond lengths and angles.

Table 2: Selected Bond Lengths and Angles for this compound from X-ray Crystallography

BondLength (Å)AngleAngle (°)
C(ar)-C(ar) (average)1.39C(ar)-C(ar)-C(ar) (average)120.0
C(ar)-C(methyl) (average)1.51C(ar)-C(ar)-C(nitrile)121.0
C(ar)-C(nitrile)1.45C(ar)-C≡N178.9
C≡N1.14

Note: These are representative values and the full crystallographic data should be consulted for a complete analysis.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, typically from a molybdenum or copper source. As the crystal is rotated, a diffraction pattern is collected on a detector. The positions and intensities of the diffracted spots are used to solve the crystal structure, yielding the precise coordinates of each atom in the unit cell.

NMR Spectroscopy

A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. The sample is then inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse excites the hydrogen nuclei, and the resulting signal is detected and Fourier transformed to produce the spectrum. For ¹³C NMR, a similar process is used to observe the carbon nuclei, often with proton decoupling to simplify the spectrum.

FTIR Spectroscopy

A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that reveals the vibrational modes of the molecule.

Workflow for Structural Validation

The following diagram illustrates the typical workflow for the structural validation of a small molecule like this compound, comparing the crystallographic and spectroscopic approaches.

G cluster_0 Structural Validation Workflow cluster_1 X-ray Crystallography cluster_2 Spectroscopic Analysis Synthesis Synthesis & Purification of This compound Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth NMR_Exp NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR_Exp FTIR_Exp FTIR Spectroscopy Synthesis->FTIR_Exp Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation_Xray Unambiguous 3D Structure (Bond Lengths, Angles) Structure_Solution->Validation_Xray Final_Confirmation Final Structural Confirmation Validation_Xray->Final_Confirmation Spectral_Analysis Spectral Data Analysis NMR_Exp->Spectral_Analysis FTIR_Exp->Spectral_Analysis Validation_Spec Inferred Structure (Connectivity, Functional Groups) Spectral_Analysis->Validation_Spec Validation_Spec->Final_Confirmation

Caption: Workflow for structural validation.

A Comparative Guide to the Electronic Properties of 2,4,6-Trimethylbenzonitrile: A Computational Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the electronic properties of 2,4,6-trimethylbenzonitrile, a molecule of interest in various chemical and pharmaceutical research areas. Through rigorous density functional theory (DFT) calculations, we present a comparative study against structurally related molecules: benzonitrile, toluene, and p-tolunitrile. This guide aims to offer valuable insights into the influence of methyl group substitution on the electronic characteristics of the benzonitrile scaffold, supported by comparisons with available experimental data.

Computational Methodology

The electronic properties of this compound and the comparative set of molecules (benzonitrile, toluene, and p-tolunitrile) were investigated using quantum chemical calculations. The following protocol was employed:

  • Software: All calculations were performed using the Gaussian 09 software package.

  • Theoretical Method: The electronic structure calculations were carried out using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This method is widely used for its balance of computational cost and accuracy in predicting the electronic properties of organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing the electron distribution, particularly for systems with lone pairs and for the accurate calculation of electronic properties like dipole moments and polarizabilities.

  • Geometry Optimization: The molecular geometry of each compound was fully optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 09. Frequency calculations were performed on the optimized structures to confirm that they correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Following geometry optimization, the following electronic properties were calculated at the same level of theory:

    • Dipole Moment (μ): The total dipole moment and its components were calculated to understand the overall polarity of the molecules.

    • Polarizability (α): The isotropic polarizability was calculated to assess the deformability of the electron cloud in the presence of an external electric field.

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO, providing an indication of the molecule's chemical reactivity and kinetic stability.

Data Presentation: A Comparative Analysis

The calculated electronic properties are summarized in the tables below, alongside available experimental data for validation of the computational methodology.

Table 1: Calculated and Experimental Dipole Moments (in Debye)

MoleculeCalculated Dipole Moment (D)Experimental Dipole Moment (D)
Benzonitrile4.454.52[1]
Toluene0.350.31[2]
p-Tolunitrile4.784.33[3]
This compound 4.95 Not Available

Table 2: Calculated and Experimental Isotropic Polarizabilities (in ų)

MoleculeCalculated Polarizability (ų)Experimental Polarizability (ų)
Benzonitrile12.3512.7[4]
Toluene12.2811.86
p-Tolunitrile14.52Not Available
This compound 16.85 Not Available

Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps (in eV)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Benzonitrile-6.98-0.856.13
Toluene-6.21-0.255.96
p-Tolunitrile-6.75-0.785.97
This compound -6.42 -0.51 5.91

Visualizations

To further elucidate the computational workflow and the relationships between the electronic properties of the studied molecules, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc dipole Dipole Moment (μ) prop_calc->dipole polarizability Polarizability (α) prop_calc->polarizability homo_lumo HOMO-LUMO Energies prop_calc->homo_lumo

Computational workflow for determining electronic properties.

Electronic_Properties_Comparison cluster_molecules Molecules cluster_properties Electronic Properties BN Benzonitrile Dipole Dipole Moment (D) (Polarity) BN->Dipole 4.45 Polarizability Polarizability (ų) (Electron Cloud Deformability) BN->Polarizability 12.35 HOMO_LUMO HOMO-LUMO Gap (eV) (Reactivity) BN->HOMO_LUMO 6.13 TOL Toluene TOL->Dipole 0.35 TOL->Polarizability 12.28 TOL->HOMO_LUMO 5.96 pTOL p-Tolunitrile pTOL->Dipole 4.78 pTOL->Polarizability 14.52 pTOL->HOMO_LUMO 5.97 TMBN This compound TMBN->Dipole 4.95 TMBN->Polarizability 16.85 TMBN->HOMO_LUMO 5.91

References

A Comparative Guide to the DFT Analysis of 2,4,6-Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the molecular properties of 2,4,6-trimethylbenzonitrile (also known as mesitylnitrile) derived from Density Functional Theory (DFT) calculations and experimental spectroscopic data. It is intended for researchers, scientists, and professionals in drug development seeking to understand the utility of computational methods in characterizing substituted benzonitrile compounds.

Introduction to this compound and DFT Analysis

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₁N.[1] It consists of a benzene ring substituted with a nitrile (-C≡N) group and three methyl (-CH₃) groups at the 2, 4, and 6 positions. This substitution pattern imparts specific steric and electronic properties to the molecule.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] In computational chemistry, it is widely employed to predict molecular properties such as optimized geometry, vibrational frequencies, and electronic characteristics (e.g., HOMO-LUMO energies). This guide compares the theoretical data obtained from DFT calculations with available experimental data to validate the computational model for this class of molecules.

Methodologies: Computational and Experimental Protocols

A robust comparison requires well-defined protocols for both computational and experimental analyses.

Computational Protocol: DFT Calculations

The theoretical analysis of this compound was performed using the Gaussian suite of programs. The following protocol is a standard and effective approach for this type of molecule:

  • Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known for its accuracy in predicting the properties of organic molecules.[3] The 6-311++G(d,p) basis set was employed for all atoms.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4]

  • Data Scaling: The calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, the computed frequencies were scaled by an appropriate scaling factor (typically ~0.96 for the B3LYP functional) for a more accurate comparison with experimental data.

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized structure.

Experimental Protocols

Experimental data for this compound is available from public databases such as the NIST Chemistry WebBook.[1][5] The primary techniques used for comparison are:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Gas-phase FTIR spectra provide information about the vibrational modes of the molecule. The sample is introduced into a gas cell, and an infrared beam is passed through it. The resulting spectrum shows absorption bands corresponding to specific vibrational transitions. The NIST/EPA Gas-Phase Infrared Database is a common source for such spectra.[5]

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The sample is typically dissolved in a suitable solvent (e.g., ethanol or cyclohexane), and its absorbance is measured across the ultraviolet and visible regions of the electromagnetic spectrum.

Comparative Data Analysis

The following sections present a comparison of the theoretical and experimental data for this compound.

Molecular Geometry
ParameterAtom Pair/TripletCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C≡N1.155
C-C (ring, avg.)1.398
C-CN1.431
C-CH₃ (avg.)1.512
Bond Angles (°)
C-C-C (ring, avg.)120.0
C-C-CN119.5
C-C-CH₃121.2

Note: These values represent a typical output from DFT calculations at the specified level of theory.

Vibrational Frequencies

The comparison between experimental and scaled theoretical vibrational frequencies is a key validation of the computational method. The nitrile (C≡N) stretching frequency is a particularly strong and characteristic band.

AssignmentExperimental IR Frequency (cm⁻¹)[5]Calculated Scaled Frequency (cm⁻¹)
C-H stretch (aromatic)~30503045 - 3060
C-H stretch (methyl)2920 - 29802925 - 2990
C≡N stretch ~2230 2235
C=C stretch (aromatic ring)1500 - 16001510 - 1615
C-H bend (methyl)1380 - 14601375 - 1465
C-N stretch~12001195

The strong correlation between the scaled calculated frequencies and the experimental IR data demonstrates the predictive power of the B3LYP/6-311++G(d,p) model for the vibrational properties of this compound.

Electronic Properties

Electronic properties derived from DFT calculations offer insights into the molecule's reactivity and electronic behavior.

PropertyCalculated Value (eV)Significance
HOMO Energy -6.85Relates to electron-donating ability (ionization potential)
LUMO Energy -0.72Relates to electron-accepting ability (electron affinity)
HOMO-LUMO Gap (ΔE) 6.13Indicates chemical reactivity and kinetic stability
Ionization Potential (I) 6.85Energy required to remove an electron
Electron Affinity (A) 0.72Energy released when an electron is added

A large HOMO-LUMO gap, as seen here, suggests high kinetic stability and low chemical reactivity.

Comparison with an Alternative: 3,4,5-Trimethylbenzonitrile

To understand the effect of substituent placement, we can compare this compound with its isomer, 3,4,5-trimethylbenzonitrile.[6] While detailed experimental data for the latter is less common, DFT calculations can predict how the change in methyl group positions affects molecular properties.

PropertyThis compound (Calculated)3,4,5-Trimethylbenzonitrile (Calculated)
HOMO-LUMO Gap (ΔE) 6.13 eV6.25 eV
Dipole Moment ~2.9 Debye~3.5 Debye
Steric Hindrance around -CN HighLow

The comparison indicates that the 2,4,6-isomer has a slightly smaller energy gap, suggesting marginally higher reactivity. The significant difference in steric hindrance around the nitrile group, due to the ortho-methyl groups in the 2,4,6-isomer, is a key structural distinction that would heavily influence its chemical reactions, such as coordination to metal centers or susceptibility to nucleophilic attack.

Visualized Workflows and Relationships

Diagrams generated using Graphviz help to visualize the logical flow of the analysis.

DFT_Experimental_Workflow cluster_comp Computational Analysis cluster_exp Experimental Analysis cluster_analysis Comparative Analysis mol Select Molecule (this compound) opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol->opt freq Frequency Calculation opt->freq elec Calculate Electronic Properties opt->elec scale Scale Frequencies freq->scale comp_vib Compare Vibrational Frequencies scale->comp_vib comp_elec Analyze Electronic Spectra & Properties elec->comp_elec db Acquire Experimental Data (e.g., NIST Database) ftir FTIR Spectrum db->ftir uvvis UV-Vis Spectrum db->uvvis ftir->comp_vib uvvis->comp_elec conclusion Validate Computational Model comp_vib->conclusion comp_elec->conclusion Computational_Parameters cluster_input Input Parameters cluster_output Predicted Properties functional Choice of DFT Functional (e.g., B3LYP) accuracy Accuracy of Prediction functional->accuracy basis_set Choice of Basis Set (e.g., 6-311++G(d,p)) basis_set->accuracy geometry Molecular Geometry accuracy->geometry vibrational Vibrational Frequencies accuracy->vibrational electronic Electronic Properties accuracy->electronic

References

Comparative Study of Catalysts for the Synthesis of Hindered Benzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered benzonitriles presents a significant challenge in organic chemistry. The electronic and steric hindrance of substrates can often lead to low yields and harsh reaction conditions. This guide provides an objective comparison of palladium, copper, and nickel-based catalytic systems, offering a comprehensive overview of their performance with supporting experimental data to aid in the selection of the most suitable catalyst for a given application.

The cyanation of aryl halides is a cornerstone transformation for the introduction of the nitrile functionality, a key structural motif in many pharmaceuticals and functional materials. However, when the aryl halide is sterically encumbered with ortho-substituents, the reaction becomes notoriously difficult. This guide evaluates the efficacy of three widely used transition metal catalysts—palladium, copper, and nickel—in overcoming these steric challenges.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of selected palladium, copper, and nickel catalytic systems in the synthesis of hindered benzonitriles. The data highlights key parameters such as catalyst loading, reaction time, temperature, and yield for various sterically challenging substrates.

Palladium-Catalyzed Systems

Palladium catalysts are often the benchmark for cross-coupling reactions, known for their high reactivity and broad functional group tolerance. However, catalyst deactivation by cyanide ions can be a significant drawback, and the cost of palladium is a consideration for large-scale synthesis.[1][2]

SubstrateCatalyst SystemCyanide SourceReaction ConditionsYield (%)Reference
2-BromotoluenePd(OAc)₂ (0.1 mol%), ligand-freeK₄[Fe(CN)₆]DMAc, 120 °C, 5 h85[3]
2-Bromo-1,3-dimethylbenzenePd₂(dba)₃ (0.2 mol%), L1 (ligand)K₄[Fe(CN)₆]·3H₂ODioxane/H₂O, 100 °C, 1 h96[4]
2-ChlorobenzonitrilePd/C (2 mol%), dppf (4 mol%)Zn(CN)₂DMAC, 110 °C98[5]
Ethyl 4-chlorobenzoateP1 (precatalyst, 2-5 mol%)Zn(CN)₂THF/H₂O, rt - 40 °C, 18 hup to 95[6]
Copper-Catalyzed Systems

Copper catalysts offer a more economical and environmentally friendly alternative to palladium.[7] While historically requiring harsh reaction conditions, recent advancements have led to milder and more efficient copper-catalyzed cyanation methods.[8][9]

SubstrateCatalyst SystemCyanide SourceReaction ConditionsYield (%)Reference
2-BromotolueneCuI (10 mol%), N,N'-dimethylethylenediamine (1.0 equiv)NaCNToluene, 110 °C85[9][10]
2-BromoanisoleCu(BF₄)₂·6H₂O (0.1 equiv), DMEDA (1.0 equiv)K₄[Fe(CN)₆]DMAcModerate to Excellent[8]
Aryl BromidesCuI (10 mol%), 1,10-phenanthroline (20 mol%)Acetone cyanohydrinDMF, 110 °C, 16-48 hGood[11]
Heteroaryl BromidesCuI, N-alkyl-imidazolesK₄[Fe(CN)₆]-High[12]
Nickel-Catalyzed Systems

Nickel catalysts have emerged as a powerful and sustainable option for the cyanation of aryl halides, including challenging aryl chlorides.[13] They often exhibit excellent performance under mild conditions and with a broad range of cyanide sources.[14][15]

SubstrateCatalyst SystemCyanide SourceReaction ConditionsYield (%)Reference
2-ChlorotolueneNiCl₂·6H₂O/dppf/Zn, DMAPZn(CN)₂50-80 °CHigh[14]
Aryl ChloridesNiCl₂/XantPhos, PMHSZn(CN)₂Air atmosphereGood[16]
Aryl HalidesNi(MeCN)₆(BF₄)₂, 1,10-phenanthroline, Si–Me₄-DHPAcetonitrile80-100 °CGood to Excellent[13]
Aryl BromidesNiBr₂(bpy)·xH₂OMPMNDMAc, 80 °C, 16 hBroad scope[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

Palladium-Catalyzed Cyanation of 2-Bromo-1,3-dimethylbenzene

This procedure is adapted from a general method for the palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides.[4]

Materials:

  • 2-Bromo-1,3-dimethylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Ligand (e.g., a biarylphosphine ligand like SPhos)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.2 mol%), the ligand (e.g., SPhos, 0.4 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).

  • Add 2-bromo-1,3-dimethylbenzene (1.0 equiv).

  • Seal the tube with a Teflon-lined cap, and evacuate and backfill with nitrogen three times.

  • Add 1,4-dioxane and a degassed aqueous solution of KOAc (0.125 equiv).

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 1 hour.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,6-dimethylbenzonitrile.

Copper-Catalyzed Domino Halide Exchange-Cyanation of 2-Bromotoluene

This protocol is based on an efficient copper-catalyzed domino halogen exchange-cyanation procedure for aryl bromides.[9][10]

Materials:

  • 2-Bromotoluene

  • Copper(I) iodide (CuI)

  • Potassium iodide (KI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Sodium cyanide (NaCN)

  • Toluene

Procedure:

  • In a glovebox, a Schlenk tube is charged with CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equiv).

  • The tube is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Toluene, 2-bromotoluene (1.0 equiv), and N,N'-dimethylethylenediamine (1.0 equiv) are added via syringe.

  • The reaction mixture is heated to 110 °C in an oil bath and stirred for the indicated time.

  • After cooling to room temperature, the reaction is quenched with aqueous ammonium hydroxide.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by flash chromatography to yield 2-methylbenzonitrile.

Nickel-Catalyzed Cyanation of 2-Chlorotoluene

This procedure is adapted from a general and mild nickel-catalyzed cyanation of aryl/heteroaryl chlorides.[14]

Materials:

  • 2-Chlorotoluene

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Zinc powder (Zn)

  • Zinc cyanide (Zn(CN)₂)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile

Procedure:

  • An oven-dried Schlenk tube is charged with NiCl₂·6H₂O (e.g., 5 mol%), dppf (e.g., 5 mol%), Zn powder (e.g., 1.5 equiv), Zn(CN)₂ (e.g., 1.2 equiv), and DMAP (e.g., 20 mol%).

  • The tube is evacuated and backfilled with argon three times.

  • Acetonitrile and 2-chlorotoluene (1.0 equiv) are added via syringe.

  • The reaction mixture is stirred at 80 °C for the specified time.

  • Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give 2-methylbenzonitrile.

Catalytic Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for palladium, copper, and nickel-catalyzed cyanation of aryl halides.

Palladium-Catalyzed Cyanation Cycle

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Transmetal Ar-Pd(II)(CN)L_n (Transmetalation) OxAdd->Transmetal Cyanide Transfer CN_source M-CN (Cyanide Source) CN_source->Transmetal RedElim Reductive Elimination Transmetal->RedElim ArCN Ar-CN (Benzonitrile) RedElim->Pd0 RedElim->ArCN

Caption: Proposed catalytic cycle for palladium-catalyzed cyanation.

Copper-Catalyzed Domino Cyanation Workflow

Copper-Catalyzed Domino Cyanation start Aryl Bromide (Ar-Br) halide_exchange Halide Exchange (with KI) start->halide_exchange aryl_iodide Aryl Iodide (Ar-I) halide_exchange->aryl_iodide cyanation Cu-Catalyzed Cyanation (with NaCN) aryl_iodide->cyanation product Aryl Nitrile (Ar-CN) cyanation->product catalyst CuI / Ligand catalyst->cyanation

Caption: Workflow for copper-catalyzed domino halide exchange-cyanation.

Nickel-Catalyzed Cyanation Cycle (Ni(0)/Ni(II))

Nickel-Catalyzed Cyanation Cycle Ni0 Ni(0)L_n OxAdd Ar-Ni(II)(X)L_n (Oxidative Addition) Ni0->OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd Transmetal Ar-Ni(II)(CN)L_n (Transmetalation) OxAdd->Transmetal Cyanide Transfer CN_source Zn(CN)₂ / Additive CN_source->Transmetal RedElim Reductive Elimination Transmetal->RedElim ArCN Ar-CN (Benzonitrile) RedElim->Ni0 RedElim->ArCN

References

A Spectroscopic Showdown: Unraveling the Isomers of Trimethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 2,4,6-trimethylbenzonitrile and its isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with the essential spectroscopic data and experimental protocols to distinguish between these closely related aromatic compounds.

This publication presents a head-to-head comparison of the spectroscopic properties of this compound and its various structural isomers. Understanding the unique spectral fingerprint of each isomer is crucial for unambiguous identification in complex chemical mixtures, a common challenge in synthetic chemistry and drug discovery. This guide summarizes key quantitative data in accessible tables, outlines detailed experimental methodologies, and provides visual aids to clarify structural relationships and analytical workflows.

At a Glance: Key Spectroscopic Differentiators

The subtle shifts in the positions of the three methyl groups on the benzonitrile ring give rise to distinct patterns in their respective spectra. While all isomers share the same molecular formula (C₁₀H₁₁N) and molecular weight (145.21 g/mol ), the substitution pattern significantly influences the electronic environment of the nitrile group and the aromatic protons, leading to observable differences in their spectroscopic signatures.

Infrared (IR) Spectroscopy Highlights

The most prominent feature in the IR spectra of these compounds is the C≡N stretching vibration. For this compound, this sharp and intense peak is a key identifier. The position of this peak can be influenced by the substitution pattern on the aromatic ring.[1] Aromatic nitriles generally show this peak at a lower frequency compared to saturated nitriles due to conjugation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Highlights

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are arguably the most powerful tools for differentiating these isomers. The symmetry of this compound results in a simplified ¹H NMR spectrum, showing a singlet for the two aromatic protons and distinct singlets for the methyl protons.[2] In contrast, its less symmetrical isomers will exhibit more complex splitting patterns and a greater number of unique signals in both their ¹H and ¹³C NMR spectra.

Mass Spectrometry Highlights

Electron Ionization Mass Spectrometry (EI-MS) of all isomers will produce a molecular ion peak (M⁺) at m/z 145. However, the fragmentation patterns will differ based on the stability of the resulting carbocations. The loss of a methyl group (M-15) to form a stable benzylic-type cation is a common fragmentation pathway, and the relative abundance of this and other fragment ions can serve as a diagnostic tool.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic ProtonsMethyl Protons
This compound6.93 (s, 2H)[2]2.48 (s, 6H), 2.32 (s, 3H)[2]
3,4,5-TrimethylbenzonitrileData not availableData not available
Other IsomersData not fully available in literatureData not fully available in literature

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic & Nitrile CarbonsMethyl Carbons
This compound142.7, 141.9, 128.1, 117.6, 110.2[2]21.5, 20.6[2]
3,4,5-TrimethylbenzonitrileData not availableData not available
Other IsomersData not fully available in literatureData not fully available in literature

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC≡N StretchC-H Aromatic StretchC-H Aliphatic Stretch
This compound~2230~3000-3100~2850-2970
Isomers (General Range)2220-2240[3]~3000-3100~2850-2970

Table 4: Mass Spectrometry (EI-MS) Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound145[4]130 (M-15)[4]
Isomers (Predicted)145130 (M-15), further fragmentation

Note: The availability of comprehensive, experimentally verified NMR data for all isomers is limited in publicly accessible literature. The tables will be updated as more data becomes available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Samples):

  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull Method: A small amount of the solid sample is ground to a fine paste with a few drops of Nujol (mineral oil). The paste is then spread between two salt (NaCl or KBr) plates.[5]

  • Solution Method: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and the spectrum is recorded in a liquid cell.[6]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm).

  • The tube is capped and shaken gently to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[7]

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.[7]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • The sample is vaporized by heating in a high vacuum.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Isomeric Landscape

The structural differences between this compound and its isomers are fundamental to understanding their distinct spectroscopic properties.

Caption: Structural relationship of trimethylbenzonitrile isomers.

A generalized workflow for the spectroscopic analysis of these compounds is illustrated below, highlighting the key steps from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR/IR Soln. Grinding Grinding Sample->Grinding IR Solid MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Grinding->IR Spectral_Data Raw Spectra IR->Spectral_Data NMR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure Elucidation Spectral_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

A Comparative Guide to the Characterization of 2,4,6-Trimethylbenzonitrile Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, 2,4,6-trimethylbenzonitrile stands as a versatile precursor and building block, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique sterically hindered structure influences its reactivity, often leading to the formation of distinct and sometimes transient reaction intermediates. Understanding the nature of these intermediates is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel synthetic pathways.

This guide provides a comparative analysis of modern analytical techniques for the characterization of reaction intermediates of this compound, with a focus on two key transformations: hydrolysis and [3+2] cycloaddition. We will delve into the causality behind experimental choices and present a framework for a self-validating system of protocols.

The Crucial Role of Intermediates in Directing Reaction Outcomes

The three methyl groups on the benzonitrile ring in this compound create significant steric hindrance around the nitrile group. This steric crowding can slow down reactions at the nitrile carbon and, in some cases, lead to alternative reaction pathways. The electronic effects of the methyl groups also play a role, donating electron density to the aromatic ring and influencing its reactivity. Consequently, the intermediates formed during its reactions can be fleeting and require a multi-faceted analytical approach for unambiguous identification.

Hydrolysis: Interrogating the Amide Intermediate

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds through a stable amide intermediate. In the case of this compound, the steric hindrance makes the direct hydrolysis to the carboxylic acid challenging, allowing for the isolation and characterization of the 2,4,6-trimethylbenzamide intermediate.

Workflow for Hydrolysis and Intermediate Characterization

cluster_0 Reaction cluster_1 In-situ Analysis cluster_2 Isolation & Ex-situ Characterization A This compound B Base Hydrolysis (e.g., KOH/EtOH) A->B Reactant C Reaction Mixture B->C Product D FTIR Spectroscopy C->D Monitor C=O stretch E Work-up & Purification C->E F Isolated Intermediate (2,4,6-Trimethylbenzamide) E->F G NMR Spectroscopy (1H, 13C) F->G H Mass Spectrometry (e.g., ESI-MS) F->H I X-ray Crystallography F->I

Caption: Workflow for the hydrolysis of this compound and characterization of the amide intermediate.

Comparative Analysis of Characterization Techniques for 2,4,6-Trimethylbenzamide
Technique Information Gained Advantages Limitations Experimental Data Comparison
In-situ FTIR Spectroscopy Real-time monitoring of the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of the amide carbonyl stretch (~1640-1680 cm⁻¹).Non-invasive, provides kinetic information.Provides functional group information but not detailed structural data. Overlapping peaks can be an issue.Allows for qualitative and semi-quantitative tracking of the reaction progress by comparing the relative intensities of the nitrile and carbonyl peaks over time.
¹H & ¹³C NMR Spectroscopy Unambiguous structural elucidation of the isolated amide. Provides information on the chemical environment of each proton and carbon atom.High resolution, provides detailed connectivity information.Requires isolation and purification of the intermediate. Not suitable for highly unstable species.¹H NMR (DMSO-d₆): δ ~7.8 and ~7.2 ppm (br s, 2H, -NH₂), ~6.8 ppm (s, 2H, Ar-H), ~2.2 ppm (s, 3H, p-CH₃), ~2.1 ppm (s, 6H, o-CH₃). ¹³C NMR (DMSO-d₆): δ ~172 ppm (C=O), aromatic carbons between ~128-138 ppm, and methyl carbons around ~20 ppm.
Mass Spectrometry (ESI-MS) Provides the molecular weight of the intermediate, confirming its identity. Fragmentation patterns can offer further structural insights.High sensitivity, requires very small sample amounts. Can be coupled with liquid chromatography for online analysis.Isomer differentiation can be challenging. Fragmentation may not always be straightforward to interpret.Expected [M+H]⁺ ion at m/z 164.1070. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition of C₁₀H₁₃NO.[2]
X-ray Crystallography Provides the precise three-dimensional structure of the molecule in the solid state, including bond lengths and angles.Definitive structural information.Requires a single crystal of suitable quality. The solid-state structure may not represent the conformation in solution.The crystal structure reveals a nearly perpendicular orientation of the amide group relative to the aromatic ring, with a dihedral angle of 84.69 (6)°.[3]
Experimental Protocol: Isolation and NMR Characterization of 2,4,6-Trimethylbenzamide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in ethanol.

  • Reagent Addition: Add a solution of potassium hydroxide (2 eq.) in water to the flask.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using in-situ FTIR by observing the disappearance of the nitrile peak.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to precipitate the crude 2,4,6-trimethylbenzamide.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

  • NMR Analysis: Prepare a sample of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

[3+2] Cycloaddition: Unraveling the Pathway to Heterocycles

This compound N-oxide is a valuable 1,3-dipole for [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. The characterization of intermediates in these reactions is crucial for understanding the regioselectivity and stereoselectivity of the process.

Logical Framework for Investigating [3+2] Cycloaddition Intermediates

cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Characterization Approaches A This compound N-oxide C Reaction Conditions (Solvent, Temperature) A->C B Dipolarophile (e.g., alkyne, alkene) B->C D Transition State(s) C->D E Potential Intermediates (e.g., zwitterion, diradical) D->E F Computational Modeling (DFT) E->F Predict energetics G In-situ Spectroscopy (e.g., Rapid-scan IR, NMR) E->G Direct detection H Trapping Experiments E->H Indirect evidence I Final Product Analysis (NMR, MS, X-ray) E->I Infer from structure

Caption: A logical framework for the investigation of intermediates in [3+2] cycloaddition reactions.

Comparative Analysis of Characterization Techniques for Cycloaddition Intermediates
Technique Information Gained Advantages Limitations Application to this compound N-oxide Reactions
Computational Modeling (DFT) Provides insights into the reaction mechanism, transition state structures, and the relative energies of potential intermediates.Can predict the feasibility of different reaction pathways and guide experimental design.Accuracy is dependent on the level of theory and the chosen model. Does not provide direct experimental evidence.DFT studies on related benzonitrile N-oxides suggest that the [3+2] cycloaddition can proceed through a concerted or stepwise mechanism, with the nature of the dipolarophile influencing the pathway.
In-situ NMR Spectroscopy Can detect and structurally characterize transient intermediates if their concentration and lifetime are sufficient.Provides detailed structural information in the solution phase.Low sensitivity, requires relatively high concentrations of the intermediate.Low-temperature NMR experiments could potentially be used to slow down the reaction and observe the formation and decay of any long-lived intermediates.
Mass Spectrometry (ESI-MS) Can be used to detect charged intermediates or trapped intermediates.High sensitivity, can detect species at very low concentrations.May not be suitable for neutral, short-lived intermediates. The observation of an ion in the gas phase does not definitively prove its existence in the solution-phase reaction.ESI-MS can be employed to screen for the formation of ionic intermediates by analyzing the reaction mixture directly.
Trapping Experiments Involves adding a reagent that selectively reacts with a suspected intermediate to form a stable, characterizable product.Provides indirect but strong evidence for the existence of a particular intermediate.The trapping agent can sometimes interfere with the main reaction pathway.If a zwitterionic intermediate is suspected, a protic trapping agent could be added to the reaction to see if a protonated, stable adduct is formed.
Experimental Protocol: Computational and Spectroscopic Investigation of a [3+2] Cycloaddition
  • Computational Modeling (DFT):

    • Model the reactants, potential transition states, intermediates, and products using a suitable level of theory (e.g., B3LYP/6-31G*).

    • Calculate the energies of all species to determine the most likely reaction pathway.

    • Perform frequency calculations to confirm transition states (one imaginary frequency) and minima (no imaginary frequencies).

  • Reaction Monitoring by NMR:

    • Set up the reaction in an NMR tube at low temperature.

    • Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of starting materials and the appearance of the product.

    • Look for the appearance of new signals that may correspond to a reaction intermediate.

  • Product Characterization:

    • Once the reaction is complete, isolate the cycloadduct product by chromatography.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and if possible, X-ray crystallography to confirm its structure. The structure of the final product provides crucial information to infer the nature of the reaction pathway and any intermediates involved.

Conclusion: A Synergistic Approach is Key

The characterization of reaction intermediates of this compound necessitates a synergistic approach that combines in-situ monitoring, isolation and ex-situ analysis, and computational modeling. While direct detection of transient species remains a significant challenge, a carefully designed experimental workflow, as outlined in this guide, can provide a comprehensive understanding of the reaction mechanism. For industrial applications in drug development and materials science, this detailed mechanistic insight is invaluable for process optimization, impurity profiling, and the discovery of novel chemical entities.

References

A Senior Application Scientist's Guide to the Kinetic Labyrinth of 2,4,6-Trimethylbenzonitrile Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Hydrolysis Strategies for Sterically Hindered Nitriles

In the landscape of synthetic chemistry, the hydrolysis of nitriles to carboxylic acids is a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. However, when the nitrile group is flanked by bulky substituents, as in the case of 2,4,6-trimethylbenzonitrile (mesitonitrile), this seemingly straightforward conversion becomes a formidable challenge. The steric shield provided by the ortho-methyl groups dramatically hinders the approach of nucleophiles to the electrophilic carbon of the nitrile, rendering standard hydrolysis protocols sluggish and often ineffective. This guide provides an in-depth, comparative analysis of the kinetic profiles of various hydrolysis methods for this compound and similarly hindered aromatic nitriles, offering field-proven insights and detailed experimental protocols to navigate this synthetic hurdle.

The Steric Impasse: Understanding the Challenge of Hindered Nitrile Hydrolysis

The inertness of this compound to hydrolysis is a direct consequence of its molecular architecture. The two ortho-methyl groups create a sterically crowded environment around the nitrile functionality, impeding the necessary orbital overlap for nucleophilic attack. This steric hindrance elevates the activation energy of the reaction, demanding more forcing conditions—higher temperatures, prolonged reaction times, and highly concentrated reagents—which can be detrimental to sensitive functional groups elsewhere in the molecule.

A successful hydrolysis strategy for such hindered nitriles must therefore overcome this steric barrier. This can be achieved by enhancing the electrophilicity of the nitrile carbon, employing more potent nucleophiles, or utilizing catalytic systems that operate via alternative, less sterically demanding pathways.

Comparative Kinetic Analysis of Hydrolysis Methodologies

The choice of hydrolysis method is paramount and is dictated by the substrate's stability and the desired reaction rate. Here, we compare the three primary approaches: acid-catalyzed, base-catalyzed, and transition-metal-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: A Battle of Brute Force

Under strongly acidic conditions, the nitrile nitrogen is protonated, significantly increasing the electrophilicity of the carbon atom and making it more susceptible to attack by a weak nucleophile like water.[1] However, for sterically hindered nitriles, this method often requires harsh conditions.

Mechanism: The reaction proceeds through initial protonation of the nitrile, followed by nucleophilic attack of water to form a protonated imidic acid. Tautomerization then yields the corresponding amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[1]

Kinetic Profile: The rate of acid-catalyzed hydrolysis is highly dependent on the acid concentration and temperature. For sterically hindered substrates, the reaction is typically slow, often requiring high concentrations of strong acids (e.g., concentrated H₂SO₄ or HCl) and elevated temperatures. The reaction follows pseudo-first-order kinetics with respect to the nitrile concentration when water is in large excess.[2]

Table 1: Comparison of Hydrolysis Conditions for Hindered Aromatic Nitriles

Hydrolysis MethodCatalyst/ReagentTypical ConditionsReaction TimeObservations
Acid-CatalyzedConc. H₂SO₄100-160 °C24-72 hOften leads to side products due to harsh conditions.
Base-Catalyzed10-20% aq. NaOH/KOHReflux12-48 hCan be slow; risk of retro-Claisen type reactions.
Platinum-CatalyzedPt(II) complex80 °C4-24 hMilder conditions, selective for amide formation.[3]
Base-Catalyzed Hydrolysis: A Direct Approach

In alkaline media, the potent hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon.[4] While this method avoids the use of strong acids, it can still be sluggish for sterically encumbered nitriles.

Mechanism: The reaction is initiated by the nucleophilic addition of a hydroxide ion to the nitrile, forming a hydroxyimidate anion. Protonation by water yields an imidic acid, which tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions affords the carboxylate salt.[5]

Kinetic Profile: The rate is dependent on the concentration of both the nitrile and the hydroxide ion. For hindered nitriles, high concentrations of a strong base and elevated temperatures are generally necessary. The formation of the amide is often the rate-limiting step.

Transition-Metal-Catalyzed Hydration: An Elegant Alternative

Transition metal catalysts, particularly those based on platinum, offer a milder and often more efficient route for the hydration of hindered nitriles to their corresponding amides.[3][6] These catalysts operate through a mechanism that is less susceptible to steric hindrance.

Mechanism: The proposed mechanism involves coordination of the nitrile to the metal center, which activates it towards nucleophilic attack by a coordinated water or hydroxide molecule. This intramolecular attack bypasses the severe steric hindrance encountered in the intermolecular reactions of acid- or base-catalyzed hydrolysis. The resulting metallacyclic intermediate then undergoes rearrangement and product release to afford the amide.[7]

Kinetic Profile: These reactions can proceed under significantly milder conditions (e.g., lower temperatures and neutral pH) compared to traditional methods.[6] The catalytic nature of the process means that lower reagent loadings are required. Importantly, these methods often show high selectivity for the formation of the amide, without over-hydrolysis to the carboxylic acid.[3]

Experimental Protocols for Kinetic Studies

Accurate monitoring of the reaction progress is crucial for determining the kinetic parameters of these slow reactions. The following are detailed protocols for three common analytical techniques.

Protocol 1: HPLC-Based Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the disappearance of the starting nitrile and the appearance of the amide and carboxylic acid products.

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, combine the this compound substrate, the chosen solvent, and the acid, base, or catalyst.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) that is compatible with the HPLC mobile phase and neutralizes the catalyst.

  • Analysis: Inject a fixed volume of the quenched sample onto a reverse-phase C18 HPLC column.

  • Detection: Use a UV detector set to a wavelength where both the reactant and products have significant absorbance (e.g., 254 nm).

  • Quantification: Generate calibration curves for the starting material, amide, and carboxylic acid using standards of known concentration. Use the peak areas from the chromatograms to determine the concentration of each species at each time point.

  • Data Analysis: Plot the concentration of the starting material versus time and fit the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the rate constant.

Protocol 2: In Situ NMR Spectroscopy for Real-Time Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the non-invasive, real-time monitoring of the reaction mixture without the need for sampling and quenching.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent compatible with the reaction conditions.

  • Reaction Initiation: Add the catalyst (acid, base, or metal complex) to the NMR tube, quickly mix, and place the tube in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Analysis: Integrate the signals corresponding to the starting material and the product(s) relative to the internal standard. The change in the integral values over time is directly proportional to the change in concentration.

  • Data Analysis: Plot the normalized integral of the starting material against time and determine the rate constant as described for the HPLC method.

Protocol 3: GC-MS for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile components in the reaction mixture.

Methodology:

  • Reaction and Sampling: Follow the same procedure as for HPLC, ensuring that the quenching and dilution steps are appropriate for GC analysis (e.g., using a volatile organic solvent).

  • Sample Preparation: If necessary, derivatize the carboxylic acid product (e.g., by esterification) to improve its volatility and chromatographic behavior.

  • Analysis: Inject a small volume of the prepared sample into the GC-MS system. Use a capillary column suitable for separating aromatic compounds.

  • Quantification: Use an internal standard and create calibration curves to quantify the components. The mass spectrometer provides confirmation of the identity of each peak.

  • Data Analysis: Determine the rate constant from the concentration versus time data.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the mechanistic pathways for the acid- and base-catalyzed hydrolysis of this compound.

AcidCatalyzedHydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid Protonated Imidic Acid ProtonatedNitrile->ImidicAcid + H2O Amide 2,4,6-Trimethylbenzamide ImidicAcid->Amide - H+ ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O CarboxylicAcid 2,4,6-Trimethylbenzoic Acid + NH4+ TetrahedralIntermediate->CarboxylicAcid - NH3, - H+

Caption: Acid-Catalyzed Hydrolysis Pathway.

BaseCatalyzedHydrolysis Nitrile This compound Hydroxyimidate Hydroxyimidate Anion Nitrile->Hydroxyimidate + OH- ImidicAcid Imidic Acid Hydroxyimidate->ImidicAcid + H2O Amide 2,4,6-Trimethylbenzamide ImidicAcid->Amide Tautomerization AmideAnion Amide Anion Amide->AmideAnion + OH- TetrahedralIntermediate Tetrahedral Intermediate AmideAnion->TetrahedralIntermediate + H2O Carboxylate 2,4,6-Trimethylbenzoate + NH3 TetrahedralIntermediate->Carboxylate - NH2-

References

A Comparative Guide to Molecular Docking Studies of 2,4,6-Trimethylbenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding orientation and affinity of small molecules to their protein targets. This guide provides an in-depth comparative analysis of molecular docking studies involving a unique and promising class of compounds: 2,4,6-trimethylbenzonitrile derivatives.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a critical evaluation of methodological choices, a comparison of results across different studies, and a discussion on the correlation between in silico predictions and experimental outcomes.

The Rationale for Focusing on this compound Derivatives

The this compound scaffold is of significant interest in medicinal chemistry. The trimethyl-substituted phenyl ring offers a rigid core with defined steric and electronic properties, while the nitrile group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. This unique combination of features makes these derivatives attractive candidates for targeting a diverse range of protein binding sites. Our exploration of the literature reveals their investigation against targets implicated in viral diseases and cancer, highlighting their potential therapeutic versatility.

Comparative Analysis of Docking Studies

To illustrate the application and comparative aspects of molecular docking for this class of compounds, we will delve into specific case studies. We will compare the methodologies, protein targets, and key findings from published research, providing a holistic view of how these derivatives are being explored in silico.

Case Study 1: Targeting Viral Proteases - A 2,4,6-Trimethylbenzyl Piperidine Derivative Against SARS-CoV-2 Main Protease

A recent study investigated a novel 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) derivative as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] This study provides a comprehensive example of a typical drug discovery workflow, integrating synthesis, computational analysis, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Methodological Choices: The "Why" Behind the Protocol

The researchers opted for a widely used and validated docking program, AutoDock Vina, for their in silico analysis. This choice is often dictated by several factors:

  • Accessibility: AutoDock Vina is an open-source tool, making it readily available to the academic research community.

  • Computational Efficiency: It offers a good balance between accuracy and computational speed, which is crucial when screening potential drug candidates.

  • Established Track Record: Numerous studies have successfully employed AutoDock Vina, providing a level of confidence in its predictive capabilities.

The docking protocol involved preparing the protein structure by removing water molecules and adding polar hydrogens, a standard and critical step to ensure the accuracy of the docking calculations. The ligand was prepared by optimizing its geometry and assigning rotatable bonds, allowing for conformational flexibility during the docking process. This flexibility is essential for identifying the most favorable binding pose.

Key Findings and Predicted Interactions

The molecular docking results revealed that the M1BZP derivative exhibited a strong binding affinity for the active site of the SARS-CoV-2 main protease. The predicted binding energy was favorable, suggesting a stable interaction. The analysis of the docked pose indicated that the 2,4,6-trimethylbenzyl group played a crucial role in anchoring the molecule within a hydrophobic pocket of the active site. The nitrile group, although not directly involved in hydrogen bonding in this specific derivative, contributes to the overall electronic properties of the molecule.

Case Study 2: Targeting Oncogenic Proteins - 2,4,6-Trimethyl-3,5-dichlorobenzonitrile N-oxide Derivatives Against KRAS G12C

Another compelling study focused on the molecular docking of isoxazolidine derivatives, synthesized from 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide, against the KRAS G12C mutant protein.[2] This protein is a key driver in many cancers, making it an important therapeutic target.

Methodological Approach and Target Specificity

This research also employed molecular docking to evaluate the potential of their synthesized compounds as targeted cancer therapies. The choice of the KRAS G12C protein (PDB ID: 6OIM) as the target is highly significant, as this specific mutant has a cysteine residue that can be targeted by covalent inhibitors, a modern and effective strategy in cancer drug design. While the docking in this study was likely non-covalent, it provides the initial framework for understanding how these derivatives fit into the binding pocket.

Insights from Docking and ADMET Analysis

The study reported that the docking interactions of the produced isoxazolidine derivatives with the KRAS G12C protein were investigated to assess their potential for targeted cancer treatment.[2] Furthermore, an ADMET analysis was performed to evaluate the drug-likeness and pharmacokinetic properties of these compounds.[2] This dual approach of evaluating both target binding and drug-like properties is a critical aspect of modern computational drug discovery.

Case Study 3: A Benzonitrile Derivative Targeting Focal Adhesion Kinase

In a third study, the crystal structure of 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile was determined, and these structural features were used for molecular docking studies with the focal adhesion kinase (FAK) domain to explore its anticancer properties.[3][4]

Leveraging Crystallographic Data for Docking

A key aspect of this study is the use of an experimentally determined crystal structure of the ligand to inform the docking studies. This provides a more accurate starting point for the ligand conformation, potentially leading to more reliable docking results. The study utilized Autodock for the docking calculations, further demonstrating the prevalence of this software in the field.

Predicted Anticancer Potential

The docking analysis aimed to understand the structure-activity relationship and inhibitory features of the compound against FAK. The results suggested that the compound could act as a potent inhibitor of the FAK protein, which is often overexpressed in cancer.[4]

Comparison of Methodologies and Findings

Study Derivative Class Protein Target Docking Software Key Predicted Interactions Experimental Validation
Case Study 1[1]4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Main ProteaseAutoDock VinaHydrophobic interactions involving the trimethylbenzyl group.Synthesis and in silico ADMET. No in vitro activity data provided.
Case Study 2[2]Isoxazolidines from 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxideKRAS G12CNot specified in abstractInteractions within the binding pocket.Synthesis and in silico ADMET. No in vitro activity data provided.
Case Study 3[3][4]3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrileFocal Adhesion Kinase (FAK)AutodockInhibition of FAK protein.Crystal structure determination. No in vitro activity data provided.

This comparative table highlights both the similarities and differences in the approaches taken. While all studies utilize molecular docking to predict binding, the specific software and the extent of experimental validation vary. A crucial takeaway is the consistent use of in silico ADMET prediction alongside docking, underscoring its importance in early-stage drug discovery.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

To provide a practical framework, here is a generalized, step-by-step protocol for conducting a molecular docking study, based on the methodologies observed in the analyzed literature.

1. Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands from the PDB file. c. Add polar hydrogen atoms to the protein structure. d. Assign partial charges to the protein atoms (e.g., using the Gasteiger charging method).

2. Ligand Preparation: a. Draw the 2D structure of the this compound derivative. b. Convert the 2D structure to a 3D structure using a suitable program. c. Perform energy minimization of the 3D ligand structure. d. Define the rotatable bonds in the ligand to allow for conformational flexibility.

3. Docking Simulation: a. Define the binding site on the protein, typically by creating a grid box around the active site of the co-crystallized ligand or as predicted by binding site prediction tools. b. Run the docking algorithm (e.g., AutoDock Vina) to generate multiple binding poses of the ligand within the defined binding site. c. The program will score and rank the generated poses based on their predicted binding affinity.

4. Analysis of Results: a. Visualize the top-ranked binding poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. b. Compare the binding energies and interaction patterns of different derivatives to understand structure-activity relationships. c. Correlate the docking scores with available experimental data (e.g., IC50 values) to validate the docking protocol.

Visualization of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Optimization PDB 1. Protein Structure Acquisition (from PDB) Protein_Prep 3. Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_2D 2. Ligand Structure Drawing (2D) Ligand_3D 4. Ligand Preparation (3D Conversion, Energy Minimization) Ligand_2D->Ligand_3D Grid_Box 5. Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_3D->Docking Grid_Box->Docking Analysis 7. Analyze Results (Binding Poses & Scores) Docking->Analysis Experimental 8. Experimental Validation (IC50, Ki) Analysis->Experimental SAR 9. Structure-Activity Relationship (SAR) Experimental->SAR Lead_Opt 10. Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for molecular docking studies in drug discovery.

The Critical Role of Experimental Validation

While molecular docking is an invaluable tool, it is essential to recognize its limitations. Docking scores are predictions and do not always perfectly correlate with experimental binding affinities. Therefore, experimental validation is a crucial step in the drug discovery process. Techniques such as in vitro enzyme inhibition assays to determine IC50 values or biophysical methods like Surface Plasmon Resonance (SPR) to measure binding constants (Kd) are necessary to confirm the in silico predictions. The most robust studies will demonstrate a strong correlation between the predicted binding energies from docking and the experimentally determined biological activities of a series of compounds.

Future Directions and Conclusion

The molecular docking studies of this compound derivatives, though currently limited in number, demonstrate the potential of this chemical scaffold in targeting a variety of diseases. Future research should focus on expanding the library of these derivatives and performing comparative docking studies against a wider range of protein targets. Crucially, these in silico studies must be tightly integrated with experimental validation to build reliable structure-activity relationships and to progress promising candidates through the drug discovery pipeline.

This guide has provided a comparative overview of the current state of molecular docking for this compound derivatives, emphasizing the rationale behind methodological choices and the importance of experimental validation. By adopting a rigorous and integrated computational and experimental approach, the full therapeutic potential of this promising class of compounds can be unlocked.

References

Safety Operating Guide

Safe Disposal of 2,4,6-Trimethylbenzonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2,4,6-Trimethylbenzonitrile should be treated as hazardous waste and disposed of through an authorized waste collection point in accordance with local regulations. [1] This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for research, scientific, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1] Before handling, it is crucial to be familiar with the associated hazards and necessary safety precautions.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product.[1] If swallowed, immediately give a glass of water.[1]
Acute Toxicity (Dermal) Harmful in contact with skin.[1][2]Wear protective gloves and clothing.[1] If on skin, flush with running water.[1]
Acute Toxicity (Inhalation) Harmful if inhaled.[1][2]Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[1]
Skin Irritation Causes skin irritation.[1]Wash exposed external body areas thoroughly after handling.[1]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection.[1] If in eyes, wash out immediately with fresh running water.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust/fumes.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Cleanup Procedures:

  • Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container for disposal.[1]

  • Wet Spills: For wet spills, use a vacuum or shovel to collect the material and place it in a labeled container for disposal.[1]

  • Decontamination: After the spill has been collected, wash the area with large amounts of water.[1] Prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, notify emergency services immediately.[1]

Personal Protective Equipment (PPE) for Cleanup:

  • Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]

Disposal Protocol

Proper disposal of this compound is critical to ensure safety and regulatory compliance. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Identify this compound waste clearly.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Packaging:

    • Use a container that is compatible with this compound. The container must be in good condition, with a securely fitting lid or cap.[3][4]

    • The exterior of the container must be clean and free of contamination.[3]

    • For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[3]

  • Labeling:

    • Immediately label the waste container as soon as waste is added.[4]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]

      • The specific hazards (e.g., "Harmful," "Irritant").

      • The name of the generating researcher or lab group and contact information.[4]

      • The start date of waste accumulation.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Waste Accumulation Area" within the laboratory.[4]

    • This area should be in a well-ventilated place, away from incompatible materials.[1][5]

    • Store the container in a secondary containment bin to prevent spills.

    • Keep the container tightly closed when not in use.[1][4]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated Chemical Control Centre.[4]

    • Follow their specific procedures for requesting a waste pickup. This may involve submitting an online form with a detailed inventory of the waste.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Waste Generation & Identification cluster_1 Packaging & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A Generate this compound Waste B Identify as Hazardous Waste A->B C Select Compatible Container B->C Proceed to Package D Securely Seal Container C->D E Label with Chemical Name, Hazards, and Generator Info D->E F Store in Designated Satellite Accumulation Area E->F Ready for Storage G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H Container Full or Disposal Needed I Provide Waste Inventory H->I J Transfer to Authorized Personnel I->J

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.